KN-62
Description
Structure
2D Structure
Properties
IUPAC Name |
[4-[2-[isoquinolin-5-ylsulfonyl(methyl)amino]-3-oxo-3-(4-phenylpiperazin-1-yl)propyl]phenyl] isoquinoline-5-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H35N5O6S2/c1-41(50(45,46)36-11-5-7-29-26-39-19-17-33(29)36)35(38(44)43-23-21-42(22-24-43)31-9-3-2-4-10-31)25-28-13-15-32(16-14-28)49-51(47,48)37-12-6-8-30-27-40-20-18-34(30)37/h2-20,26-27,35H,21-25H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVLFQBBRSMWHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2C=CN=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5)S(=O)(=O)C6=CC=CC7=C6C=CN=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H35N5O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70925812 | |
| Record name | 4-{2-[(Isoquinoline-5-sulfonyl)(methyl)amino]-3-oxo-3-(4-phenylpiperazin-1-yl)propyl}phenyl isoquinoline-5-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70925812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
721.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127191-97-3 | |
| Record name | 4-{2-[(Isoquinoline-5-sulfonyl)(methyl)amino]-3-oxo-3-(4-phenylpiperazin-1-yl)propyl}phenyl isoquinoline-5-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70925812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
KN-62 mechanism of action on CaMKII
An In-depth Technical Guide on the Mechanism of Action of KN-62 on CaMKII
Introduction
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase that functions as a key mediator in a multitude of cellular signaling pathways. It translates transient intracellular calcium signals into sustained downstream physiological effects.[1] CaMKII's involvement is critical in processes such as synaptic plasticity, learning, memory formation, and cardiac function.[1][2] Given its central role, the dysregulation of CaMKII is implicated in various pathological conditions, including Alzheimer's disease, heart arrhythmia, and certain cancers.[1][3] This has made CaMKII a significant target for therapeutic intervention.
This compound is a potent, cell-permeable, and reversible isoquinolinesulfonamide compound.[4] It was one of the first specific inhibitors developed for CaMKII and has been instrumental as a research tool in elucidating the enzyme's cellular functions.[5][6] This guide provides a detailed technical overview of the mechanism by which this compound inhibits CaMKII, intended for researchers, scientists, and professionals in drug development.
The CaMKII Activation Cascade
To understand the inhibitory action of this compound, it is essential first to comprehend the multi-step activation process of CaMKII. In its basal state, each CaMKII subunit is catalytically inactive, maintained by an autoinhibitory domain that acts as a pseudosubstrate, blocking the ATP and substrate binding sites.[3][7]
The activation sequence is as follows:
-
Calcium/Calmodulin Binding: An increase in intracellular calcium concentration leads to the binding of four Ca²⁺ ions to calmodulin (CaM), a ubiquitous calcium-binding protein.[8][9][10] This binding induces a conformational change in CaM, forming the active Ca²⁺/CaM complex.
-
Displacement of the Autoinhibitory Domain: The Ca²⁺/CaM complex binds to a specific region within the regulatory domain of a CaMKII subunit.[3] This interaction displaces the autoinhibitory domain from the catalytic site, thereby partially activating the enzyme.[11][12]
-
Autophosphorylation: Once activated, a CaMKII subunit can phosphorylate an adjacent subunit within the holoenzyme complex at a key threonine residue (Thr286 in the α isoform).[1][3] This trans-autophosphorylation event is critical for sustained activity.
-
Autonomous Activity: The autophosphorylation at Thr286 achieves two significant outcomes: it increases the affinity of CaMKII for Ca²⁺/CaM by approximately 1000-fold, a phenomenon known as 'calmodulin trapping', and it confers Ca²⁺/CaM-independent, or autonomous, activity to the enzyme.[3][12] This allows the kinase to remain active even after intracellular calcium levels have returned to baseline, serving as a form of molecular memory.[7]
This compound Core Mechanism of Action
This compound exerts its inhibitory effect by directly targeting the initial step of CaMKII activation. It is an allosteric inhibitor that functions by preventing the binding of the Ca²⁺/CaM complex to the enzyme.[5][6]
The mechanism is characterized by the following key features:
-
Competitive with Calmodulin: Kinetic analyses have demonstrated that this compound's inhibition is competitive with respect to Ca²⁺/CaM.[4][5][6] It binds directly to the calmodulin binding site on the CaMKII holoenzyme.[4][13] By occupying this site, this compound physically obstructs the binding of the Ca²⁺/CaM complex, thereby preventing the conformational change required for activation.
-
Non-Competitive with ATP: The inhibition by this compound is not competitive with ATP.[5][6] This confirms that this compound does not bind to the catalytic active site where ATP binds, but rather to a regulatory site.
-
Blocks Autophosphorylation: By preventing the initial Ca²⁺/CaM-dependent activation, this compound consequently blocks the subsequent autophosphorylation of CaMKII at Thr286.[4][13] This is a critical downstream effect of its primary mechanism.
-
Ineffective Against Autonomous CaMKII: A crucial aspect of this compound's mechanism is that it does not inhibit the kinase activity of CaMKII that has already been autophosphorylated at Thr286 and is in its Ca²⁺/CaM-independent (autonomous) state.[5][6][13] This is consistent with its mode of action, as the CaM-binding site is not required for the catalytic activity of the already-activated enzyme.
Quantitative Data: Potency and Selectivity
This compound is a potent inhibitor of CaMKII, but it also exhibits activity against other related kinases and targets. Understanding its quantitative profile is essential for interpreting experimental results.
| Parameter | Target Enzyme/Process | Value | Species | Citation |
| Ki | CaMKII | 0.9 µM | Rat Brain | [13][14] |
| IC50 | CaMKII | 900 nM | - | [4] |
| Ki | CaMK V | 0.8 µM | - | [14] |
Table 1: Inhibition Constants of this compound for CaM Kinases.
| Parameter | Off-Target | Value | Notes | Citation |
| IC50 | P2X₇ Receptor | ~15 nM | Non-competitive antagonist | [4][13][14] |
| IC50 | ATP-stimulated Ba²⁺ influx | 12.7 nM | In human lymphocytes | [13] |
| Selectivity | PKA, PKC, MLCK | Selective for CaMKII | Less potent against these kinases | [5][14] |
| Activity | CaMKI, CaMKIV | Inhibits equally well | Similar potency to CaMKII | [5][14] |
Table 2: Off-Target and Broader Kinase Activity of this compound.
The data clearly indicate that while this compound is a potent inhibitor of CaMKII, its high affinity for the P2X₇ purinergic receptor means that at concentrations typically used to inhibit CaMKII, off-target effects are likely.[4][13] This necessitates the use of appropriate controls in cellular experiments, such as the inactive analog KN-92.[5]
Experimental Protocols
The mechanism of this compound has been elucidated through various key experiments, primarily in vitro kinase assays.
Protocol 1: In Vitro CaMKII Kinase Activity Assay
This protocol describes a standard method for measuring CaMKII activity and its inhibition by compounds like this compound using a radioactive substrate.
A. Materials and Reagents:
-
Purified CaMKII enzyme
-
Calmodulin (CaM)
-
Substrate: Autocamtide-2 or Syntide-2 (specific peptide substrates for CaMKII)[15][16]
-
Kinase Buffer: 35 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂
-
[γ-³³P]ATP or [γ-³²P]ATP
-
This compound (dissolved in DMSO)
-
Stop Solution: 10% Trichloroacetic acid (TCA)
-
Phosphocellulose paper
-
Scintillation counter
B. Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare the reaction mix containing kinase buffer, CaM, and the peptide substrate.
-
Add Inhibitor: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes. Pre-incubate with the CaMKII enzyme for 5-10 minutes at room temperature.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³³P]ATP to a final concentration of ~10 µM.[14] The total reaction volume is typically 50-100 µL.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 2-15 minutes).[14][17]
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper and immersing it in 1% phosphoric acid or by adding 1 mL of 10% TCA.[14]
-
Wash: Wash the phosphocellulose papers several times in phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantify: Measure the incorporated radioactivity on the papers using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.
-
Data Analysis: Plot kinase activity against the concentration of this compound to determine the IC₅₀ value.
Conclusion
This compound is a foundational tool inhibitor that has been pivotal in defining the role of CaMKII in cellular physiology. Its mechanism of action is a classic example of allosteric inhibition, where it competes with the activator, calmodulin, rather than the substrate, ATP. By binding to the calmodulin-binding site on the inactive enzyme, this compound prevents the conformational changes necessary for kinase activation and subsequent autophosphorylation. While its utility in cellular and in vivo studies is complicated by significant off-target effects, particularly on the P2X₇ receptor, a thorough understanding of its specific mechanism remains critical for the accurate design and interpretation of experiments in the field of signal transduction and drug discovery.
References
- 1. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]
- 2. What are CaMKII inhibitors and how do they work? [synapse.patsnap.com]
- 3. Calcium/Calmodulin-Stimulated Protein Kinase II (CaMKII): Different Functional Outcomes from Activation, Depending on the Cellular Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 6. CaMKII inhibitors: from research tools to therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Ca2+/Calmodulin-Dependent Protein Kinase Type II in Mediating Function and Dysfunction at Glutamatergic Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Frontiers | An Overview of the Role of Calcium/Calmodulin-Dependent Protein Kinase in Cardiorenal Syndrome [frontiersin.org]
- 10. m.youtube.com [m.youtube.com]
- 11. google.com [google.com]
- 12. youtube.com [youtube.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. This compound, a selective inhibitor of Ca(2+)/calmodulin-dependent protein kinase II, inhibits the lysozyme pre-mRNA splicing in myelomonocytic HD11 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effect of this compound, Ca2+/calmodulin dependent protein kinase II inhibitor on cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ruo.mbl.co.jp [ruo.mbl.co.jp]
KN-62: A Technical Guide to a Dual-Target Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
KN-62 is a potent, cell-permeable, and reversible inhibitor primarily targeting Ca2+/calmodulin-dependent protein kinase II (CaMKII)[1][2][3]. It also exhibits high-affinity non-competitive antagonism of the purinergic P2X7 receptor[1][2]. This dual activity makes it a valuable tool for investigating the roles of these two distinct signaling proteins in a variety of cellular processes. This guide provides a comprehensive overview of this compound's targets, mechanism of action, and relevant experimental protocols, presented with clarity for the scientific community.
Primary and Secondary Targets
This compound is widely recognized for its inhibitory action on CaMKII, a key serine/threonine protein kinase involved in numerous cellular events, including synaptic plasticity and cell cycle progression[4][5]. However, it also potently inhibits the P2X7 receptor, an ATP-gated ion channel crucial for inflammatory responses[6][7].
Quantitative Inhibition Data
| Target | Inhibition Metric | Value | Species | Reference |
| CaMKII | Ki | 0.9 µM | Rat Brain | [6] |
| CaMKII | IC50 | 900 nM | Not Specified | [2] |
| CaMK V | Ki | 0.8 µM | Not Specified | [1] |
| P2X7 Receptor | IC50 | ~15 nM | HEK293 Cells | [6] |
| P2X7 Receptor | IC50 | 12.7 nM | Human Lymphocytes | [6] |
| P2X7 Receptor | IC50 | 13.1 nM | Human Leukemic B Lymphocytes | [6] |
Mechanism of Action
Inhibition of CaMKII
This compound acts as an allosteric inhibitor of CaMKII[8]. Its mechanism is competitive with respect to the Ca2+/calmodulin (CaM) complex but not with ATP[8]. This compound directly binds to the calmodulin binding site on the CaMKII holoenzyme[2][6]. This interaction prevents the conformational change required for Ca2+/CaM to bind and activate the kinase, thereby inhibiting its autophosphorylation and the subsequent phosphorylation of its downstream targets[2][5]. It is important to note that this compound does not inhibit the activity of already autophosphorylated CaMKII[2][6].
Figure 1: Simplified signaling pathway of CaMKII activation and its inhibition by this compound.
Antagonism of P2X7 Receptor
This compound functions as a non-competitive antagonist of the P2X7 receptor[1][2][6]. This mode of action indicates that this compound does not compete with ATP for its binding site on the receptor. Instead, it likely binds to an allosteric site, inducing a conformational change that prevents the ion channel from opening, even when ATP is bound. This effectively blocks ATP-stimulated ion influx, such as Ca2+ and Ba2+, and the subsequent downstream signaling events like inflammasome activation[6][7].
Experimental Protocols
In Vitro CaMKII Kinase Assay
This protocol is adapted from methodologies described in the literature[1][9].
Objective: To determine the in vitro inhibitory effect of this compound on CaMKII activity.
Materials:
-
Purified CaMKII enzyme
-
HEPES buffer (35 mM, pH 7.4)
-
MgCl2 (10 mM)
-
CaCl2 (1 mM)
-
Calmodulin (0.1 µM)
-
Myosin light chain (20-kD) as a substrate (10 µg)
-
[γ-33P]ATP (10 µM)
-
This compound (various concentrations)
-
10% Trichloroacetic acid (TCA)
Procedure:
-
Prepare a reaction mixture (final volume 100 µL) containing HEPES buffer, MgCl2, CaCl2, calmodulin, and the myosin light chain substrate.
-
Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.
-
Pre-incubate the mixtures at 30°C for a specified time.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Allow the reaction to proceed for 2 minutes at 30°C.
-
Terminate the reaction by adding 1 mL of 10% TCA.
-
The phosphorylated substrate can be captured on filter paper and the radioactivity measured using a scintillation counter to determine the extent of inhibition.
Figure 2: Experimental workflow for an in vitro CaMKII kinase assay.
Cell-Based Proliferation Assay
This protocol is based on descriptions of experiments using K562 cells[1][9].
Objective: To assess the effect of this compound on cell proliferation.
Materials:
-
K562 cells (or other suitable cell line)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
3 cm cell culture dishes
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Plate K562 cells in 3 cm dishes with 5 mL of complete culture medium at a predetermined density.
-
Prepare serial dilutions of this compound in the culture medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a cytotoxic level.
-
Add the various concentrations of this compound to the plated cells. Include a vehicle control (DMSO only).
-
Incubate the cells for 48 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
After the incubation period, harvest the cells and count the cell number for each condition.
-
The percentage of growth inhibition can be calculated relative to the vehicle control.
Selectivity and Off-Target Effects
While this compound is selective for CaMKII relative to Protein Kinase A (PKA), Protein Kinase C (PKC), and Myosin Light Chain Kinase (MLCK), it inhibits CaMKI and CaMKIV with similar potency to CaMKII[1][9]. At higher concentrations, it has been reported to inhibit GSK3β, PRAK, and MAPKAP-K2[7]. Researchers should consider these potential off-target effects, particularly its potent antagonism of the P2X7 receptor, when interpreting experimental results.
Conclusion
This compound is a valuable pharmacological tool for the study of CaMKII and P2X7 receptor signaling. Its dual-target nature requires careful consideration in experimental design and data interpretation. The information provided in this guide serves as a technical resource for researchers utilizing this compound to elucidate the complex roles of these proteins in health and disease.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Compound this compound - Chemdiv [chemdiv.com]
- 4. CaMKII Inhibitor this compound Blunts Tumor Response to Hypoxia by Inhibiting HIF-1α in Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, CaM kinase II inhibitor. P2X7 antagonist. (CAS 127191-97-3) | Abcam [abcam.com]
- 8. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 9. selleckchem.com [selleckchem.com]
KN-62 as a P2X7 Receptor Antagonist: A Technical Guide
Executive Summary: The P2X7 receptor (P2X7R), an ATP-gated ion channel, is a key player in inflammatory and immune responses. Its activation under pathological conditions, characterized by high extracellular ATP levels, triggers a cascade of events including cation fluxes, large pore formation, and inflammasome activation, leading to the release of pro-inflammatory cytokines like IL-1β. Consequently, P2X7R has emerged as a significant therapeutic target for a range of inflammatory, neurodegenerative, and pain-related disorders. KN-62, initially identified as a Ca2+/calmodulin-dependent protein kinase II (CaMKII) inhibitor, is also a potent, non-competitive antagonist of the P2X7R. This guide provides an in-depth technical overview of this compound's pharmacological profile, its mechanism of action as a P2X7R antagonist, and detailed experimental protocols for its application in research settings.
The P2X7 Receptor: Structure and Function
The P2X7 receptor is a unique member of the P2X family of ligand-gated ion channels.[1] It assembles as a homotrimer, with each subunit possessing two transmembrane domains, intracellular N- and C-termini, and a large extracellular ectodomain that contains the ATP binding site.[2][3]
Activation of P2X7R requires unusually high concentrations of extracellular ATP (in the high micromolar to millimolar range), a condition associated with cellular stress, trauma, and inflammation.[3][4] Initial activation, occurring within milliseconds, opens a channel permeable to small cations such as Na+, K+, and Ca2+.[1][3] However, sustained or repeated stimulation leads to a remarkable secondary phenomenon: the formation of a large, non-selective pore that allows the passage of molecules up to 900 Daltons in size.[5][6] This pore formation is a hallmark of P2X7R activity and is crucial for its downstream signaling.[6]
The key downstream event triggered by P2X7R activation, particularly the K+ efflux, is the assembly and activation of the NLRP3 inflammasome.[1][7] This multi-protein complex activates caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, driving potent inflammatory responses.[1] Given its central role in inflammation, the P2X7R is a compelling target for therapeutic intervention in numerous diseases.[8][9][10][11]
This compound: A Pharmacological Profile
This compound, chemically known as 1-[N,O-bis(5-isoquinolinesulfonyl)-N-methyl-L-tyrosyl]-4-phenylpiperazine, is a cell-permeable compound widely used in pharmacological research. While initially characterized as a CaMKII inhibitor, it exhibits significantly higher potency as a P2X7R antagonist.
Quantitative Pharmacological Data
The inhibitory potency of this compound varies between its primary targets and across different species, a critical consideration for experimental design.
| Target | Parameter | Value | Species/System | Reference |
| P2X7 Receptor | IC50 | 15 nM | Human recombinant (HEK293 cells) | |
| P2X7 Receptor | IC50 | 12.7 nM | Human Lymphocytes (Ba2+ influx) | [12] |
| P2X7 Receptor | IC50 | 13.1 nM | Human Lymphocytes (ethidium+ uptake) | [12] |
| P2X7 Receptor | IC50 | ~100 nM | Human | [13] |
| P2X7 Receptor | Activity | No effect/Very low affinity | Rat | [13] |
| CaM Kinase II | IC50 | 0.9 µM (900 nM) | Rat Brain | |
| CaM Kinase II | IC50 | 500 nM | General | |
| CaM Kinase II | Ki | 0.9 µM | Rat Brain | [14] |
IC50: Half maximal inhibitory concentration. Ki: Inhibitory constant.
Selectivity and Off-Target Considerations
As shown in the table, this compound is approximately 30- to 60-fold more selective for the human P2X7 receptor over CaMKII. However, at concentrations exceeding 1 µM, significant inhibition of CaMKII can occur. Researchers must carefully titrate this compound concentrations to ensure specific antagonism of P2X7R and consider potential confounding effects from CaMKII inhibition in their experimental system. Furthermore, the pronounced species specificity, with potent inhibition of the human receptor but little to no effect on the rat isoform, is a crucial factor.[13]
Mechanism of P2X7R Antagonism by this compound
This compound functions as a potent, non-competitive antagonist of the P2X7 receptor. This means it does not directly compete with ATP for binding at the orthosteric site.
Allosteric Binding Site
Studies involving molecular docking and site-directed mutagenesis have revealed that this compound binds to an allosteric pocket located at the interface between adjacent subunits of the P2X7R trimer.[2][4][13] This site is distinct from, but proximal to, the ATP binding site.[2][13] The binding of this compound in this pocket is thought to induce a conformational change that prevents the channel from opening, even when ATP is bound.
The species-dependent activity of this compound is largely attributed to a single amino acid difference within this allosteric pocket. In the human P2X7R, Phenylalanine at position 95 (Phe95) plays a key role in binding this compound, likely through pi-stacking interactions.[13] The rat P2X7R possesses a Leucine at this position, which significantly reduces binding affinity and renders the receptor largely insensitive to this compound.[13]
Downstream Signaling Consequences of Inhibition
By preventing the initial cation flux and subsequent pore formation, this compound effectively blocks all major downstream signaling events triggered by P2X7R activation. This includes the inhibition of:
-
Ca2+ influx.[12]
-
K+ efflux.[1]
-
Large molecule uptake (e.g., ethidium bromide).[12]
-
NLRP3 inflammasome assembly and activation.[15]
-
Caspase-1 activation.
-
Mature IL-1β release.[1]
Experimental Protocols for Studying this compound and P2X7
A variety of in vitro assays can be employed to characterize the antagonist activity of this compound on P2X7R function.[5] These protocols are adaptable to various cell types expressing P2X7R, such as macrophages, microglia, or recombinant cell lines (e.g., HEK293-hP2X7R).
Protocol: Dye Uptake Assay for Pore Formation
This assay measures the integrity of the plasma membrane by quantifying the uptake of a fluorescent dye (e.g., ethidium bromide or YO-PRO-1) that can only enter the cell upon P2X7R-mediated pore formation.
Materials:
-
P2X7R-expressing cells
-
Assay Buffer (e.g., HEPES-buffered saline)
-
P2X7R agonist stock solution (e.g., 100 mM ATP or 10 mM BzATP)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fluorescent dye (e.g., 10 mM Ethidium Bromide)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and culture overnight to allow adherence.
-
Antagonist Pre-incubation:
-
Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (e.g., 0.1% DMSO).
-
Gently wash the cells with assay buffer.
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate for 15-30 minutes at 37°C. The slow onset of inhibition by this compound necessitates a pre-incubation period.[12]
-
-
Agonist and Dye Addition:
-
Prepare a 2X working solution of the agonist (e.g., 6 mM ATP for a 3 mM final concentration) and dye (e.g., 100 µM ethidium bromide for a 50 µM final concentration) in assay buffer.
-
Add 100 µL of the agonist/dye solution to each well. Include control wells with no agonist to measure baseline fluorescence.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure fluorescence kinetically over 30-60 minutes (e.g., Excitation ~525 nm, Emission ~600 nm for ethidium bromide).
-
-
Data Analysis:
-
Subtract the baseline fluorescence (no agonist) from all readings.
-
Plot the fluorescence intensity (or rate of increase) against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
Protocol: Measurement of IL-1β Release
This protocol quantifies the release of mature IL-1β into the cell culture supernatant following P2X7R activation, a key downstream indicator of inflammasome activation. It is particularly relevant for immune cells like macrophages.
Materials:
-
LPS-primed macrophages (priming is required to induce pro-IL-1β expression)
-
Culture medium (e.g., RPMI)
-
Lipopolysaccharide (LPS)
-
P2X7R agonist (ATP)
-
This compound
-
Commercially available IL-1β ELISA kit
Methodology:
-
LPS Priming: Treat macrophages with LPS (e.g., 1 µg/mL) for 2-4 hours to induce the expression of pro-IL-1β.
-
Antagonist Pre-incubation:
-
Wash the primed cells to remove LPS.
-
Add fresh medium containing serial dilutions of this compound or a vehicle control.
-
Incubate for 15-30 minutes at 37°C.
-
-
P2X7R Stimulation:
-
Add a high concentration of ATP (e.g., 3-5 mM final concentration) to the wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Supernatant Collection:
-
Carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to pellet any detached cells or debris.
-
-
ELISA:
-
Perform the IL-1β ELISA on the clarified supernatants according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the provided IL-1β standards.
-
Calculate the concentration of IL-1β in each sample.
-
Plot the IL-1β concentration against the log of the this compound concentration and fit the curve to determine the IC50.
-
Summary and Future Directions
This compound is a valuable and highly potent pharmacological tool for interrogating the function of the human P2X7 receptor. Its non-competitive, allosteric mechanism of action provides a reliable method for blocking receptor function and all associated downstream signaling pathways.[4]
When designing experiments with this compound, researchers must remain cognizant of two critical factors:
-
Species Specificity: this compound is not an appropriate antagonist for studying the rat P2X7 receptor.[13] Alternative antagonists must be used for rodent models.
-
Off-Target Effects: At concentrations above its IC50 for P2X7R, particularly in the micromolar range, this compound will inhibit CaMKII. Appropriate dose-response experiments and control for CaMKII-dependent effects are essential for unambiguous interpretation of results.
Future research can leverage this compound to further dissect the specific contributions of P2X7R signaling in complex human disease models, explore its therapeutic potential in ex vivo human tissue samples, and serve as a reference compound in the development of new, even more selective P2X7R antagonists.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Mapping the Site of Action of Human P2X7 Receptor Antagonists AZ11645373, Brilliant Blue G, this compound, Calmidazolium, and ZINC58368839 to the Intersubunit Allosteric Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mapping the Site of Action of Human P2X7 Receptor Antagonists AZ11645373, Brilliant Blue G, this compound, Calmidazolium, and ZINC58368839 to the Intersubunit Allosteric Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Techniques for evaluating the ATP-gated ion channel P2X7 receptor function in macrophages and microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A patent review of P2X7 receptor antagonists to treat inflammatory diseases (2018-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. A current review on P2X7 receptor antagonist patents in the treatment of neuroinflammatory disorders: a patent review on antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The isoquinoline derivative this compound a potent antagonist of the P2Z-receptor of human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Docking of competitive inhibitors to the P2X7 receptor family reveals key differences responsible for changes in response between rat and human - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Activity of KN-62
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of KN-62, a widely used pharmacological tool in cell biology and neuroscience. We will delve into its chemical properties, mechanism of action, and its effects on key signaling pathways, supported by experimental data and protocols.
Chemical Identity and Physicochemical Properties
This compound is a synthetic isoquinolinesulfonamide derivative known for its cell permeability.[1] Its chemical and physical characteristics are pivotal for its application in both in vitro and in vivo experimental settings.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | References |
| IUPAC Name | 4-[(2S)-2-(N-Methylisoquinoline-5-sulfonamido)-3-oxo-3-(4-phenylpiperazin-1-yl)propyl]phenyl isoquinoline-5-sulfonate | [1][2] |
| Alternate Names | 1-[N,O-Bis(5-Isoquinolinesulfonyl)-N-Methyltyrosyl]-4-Phenylpiperazine | [3] |
| CAS Number | 127191-97-3 | [1][3] |
| Molecular Formula | C₃₈H₃₅N₅O₆S₂ | [3] |
| Molecular Weight | 721.84 g/mol | [1][3] |
| Appearance | Off-white to yellow solid | [4] |
| Solubility | Soluble in DMSO (up to 100 mM); Insoluble in water and ethanol | [5] |
| Storage | Store at -20°C | |
| Purity | ≥95-98% (by HPLC) | [3] |
| SMILES | CN(--INVALID-LINK--C(=O)N4CCN(CC4)C5=CC=CC=C5)S(=O)(=O)C6=CC=CC7=C6C=CN=C7 | [1] |
| InChI Key | RJVLFQBBRSMWHX-DHUJRADRSA-N | [6] |
Mechanism of Action
This compound is a dual-target compound, primarily recognized as a potent inhibitor of Ca²⁺/Calmodulin-dependent Protein Kinase II (CaMKII).[7][8] It also exhibits high-affinity antagonism at the P2X₇ purinergic receptor.[1][7]
This compound acts as a selective and reversible inhibitor of CaMKII.[7] Its mechanism is competitive with respect to the Ca²⁺/Calmodulin (CaM) complex.[1] this compound binds directly to the CaM binding site on the CaMKII enzyme, thereby preventing the conformational change required for kinase activation and subsequent autophosphorylation.[1][7] A key characteristic of this compound is that it does not inhibit CaMKII that has already been autophosphorylated.[1][7] While highly selective for CaMKII over other kinases like PKA and PKC, it demonstrates similar inhibitory activity against CaMKI and CaMKIV.[5][8]
In addition to its effects on CaMKII, this compound is a potent, non-competitive antagonist of the ionotropic P2X₇ receptor.[1][7] This action is independent of its CaMKII inhibitory activity and occurs at significantly lower concentrations.
Table 2: Quantitative Inhibitory Activity of this compound
| Target | Potency Type | Value (Species) | References |
| CaMKII | Kᵢ | 0.9 µM (Rat brain) | [7][8] |
| CaMKII | IC₅₀ | 0.9 µM | [1] |
| P2X₇ Receptor | IC₅₀ | 15 nM (HEK293 cells) | [6][7][8] |
| CaMKI / CaMKIV | - | Similar inhibition to CaMKII | [5][8] |
Modulation of Cellular Signaling Pathways
By inhibiting CaMKII, this compound impacts numerous downstream signaling cascades critical for cellular function, including cell proliferation, gene expression, and synaptic plasticity.
In cancer biology, CaMKII has been implicated in tumor response to low-oxygen environments. Studies in hepatoma cells have shown that this compound can suppress the hypoxic induction of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[9] The proposed mechanism involves the inhibition of CaMKII, which in turn prevents the activation of the AKT signaling pathway.[9] Downregulation of AKT activity impairs the translational synthesis of HIF-1α protein, ultimately blunting the cellular response to hypoxia and reducing the expression of HIF-1 target genes such as EPO, LOX, and CA9.[9]
Key Experimental Protocols
The following protocols are representative of the methods used to characterize the activity of this compound.
This assay quantifies the enzymatic activity of CaMKII by measuring the transfer of radiolabeled phosphate to a substrate.
-
Objective: To determine the IC₅₀ or Kᵢ of this compound for CaMKII.
-
Materials:
-
Reaction Buffer: 35 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂.
-
Enzyme: Purified CaMKII.
-
Activator: 0.1 µM Calmodulin.
-
Substrate: 10 µg Chicken gizzard myosin 20-kD light chain.
-
ATP Mix: 10 µM [γ-³³P]ATP.
-
Inhibitor: this compound at various concentrations.
-
Stop Solution: 10% Trichloroacetic acid (TCA).
-
-
Methodology:
-
Prepare a reaction mix (total volume 100 µL) containing Reaction Buffer, CaMKII, Calmodulin, substrate, and the desired concentration of this compound (or vehicle control).
-
Pre-incubate the mixture at 30°C for 5-10 minutes.
-
Initiate the kinase reaction by adding the [γ-³³P]ATP mix.
-
Allow the reaction to proceed for exactly 2 minutes at 30°C.[8]
-
Terminate the reaction by adding 1 mL of 10% TCA.[8]
-
Precipitate the phosphorylated substrate, wash, and quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each this compound concentration relative to the vehicle control and determine the IC₅₀/Kᵢ value.
-
This protocol assesses the effect of this compound on the proliferation of a cancer cell line.
-
Objective: To evaluate the cytostatic effects of this compound.
-
Cell Line: K562 human leukemic cells.[8]
-
Materials:
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound stock solution in DMSO.
-
3 cm cell culture dishes.
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter).
-
-
Methodology:
-
Plate K562 cells in 3 cm dishes containing 5 mL of culture medium at a predetermined density.[8]
-
Add this compound to the dishes to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50 µM). Include a DMSO vehicle control.
-
Incubate the cells for 48 hours under standard culture conditions (37°C, 5% CO₂).[8]
-
After incubation, harvest the cells from each dish.
-
Count the total number of viable cells for each condition.[8]
-
Plot cell number against this compound concentration to determine the dose-dependent effect on cell growth.
-
Conclusion
This compound is an indispensable pharmacological agent for investigating CaMKII-mediated cellular processes. Its well-defined chemical structure, potent and selective inhibitory profile against CaMKII, and characterized off-target effects on the P2X₇ receptor make it a powerful tool for dissecting complex signaling networks. A thorough understanding of its chemical properties, mechanism of action, and appropriate experimental application is crucial for obtaining robust and interpretable data in biomedical research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. KN62 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. scbt.com [scbt.com]
- 4. This compound | 127191-97-3 [chemicalbook.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. CaMKII Inhibitor this compound Blunts Tumor Response to Hypoxia by Inhibiting HIF-1α in Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
KN-62: A Technical Guide to its Discovery, Mechanism, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
KN-62 is a synthetic isoquinolinesulfonamide derivative that has been a valuable tool in cellular signaling research for over three decades. Initially identified as a potent and selective inhibitor of Ca²⁺/Calmodulin-dependent protein kinase II (CaMKII), it has played a crucial role in elucidating the multifaceted functions of this key signaling protein. Subsequent research revealed a second, potent activity of this compound as a non-competitive antagonist of the P2X7 purinergic receptor, adding another layer of complexity to the interpretation of studies using this compound. This technical guide provides an in-depth overview of the discovery and history of this compound, its mechanisms of action, a compilation of its inhibitory constants, detailed experimental protocols for its use, and visualizations of the signaling pathways it modulates.
Discovery and History
This compound, with the chemical name 1-[N,O-bis(5-isoquinolinesulfonyl)-N-methyl-L-tyrosyl]-4-phenylpiperazine, emerged from the pioneering work of Dr. Hiroyoshi Hidaka and his colleagues in Japan. In the late 1980s and early 1990s, this group was instrumental in developing a series of protein kinase inhibitors, including compounds targeting Protein Kinase A (PKA), Protein Kinase C (PKC), and Myosin Light Chain Kinase (MLCK).
The seminal paper describing this compound was published in 1990 by Tokumitsu et al.[1] This work identified this compound as a potent, cell-permeable, and selective inhibitor of CaMKII.[1] The discovery was significant as it provided researchers with a much-needed tool to probe the physiological roles of CaMKII, a kinase implicated in a vast array of cellular processes, from neurotransmitter release to gene expression. This compound was a successor to earlier, less potent CaMKII inhibitors and was itself later followed by the related compound KN-93.[2]
Mechanism of Action
This compound exhibits a dual mechanism of action, targeting two distinct and important signaling proteins: CaMKII and the P2X7 receptor.
Inhibition of CaMKII
This compound acts as a competitive inhibitor of CaMKII with respect to Calmodulin (CaM).[3] It binds to the CaM-binding site on the CaMKII holoenzyme, thereby preventing the activation of the kinase by the Ca²⁺/CaM complex.[3][4] This allosteric inhibition is distinct from ATP-competitive inhibitors, as this compound does not bind to the kinase's active site.[5] Consequently, this compound is ineffective at inhibiting CaMKII that has already been autophosphorylated and is in a Ca²⁺/CaM-independent, constitutively active state.[4]
Antagonism of the P2X7 Receptor
In addition to its effects on CaMKII, this compound is a potent non-competitive antagonist of the P2X7 receptor, an ATP-gated ion channel.[4][6] This off-target effect is significant, with IC50 values for P2X7 antagonism being in the low nanomolar range, considerably more potent than its inhibition of CaMKII.[4] The antagonism of P2X7 by this compound is species-dependent, with high potency for the human receptor and significantly lower potency for the rat ortholog.[7][8] This is an important consideration when interpreting data from studies using this compound in different model organisms.
Quantitative Data
The following tables summarize the reported inhibitory constants (IC50 and Ki) for this compound against its primary targets.
| Target | Parameter | Value | Species/Cell Line | Reference(s) |
| CaMKII | IC50 | 900 nM | [3] | |
| CaMKII | Ki | 0.9 µM | Rat Brain | [4][6] |
| CaMKI | equipotent to CaMKII | [6] | ||
| CaMKIV | equipotent to CaMKII | [6] | ||
| PKA | low inhibition | [6] | ||
| PKC | low inhibition | [6] | ||
| MLCK | low inhibition | [6] |
| Target | Parameter | Value | Assay Conditions | Reference(s) |
| P2X7 Receptor | IC50 | ~15 nM | HEK293 cells | [4][6] |
| P2X7 Receptor | IC50 | 12.7 nM | ATP-stimulated Ba²⁺ influx in human lymphocytes | [4] |
| P2X7 Receptor | IC50 | 13.1 nM | Bz-ATP induced ethidium uptake in human leukemic B lymphocytes | [4] |
| P2X7 Receptor | Inactive | Rat | [7][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro CaMKII Activity Assay
This protocol is based on the principles of radioactive phosphate incorporation into a substrate peptide.
Materials:
-
Purified CaMKII enzyme
-
Autocamtide-2 (a specific CaMKII substrate peptide)
-
[γ-³²P]ATP
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM CaCl₂, 1 µM Calmodulin
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, Autocamtide-2, and the desired concentration of this compound or vehicle (DMSO).
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 10 minutes.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper and immediately immersing it in 75 mM phosphoric acid.
-
Wash the phosphocellulose paper three times with 75 mM phosphoric acid, followed by a final wash with ethanol.
-
Allow the paper to dry completely.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control.
P2X7 Receptor Antagonism Assay (Dye Uptake)
This protocol measures the inhibition of P2X7-mediated pore formation using a fluorescent dye.
Materials:
-
HEK293 cells stably expressing the human P2X7 receptor
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES (pH 7.4)
-
Ethidium bromide or YO-PRO-1 dye
-
BzATP (a potent P2X7 agonist)
-
This compound stock solution (in DMSO)
-
Fluorescence plate reader
Procedure:
-
Plate the P2X7-expressing HEK293 cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Wash the cells twice with Assay Buffer.
-
Add Assay Buffer containing the fluorescent dye and the desired concentration of this compound or vehicle (DMSO).
-
Incubate at 37°C for 15 minutes.
-
Add BzATP to stimulate the P2X7 receptor.
-
Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader.
-
Calculate the rate of dye uptake and determine the percentage of inhibition by this compound compared to the vehicle control.
Cell Cycle Analysis using Flow Cytometry
This protocol assesses the effect of this compound on cell cycle progression.
Materials:
-
Cell line of interest (e.g., K562 cells)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed the cells at an appropriate density and allow them to attach or grow for 24 hours.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired duration (e.g., 24-48 hours).
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells once with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cells in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
Signaling Pathways and Visualizations
This compound impacts multiple signaling cascades through its inhibition of CaMKII and the P2X7 receptor. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.
CaMKII Signaling Pathway
Caption: CaMKII activation by Ca²⁺/Calmodulin and its inhibition by this compound.
P2X7 Receptor Signaling Pathway
Caption: P2X7 receptor activation by ATP and its antagonism by this compound.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for a typical in vitro radioactive kinase assay.
Off-Target Effects and Considerations
While a powerful research tool, it is crucial to be aware of this compound's off-target effects to ensure accurate interpretation of experimental results.
-
P2X7 Receptor Antagonism: As detailed above, this is a significant off-target effect that occurs at concentrations lower than those required for CaMKII inhibition.[4] The use of a control compound that is inactive against CaMKII but retains P2X7 activity, or the use of cell lines lacking P2X7, can help dissect these effects.
-
Voltage-gated Potassium (Kv) Channels: this compound has been shown to block macroscopic voltage-dependent K+ currents in smooth muscle cells at concentrations used to inhibit CaMKII.[9]
-
L-type Calcium Channels: Direct effects of this compound on L-type Ca²⁺ channels have also been reported.[9]
Due to these off-target activities, it is highly recommended to use the inactive analogue, KN-92 , as a negative control in experiments. KN-92 is structurally similar to this compound and its more commonly used successor KN-93, but does not inhibit CaMKII, allowing researchers to distinguish between CaMKII-dependent and -independent effects.
Conclusion
This compound has been an invaluable pharmacological tool for investigating the roles of CaMKII and, inadvertently, the P2X7 receptor in a multitude of cellular processes. Its discovery paved the way for a deeper understanding of Ca²⁺ signaling. However, its dual mechanism of action necessitates careful experimental design and interpretation. By understanding its history, mechanisms, and potential pitfalls, researchers can continue to leverage this compound to uncover novel insights into cellular signaling in both health and disease. This technical guide serves as a comprehensive resource for professionals in the field, providing the necessary data and protocols to effectively utilize this important research compound.
References
- 1. journals.asm.org [journals.asm.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Mammalian P2X7 receptor pharmacology: comparison of recombinant mouse, rat and human P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of voltage-gated Ca2+ channels and insulin secretion in HIT cells by the Ca2+/calmodulin-dependent protein kinase II inhibitor this compound: comparison with antagonists of calmodulin and L-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of KN-62 in Calcium Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium (Ca²⁺) signaling is a fundamental and ubiquitous mechanism governing a vast array of cellular processes, from gene transcription and proliferation to muscle contraction and neuronal communication. A key mediator in these pathways is the Calcium/Calmodulin-dependent protein kinase II (CaMKII), a serine/threonine kinase that decodes intracellular Ca²⁺ transients into downstream physiological effects. KN-62 is a potent, cell-permeable, and selective inhibitor of CaMKII, making it an invaluable tool for elucidating the multifaceted roles of this kinase. This technical guide provides an in-depth overview of this compound, its mechanism of action, its impact on various calcium signaling pathways, and detailed experimental protocols for its application in research and drug development.
Introduction to this compound
This compound, with the IUPAC name 1-[N,O-bis(5-isoquinolinesulfonyl)-N-methyl-L-tyrosyl]-4-phenylpiperazine, is a synthetic isoquinolinesulfonamide derivative.[1] It is widely recognized for its ability to selectively inhibit CaMKII by competing with calmodulin (CaM), the primary activator of the kinase.[1][2] This competitive inhibition occurs at the CaM binding site on CaMKII, thereby preventing the conformational changes necessary for kinase activation and autophosphorylation.[1][2] Beyond its principal target, this compound has also been shown to act as a non-competitive antagonist of the P2X7 purinergic receptor.[1][3][4][5] This dual activity necessitates careful experimental design and interpretation of results.
Mechanism of Action
The activation of CaMKII is a multi-step process initiated by an increase in intracellular calcium concentration. Ca²⁺ ions bind to calmodulin, inducing a conformational change that allows the Ca²⁺/CaM complex to bind to the regulatory domain of CaMKII. This binding displaces the autoinhibitory domain from the catalytic site, leading to the activation of the kinase. Activated CaMKII can then phosphorylate both itself (autophosphorylation) and a multitude of downstream substrate proteins.
This compound exerts its inhibitory effect by directly binding to the calmodulin binding site on the CaMKII holoenzyme.[1][2] This prevents the association of the Ca²⁺/CaM complex with the kinase, thereby locking CaMKII in its inactive conformation.[1] Kinetic analyses have confirmed that this compound is a competitive inhibitor with respect to Ca²⁺/CaM and a non-competitive inhibitor with respect to ATP.[2] It is crucial to note that this compound does not inhibit the activity of already autophosphorylated, Ca²⁺-independent CaMKII.[2]
Figure 1. Mechanism of this compound inhibition of CaMKII activation.
Quantitative Data
The inhibitory potency and selectivity of this compound have been characterized across various studies. The following tables summarize the key quantitative data for its effects on CaMKII and its primary off-target, the P2X7 receptor.
| Parameter | Value | Target | Species/Tissue | Reference |
| Kᵢ | 0.9 µM | CaMKII | Rat Brain | [6] |
| IC₅₀ | 900 nM (0.9 µM) | CaMKII | - | [1][4][5] |
| IC₅₀ | 500 nM | CaMKII | - | [3] |
Table 1. Inhibitory constants of this compound for CaMKII.
| Parameter | Value | Target | Cell Line | Reference |
| IC₅₀ | ~15 nM | P2X7 Receptor | HEK293 cells | [3][4][6] |
| IC₅₀ | 12.7 nM | P2X7 Receptor (ATP-stimulated Ba²⁺ influx) | Human lymphocytes | |
| IC₅₀ | 13.1 nM | P2X7 Receptor (Bz-ATP induced permeability) | Human leukemic B lymphocytes |
Table 2. Inhibitory constants of this compound for the P2X7 Receptor.
Role in Calcium Signaling Pathways and Cellular Processes
By inhibiting CaMKII, this compound has been instrumental in elucidating the role of this kinase in a multitude of cellular processes.
Gene Expression and Cell Cycle Regulation
CaMKII is implicated in the regulation of gene expression and cell cycle progression. Studies have shown that this compound can inhibit the growth of cancer cells and block cell cycle progression.[6] For instance, in hepatoma cells, this compound was found to suppress the expression of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in tumor response to hypoxia.[7] This effect was mediated through the inhibition of the AKT signaling pathway, which in turn impairs the translation of HIF-1α protein.[7]
Figure 2. This compound's effect on the HIF-1α pathway in hepatoma cells.
Neuronal Processes
In the nervous system, CaMKII is a critical player in synaptic plasticity, learning, and memory. This compound has been shown to block the induction of long-term potentiation (LTP) in the CA1 region of the hippocampus, a cellular correlate of memory formation.[8] Furthermore, this compound can inhibit neurite outgrowth stimulated by cell adhesion molecules (CAMs) and fibroblast growth factor (FGF), suggesting a role for CaMKII downstream of calcium influx in pathways leading to axonal growth.[9]
Other Cellular Functions
This compound has been utilized to demonstrate the involvement of CaMKII in a variety of other cellular functions, including:
-
Insulin secretion: this compound inhibits carbachol and potassium-stimulated insulin secretion from rat pancreatic islets.[6]
-
Cardiac myocyte function: It reversibly depresses the rate of beating of cultured fetal mouse cardiac myocytes.
-
Parietal cell secretion: this compound inhibits cholinergic-stimulated acid secretion in isolated rabbit parietal cells.[10]
-
Pre-mRNA splicing: It inhibits the lysozyme pre-mRNA splicing in myelomonocytic cells.[11]
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
CaMKII Activity Assay
This protocol is adapted from commercially available CaMKII assay kits and general kinase assay principles.
Objective: To measure the in vitro inhibitory effect of this compound on CaMKII activity.
Materials:
-
Recombinant CaMKII enzyme
-
CaMKII substrate (e.g., Autocamtide-2)
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, unlabeled ATP)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Calmodulin
-
CaCl₂
-
This compound (dissolved in DMSO)
-
Phosphocellulose paper or other means of separating phosphorylated substrate
-
Scintillation counter (for radioactive assays) or spectrophotometer/luminometer (for non-radioactive assays)
Procedure:
-
Prepare a stock solution of this compound in DMSO. Further dilute in kinase reaction buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1%.
-
Prepare the kinase reaction mixture in microcentrifuge tubes or a 96-well plate. For a standard reaction, combine the kinase reaction buffer, CaCl₂, calmodulin, and CaMKII substrate.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixtures and incubate for 10-15 minutes at 30°C to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of MgCl₂ and ATP.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.
-
Terminate the reaction by adding a stop solution (e.g., 75 mM phosphoric acid) or by spotting the reaction mixture onto phosphocellulose paper.
-
If using phosphocellulose paper, wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of phosphorylated substrate using a scintillation counter or by measuring absorbance/luminescence according to the specific non-radioactive assay kit instructions.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value.
Figure 3. Experimental workflow for a CaMKII activity assay with this compound.
Western Blot for Phosphorylated CaMKII
Objective: To assess the effect of this compound on the autophosphorylation of CaMKII in cultured cells.
Materials:
-
Cultured cells of interest
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Stimulating agent (e.g., ionomycin, carbachol)
-
Lysis buffer (e.g., RIPA buffer) supplemented with phosphatase and protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-CaMKII (Thr286) and anti-total-CaMKII
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells with an agent known to increase intracellular calcium and activate CaMKII for a short period (e.g., 1-5 minutes).
-
Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase and protease inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CaMKII (e.g., anti-p-CaMKII Thr286) overnight at 4°C, diluted in blocking buffer.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total CaMKII.
-
Quantify the band intensities to determine the relative levels of phosphorylated CaMKII.
Intracellular Calcium Measurement with Fura-2
Objective: To determine if this compound affects intracellular calcium levels, which is important for distinguishing between direct effects on CaMKII and upstream effects on calcium signaling.
Materials:
-
Cultured cells on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound (dissolved in DMSO)
-
Stimulating agent (e.g., ATP, ionomycin)
-
Fluorescence imaging system with dual excitation wavelength capabilities (e.g., 340 nm and 380 nm)
Procedure:
-
Load the cells with Fura-2 AM (typically 1-5 µM) in HBSS, often with a small amount of Pluronic F-127 to aid in dye solubilization, for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM.
-
Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
-
Perfuse the cells with HBSS and acquire a baseline fluorescence ratio by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm.
-
Pre-treat the cells by perfusing with HBSS containing the desired concentration of this compound or DMSO for a defined period.
-
Stimulate the cells with an agonist that increases intracellular calcium in the continued presence of this compound or DMSO.
-
Record the changes in the 340/380 nm fluorescence ratio over time.
-
At the end of the experiment, calibrate the Fura-2 signal by sequential addition of a calcium ionophore (e.g., ionomycin) in the presence of high extracellular calcium, followed by a calcium chelator (e.g., EGTA) to determine the maximum and minimum fluorescence ratios, respectively.
-
Convert the fluorescence ratios to intracellular calcium concentrations using the Grynkiewicz equation.
Off-Target Effects and Considerations
A critical consideration when using this compound is its potent inhibitory effect on P2X7 receptors.[3][4][5][6] The IC₅₀ for P2X7 antagonism is significantly lower (in the nanomolar range) than that for CaMKII inhibition (in the high nanomolar to low micromolar range). Therefore, at concentrations typically used to inhibit CaMKII, this compound will also block P2X7 receptors. This is particularly relevant in cell types that express P2X7 receptors, such as immune cells and some neurons. Researchers should consider using a structurally related but inactive analog, such as KN-92, as a negative control to help differentiate between effects due to CaMKII inhibition and off-target effects. However, it is important to note that KN-92 may also have off-target effects on its own.
Conclusion
This compound remains a cornerstone pharmacological tool for investigating the intricate roles of CaMKII in calcium signaling. Its ability to selectively inhibit the activation of this crucial kinase has provided invaluable insights into a wide range of physiological and pathological processes. However, a thorough understanding of its mechanism of action, potency, and potential off-target effects is paramount for the design of rigorous experiments and the accurate interpretation of data. The detailed protocols and information provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their exploration of the complex world of calcium signaling.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2X7 receptors exhibit at least three modes of allosteric antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CaMKII Inhibitor this compound Blunts Tumor Response to Hypoxia by Inhibiting HIF-1α in Hepatoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. sartorius.com [sartorius.com]
- 8. Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII) Increases Small-Conductance Ca2+-Activated K+ Current in Patients with Chronic Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CaMKII autophosphorylation can occur between holoenzymes without subunit exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | P2X Receptor Antagonists: R&D Systems [rndsystems.com]
- 11. researchgate.net [researchgate.net]
The Cell Permeability of KN-62: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
KN-62 is a synthetic isoquinolinesulfonamide derivative widely utilized in cellular biology and pharmacology as a potent, cell-permeable, and reversible inhibitor.[1] Initially identified as a selective inhibitor of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), it has become an invaluable tool for dissecting CaMKII-mediated signaling pathways.[1][2][3] Its significance also extends to its potent antagonistic effects on the P2X7 purinergic receptor.[1][3] The ability of this compound to readily cross the plasma membrane is fundamental to its utility in studying intracellular processes. This guide provides an in-depth analysis of the cell permeability of this compound, its mechanism of action, and the experimental protocols relevant to its application.
Physicochemical Properties and Cell Permeability
This compound is characterized by its hydrophobicity, a key factor that facilitates its passive diffusion across the lipid bilayer of cell membranes.[1] This inherent cell permeability allows it to reach its intracellular targets without the need for specific transporters, making it effective for use in live-cell experiments.
Mechanism of Action
This compound exhibits a multi-faceted mechanism of action, primarily targeting CaMKII and the P2X7 receptor.
Inhibition of CaMKII
This compound acts as a potent and selective inhibitor of CaMKII.[2][3] Its mechanism is competitive with respect to Ca²⁺/calmodulin (CaM).[1][4] this compound binds directly to the CaM binding site on the CaMKII holoenzyme, thereby preventing the binding of the Ca²⁺/CaM complex.[1][4] This action allosterically inhibits the autophosphorylation of CaMKII, a critical step for its sustained activation.[1][4] Consequently, the downstream signaling cascade mediated by CaMKII is blocked. It is important to note that this compound does not inhibit CaMKII that has already been autophosphorylated.[1][2]
Antagonism of the P2X7 Receptor
In addition to its effects on CaMKII, this compound is a potent non-competitive antagonist of the P2X7 purinergic receptor, an ATP-gated ion channel.[1][2][3] This action is independent of its CaMKII inhibitory activity and occurs at nanomolar concentrations.
Other Off-Target Effects
Studies have also indicated that this compound can inhibit other cellular components, including voltage-gated potassium channels, which should be considered when interpreting experimental results.[4][5]
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound against its primary targets has been quantified in various studies. The following table summarizes key inhibitory constants.
| Target | Parameter | Value | Species/Cell Type | Reference |
| CaMKII | Kᵢ | 0.9 µM | Rat Brain | [2] |
| CaMKII | IC₅₀ | 900 nM | Not Specified | [1] |
| P2X7 Receptor | IC₅₀ | ~15 nM | HEK293 Cells | [2] |
| P2X7-mediated Ba²⁺ influx | IC₅₀ | 12.7 nM | Human Lymphocytes | [2] |
| P2X7-mediated permeability to ethidium | IC₅₀ | 13.1 nM | Human Leukemic B Lymphocytes | [2] |
| CaMKI & CaMKIV | - | Equally inhibited | Not Specified | [3] |
| CaMKV | Kᵢ | 0.8 µM | Not Specified | [3] |
Signaling Pathways
The inhibitory actions of this compound impact distinct signaling pathways.
Experimental Protocols
General Protocol for Assessing Cell Permeability of this compound (Indirect Method)
Given that this compound's intracellular activity is well-established, its cell permeability is often inferred from its ability to inhibit a specific intracellular target. The following is a generalized protocol to assess the functional consequence of this compound's cell permeability by measuring the inhibition of CaMKII activity in cultured cells.
1. Cell Culture and Treatment:
-
Plate cells of interest (e.g., PC12D cells) at an appropriate density in a multi-well plate.[3]
-
Allow cells to adhere and grow overnight.
-
Prepare a stock solution of this compound in a suitable solvent, such as DMSO.[3]
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) for a specified period (e.g., 30-60 minutes) to allow for cellular uptake.
2. Stimulation of CaMKII Activity:
-
Induce CaMKII activation using a specific stimulus. For example, treat cells with a calcium ionophore like A23187 to increase intracellular Ca²⁺ levels.[3]
3. Cell Lysis and Protein Extraction:
-
After stimulation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
4. Western Blot Analysis:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for the autophosphorylated form of CaMKII (p-CaMKII).
-
Use an antibody against total CaMKII as a loading control.
-
Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
5. Data Analysis:
-
Quantify the band intensities for p-CaMKII and total CaMKII.
-
Normalize the p-CaMKII signal to the total CaMKII signal.
-
Plot the normalized p-CaMKII levels against the concentration of this compound to determine the IC₅₀ value for the inhibition of CaMKII autophosphorylation in a cellular context.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 5. Ca(2+)/calmodulin-dependent protein kinase II inhibitor this compound inhibits adrenal medullary chromaffin cell functions independent of its action on the kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Inhibition of CaMKII by KN-62: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the inhibitor KN-62 and its interaction with Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII). This document summarizes key quantitative data, details common experimental methodologies for assessing inhibition, and visualizes the relevant biological and experimental workflows.
Quantitative Inhibition Data: this compound against CaMKII
This compound is a potent and selective inhibitor of CaMKII.[1][2] Its inhibitory activity is characterized by its Ki and IC50 values, which quantify its binding affinity and functional inhibition of the enzyme, respectively.
| Parameter | Value | Target Enzyme | Notes |
| Ki | 0.9 µM | Rat Brain CaMKII | Represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki indicates a higher binding affinity.[3] |
| IC50 | 900 nM (0.9 µM) | CaMKII | The concentration of this compound required to inhibit 50% of CaMKII activity. This value can be influenced by assay conditions.[4] |
Mechanism of Inhibition: this compound acts as a competitive inhibitor with respect to the Calcium/Calmodulin (Ca²⁺/CaM) complex.[4][5] It binds to the CaM binding site on CaMKII, thereby preventing the activation of the kinase.[4] Consequently, this compound does not inhibit the activity of CaMKII that has already been autophosphorylated and is thus constitutively active.[2][3][6]
Experimental Protocols
The determination of Ki and IC50 values for inhibitors like this compound typically involves in vitro kinase activity assays. A common method utilizes a radiolabeled phosphate donor to quantify the phosphorylation of a substrate by CaMKII.
In Vitro CaMKII Kinase Activity Assay (Radiometric)
This protocol outlines a standard procedure for measuring CaMKII activity in the presence and absence of an inhibitor.
Materials:
-
Purified, active CaMKII enzyme
-
Ca²⁺/Calmodulin solution
-
This compound (or other inhibitor) at various concentrations
-
Substrate peptide (e.g., Autocamtide-2)
-
Kinase reaction buffer (e.g., 35 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂)[1]
-
[γ-³²P]ATP or [γ-³³P]ATP[1]
-
Stopping solution (e.g., 10% trichloroacetic acid)[1]
-
Phosphocellulose paper or other separation matrix
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the kinase reaction buffer, Ca²⁺/Calmodulin, and the substrate peptide.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding the purified CaMKII enzyme to the mixtures.
-
Phosphorylation Reaction: Start the phosphorylation by adding radiolabeled ATP. Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 2 minutes).[1]
-
Reaction Termination: Stop the reaction by adding the stopping solution.
-
Separation: Separate the phosphorylated substrate from the unreacted radiolabeled ATP. This is often achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the peptide substrate, followed by washing to remove unbound ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Plot the measured kinase activity against the concentration of this compound. The IC50 value is determined by fitting the data to a dose-response curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the enzyme's Michaelis constant (Km) for the substrate.
Below is a DOT script visualizing the general workflow for determining kinase inhibition.
Caption: Workflow for a radiometric CaMKII inhibition assay.
CaMKII Signaling Pathway and Inhibition by this compound
CaMKII is a crucial mediator of calcium signaling in various cellular processes, including synaptic plasticity, gene expression, and cell cycle regulation. Its activity is tightly regulated by intracellular calcium levels.
An increase in intracellular Ca²⁺ leads to the binding of Ca²⁺ to Calmodulin (CaM). The Ca²⁺/CaM complex then binds to the regulatory domain of CaMKII, causing a conformational change that activates the kinase.[7] This activation allows CaMKII to phosphorylate its downstream targets. Furthermore, activated CaMKII can autophosphorylate, leading to prolonged activity even after Ca²⁺ levels have returned to baseline.[8]
This compound inhibits the initial activation of CaMKII by preventing the binding of the Ca²⁺/CaM complex. The following DOT script illustrates this signaling pathway and the point of inhibition by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Calcium/Calmodulin-Stimulated Protein Kinase II (CaMKII): Different Functional Outcomes from Activation, Depending on the Cellular Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 7. Frontiers | An Overview of the Role of Calcium/Calmodulin-Dependent Protein Kinase in Cardiorenal Syndrome [frontiersin.org]
- 8. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for KN-62 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
KN-62 is a potent, cell-permeable, and selective inhibitor of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII). It acts as a non-competitive inhibitor by binding to the calmodulin-binding site of the enzyme, thereby preventing its activation. CaMKII is a crucial serine/threonine protein kinase that plays a significant role in various cellular processes, including synaptic plasticity, gene expression, cell cycle regulation, and ion channel activity.[1][2] Its inhibition by this compound allows researchers to investigate the downstream consequences of blocking the CaMKII signaling pathway. These application notes provide detailed protocols for utilizing this compound in cell culture experiments.
Mechanism of Action
This compound specifically inhibits the activation of CaMKII. An influx of intracellular calcium (Ca²⁺) leads to the formation of a Ca²⁺/calmodulin complex. This complex then binds to and activates CaMKII, which autophosphorylates and phosphorylates various downstream target proteins. This compound prevents the binding of the Ca²⁺/calmodulin complex to CaMKII, thus inhibiting its activation and subsequent signaling events. This inhibitory action has been shown to affect processes such as long-term potentiation (LTP) in hippocampal neurons, neurite outgrowth, and pre-mRNA splicing.[1][2][3]
Caption: Mechanism of this compound as a CaMKII inhibitor.
Quantitative Data Summary
The effective concentration of this compound can vary significantly depending on the cell type and the specific biological process being investigated. The following tables summarize key properties and reported experimental parameters for this compound.
Table 1: Properties of this compound
| Property | Description |
| Target | Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) |
| CAS Number | 127191-97-3 |
| Molecular Formula | C₃₈H₃₅N₅O₆S₂ |
| Molecular Weight | 721.8 g/mol |
| Formulation | Typically supplied as a solid. Dissolve in DMSO to prepare a stock solution (e.g., 10 mM). |
| Storage | Store stock solutions at -20°C. Avoid repeated freeze-thaw cycles. |
Table 2: Summary of this compound Effects in Different Cell Models
| Cell Type/Model | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Rat Hippocampal Slices | 1-10 µM | Pre-incubation | Blocked the generation of long-term potentiation (LTP) in CA1 regions. | [1] |
| Cerebellar Neurons | 1-10 µM | Not specified | Abolished neurite outgrowth stimulated by CAMs, FGF, and K⁺ depolarization. | [3] |
| Cultured Hippocampal Neurons | 10 µM | 24 hours | Decreased fluorescence intensity of the active form of CaMKII (pCaMKII) by >30%. | [4] |
| Mouse M-II Oocytes | 10 µM | Pre-incubation | Inhibited second polar body emission and pronuclear formation after activation. | [5][6] |
| Myelomonocytic HD11 Cells | 10 µM | Not specified | Delayed the splicing of lysozyme pre-mRNA in LPS-activated cells. | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in cell culture. These protocols are intended as a starting point and may require optimization for specific cell lines and experimental conditions.
Caption: General experimental workflow for investigating the effects of this compound.
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.
-
Solvent Selection: Use sterile, anhydrous DMSO to prepare the stock solution.
-
Concentration: To prepare a 10 mM stock solution, add the appropriate volume of DMSO. For example, for 1 mg of this compound (MW: 721.8 g/mol ), add 138.5 µL of DMSO.
-
Calculation: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L))
-
-
Dissolution: Vortex thoroughly until the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C, protected from light.
Protocol 2: Cell Treatment with this compound
This protocol is for treating adherent cells in a 96-well plate format but can be scaled for other vessel sizes.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of treatment. Culture the cells overnight in a 37°C, 5% CO₂ incubator.[7]
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in fresh, pre-warmed cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 20 µM). Also, prepare a vehicle control using the same final concentration of DMSO as in the highest this compound concentration well.
-
Treatment: Carefully remove the old medium from the wells. Add 100 µL of the medium containing the appropriate this compound concentration or vehicle control to each well.
-
Incubation: Return the plate to the 37°C, 5% CO₂ incubator. The incubation time will depend on the specific assay and experimental goals (typically ranging from 1 to 48 hours).
Protocol 3: Cell Viability/Cytotoxicity Assay (CCK-8 Method)
This assay measures cell viability based on the reduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases.[8]
-
Cell Treatment: Follow Protocol 2 to treat cells with a range of this compound concentrations in a 96-well plate. Include wells with medium only for background measurement.
-
Reagent Addition: After the desired incubation period, add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well.[8]
-
Incubation: Incubate the plate for 1-4 hours in the 37°C, 5% CO₂ incubator. The incubation time depends on the cell type and density. Monitor the color change (from light yellow to orange).
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells after subtracting the background absorbance.
-
Formula: Cell Viability (%) = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100
-
Protocol 4: Western Blot for pCaMKII
This protocol allows for the detection of changes in the phosphorylation state of CaMKII following this compound treatment.
-
Cell Lysis: After treating cells with this compound as described in Protocol 2 (typically in 6-well plates or larger dishes), wash the cells twice with ice-cold PBS. Lyse the cells by adding an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the denatured protein samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated CaMKII (pCaMKII) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody for total CaMKII and/or a loading control like GAPDH or β-actin.
References
- 1. Effects of this compound, a specific inhibitor of calcium/calmodulin-dependent protein kinase II, on long-term potentiation in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective inhibitor of Ca(2+)/calmodulin-dependent protein kinase II, inhibits the lysozyme pre-mRNA splicing in myelomonocytic HD11 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Ca2+/calmodulin kinase inhibitor, this compound, inhibits neurite outgrowth stimulated by CAMs and FGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of this compound, a Selective Inhibitor of Calmodulin-Dependent Kinase II, On Mouse Oocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound, a selective inhibitor of calmodulin-dependent kinase II, on mouse oocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. dojindo.com [dojindo.com]
Optimal Working Concentration of KN-62 in Neurons: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal working concentration of KN-62, a potent and cell-permeable inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), in neuronal cultures. Understanding the correct concentration is critical for achieving reliable and reproducible results in studies of synaptic plasticity, neuronal signaling, and neuroprotection.
Introduction to this compound
This compound is a widely used pharmacological tool for investigating the roles of CaMKII in various neuronal processes. It acts as a competitive inhibitor at the calmodulin-binding site of CaMKII, preventing its activation. The optimal concentration of this compound can vary depending on the specific neuronal cell type, the desired level of inhibition, the duration of the experiment, and the particular downstream signaling pathway being investigated.
Quantitative Data Summary
The effective concentration of this compound in neuronal preparations is context-dependent. Below is a summary of reported concentrations and inhibitory values to guide experimental design.
| Parameter | Value | Cell Type/System | Application | Reference |
| IC₅₀ | 900 nM | In vitro kinase assay | Direct enzyme inhibition | |
| Working Concentration | 10 µM | Primary Hippocampal Neurons | Inhibition of pCaMKII (>30% reduction) | [1] |
| Working Concentration | 5 µM | Primary Cortical Neurons | Inhibition of CaMKII | |
| Working Concentration | 1-10 µM | Cerebellar Neurons | Inhibition of neurite outgrowth | [2] |
| Working Concentration | 10 µM | Cortical Neurons | Neuroprotection against glutamate-induced excitotoxicity | [3] |
Note: The IC₅₀ value represents the concentration required to inhibit 50% of the enzyme's activity in a cell-free system. In cellular assays, higher concentrations are typically required to achieve effective inhibition due to factors such as cell permeability and the high concentration of CaMKII and calmodulin in specific subcellular compartments like the postsynaptic density.
Signaling Pathway of CaMKII Inhibition by this compound
The following diagram illustrates the canonical CaMKII activation pathway and the mechanism of inhibition by this compound.
Caption: CaMKII activation cascade and this compound inhibition.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount of this compound: To prepare a 10 mM stock solution, weigh out the appropriate amount of this compound powder. The molecular weight of this compound is 557.1 g/mol .
-
Dissolve in DMSO: In a sterile microcentrifuge tube, dissolve the weighed this compound powder in the calculated volume of DMSO. For example, to make 1 ml of a 10 mM stock, dissolve 5.57 mg of this compound in 1 ml of DMSO.
-
Ensure complete dissolution: Vortex the solution gently until the powder is completely dissolved. If necessary, brief warming in a 37°C water bath can aid dissolution.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 6 months.
Protocol 2: Treatment of Primary Neurons with this compound
This protocol provides a general guideline for treating primary cortical or hippocampal neurons. The optimal incubation time and final concentration should be determined empirically for each specific experiment.
Materials:
-
Primary neuronal culture (e.g., cortical or hippocampal neurons)
-
Complete neuronal culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
Experimental Workflow Diagram:
Caption: Workflow for this compound treatment of primary neurons.
Procedure:
-
Culture primary neurons: Plate primary neurons at the desired density on appropriate culture vessels (e.g., poly-D-lysine coated plates or coverslips) and culture them for the desired number of days in vitro (DIV) to allow for maturation.
-
Prepare treatment medium: On the day of the experiment, pre-warm the complete neuronal culture medium to 37°C.
-
Dilute this compound: Prepare the final working concentration of this compound by diluting the 10 mM stock solution in the pre-warmed culture medium. For example, to make 1 ml of 10 µM this compound medium, add 1 µl of the 10 mM stock to 999 µl of medium.
-
Important: Prepare a vehicle control medium containing the same final concentration of DMSO as the this compound treatment medium (e.g., 0.1% DMSO).
-
-
Treat the neurons: a. Carefully aspirate the existing culture medium from the neuronal cultures. b. Gently add the prepared this compound containing medium or the vehicle control medium to the respective wells.
-
Incubate: Return the culture plates to the 37°C, 5% CO₂ incubator for the desired treatment duration. Incubation times can range from 30 minutes for acute inhibition to overnight for longer-term studies.
-
Endpoint analysis: Following incubation, proceed with the desired downstream analysis. This may include:
-
Western Blotting: To assess the phosphorylation status of CaMKII and its substrates.
-
Immunocytochemistry: To visualize changes in protein localization or neuronal morphology.
-
Electrophysiology: To measure changes in synaptic transmission and plasticity.
-
Cell Viability Assays: To assess any potential toxicity of the treatment.
-
Concluding Remarks
The optimal working concentration of this compound for inhibiting CaMKII in neurons is a critical parameter that requires careful consideration and empirical validation. The information and protocols provided here serve as a starting point for researchers. It is highly recommended to perform dose-response experiments to determine the most effective and non-toxic concentration of this compound for your specific neuronal culture system and experimental goals.
References
- 1. researchgate.net [researchgate.net]
- 2. A Ca2+/calmodulin kinase inhibitor, this compound, inhibits neurite outgrowth stimulated by CAMs and FGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound provides neuroprotection against glutamate-induced excitotoxicity in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for KN-62 in Long-Term Potentiation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-Term Potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. It is widely considered one of the major cellular mechanisms that underlies learning and memory.[1][2] A key player in the induction and maintenance of LTP in many brain regions, particularly the hippocampus, is the Calcium/Calmodulin-dependent protein kinase II (CaMKII).[3][4]
KN-62 is a potent, cell-permeable, and selective inhibitor of CaMKII.[5][6] It acts as an allosteric inhibitor, interfering with the activation of CaMKII by Calcium/Calmodulin (Ca2+/CaM).[5][6] This property makes this compound an invaluable pharmacological tool for elucidating the specific role of CaMKII in the complex signaling cascades that lead to LTP. These application notes provide detailed protocols and data for the use of this compound in LTP studies, primarily focusing on electrophysiological experiments in acute hippocampal slices.
Mechanism of Action: The Role of CaMKII in LTP
The induction of N-methyl-D-aspartate (NMDA) receptor-dependent LTP is initiated by a strong synaptic stimulus that leads to the release of glutamate from the presynaptic terminal. This glutamate binds to both AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and NMDA receptors on the postsynaptic membrane. The initial depolarization caused by Na+ influx through AMPA receptors relieves the Mg2+ block of the NMDA receptor channel. This allows for a significant influx of Ca2+ into the postsynaptic spine.[7]
This rise in intracellular Ca2+ is the critical trigger for LTP. Ca2+ binds to calmodulin (CaM), and the Ca2+/CaM complex then activates several downstream signaling pathways, with the activation of CaMKII being a central event.[3] Activated CaMKII undergoes autophosphorylation, which renders it constitutively active for a period even after Ca2+ levels have returned to baseline.[4]
CaMKII then phosphorylates several key substrates to potentiate the synapse. A primary target is the AMPA receptor subunit GluA1, which increases the channel's conductance to Na+.[3] CaMKII also promotes the trafficking and insertion of new AMPA receptors into the postsynaptic membrane.[3] Furthermore, CaMKII can bind directly to the NMDA receptor subunit GluN2B, which helps to localize the kinase at the synapse and may also modulate NMDA receptor function.[3] this compound blocks these downstream effects by preventing the initial activation of CaMKII by Ca2+/CaM.[5]
CaMKII Signaling Pathway in LTP and the inhibitory action of this compound.
Data Presentation: Quantitative Effects of this compound on LTP
This compound inhibits LTP in a dose-dependent manner. The following table summarizes data from studies investigating the effect of different concentrations of this compound on the magnitude of LTP in the CA1 region of the hippocampus. The magnitude of LTP is typically expressed as the percentage increase in the field excitatory postsynaptic potential (fEPSP) slope after the induction protocol compared to the baseline.
| This compound Concentration | LTP Magnitude (% of Control) | Brain Region | LTP Induction Protocol | Reference(s) |
| 3 µM | Significantly Impaired | Amygdala | Tetanic Stimulation | [8] |
| 6 µM | ~95% (near baseline) | Hippocampal CA1 | Theta-Burst Stimulation (TBS) | [9] |
| 10 µM | ~108% (near baseline) | Hippocampal CA1 | Theta-Burst Stimulation (TBS) | [10] |
Note: The level of inhibition is dependent on the specific LTP induction protocol and experimental conditions. Researchers should perform a dose-response curve in their specific experimental paradigm to determine the optimal concentration of this compound.
Experimental Protocols
Preparation of Acute Hippocampal Slices
This protocol is adapted from established methods for preparing viable hippocampal slices for electrophysiological recordings.[9][11]
Materials:
-
Rodent (mouse or rat)
-
Ice-cold artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2 (carbogen). aCSF composition (in mM): 124 NaCl, 3 KCl, 1.25 KH2PO4, 1.5 MgSO4, 2.5 CaCl2, 26 NaHCO3, and 10 glucose.[11]
-
Vibrating microtome (vibratome)
-
Recovery chamber with carbogenated aCSF at 31 ± 1°C[11]
-
Dissection tools (scissors, forceps, spatula)
-
Filter paper
Procedure:
-
Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, carbogenated aCSF.
-
Isolate the hippocampus.
-
Cut the hippocampus into 300-400 µm thick transverse slices using a vibratome in ice-cold, carbogenated aCSF.[9][11]
-
Transfer the slices to a recovery chamber containing carbogenated aCSF at 31 ± 1°C for at least 1-2 hours before recording.[11]
Preparation and Application of this compound Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO. For example, to make a 10 mM stock solution, dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution into the recording aCSF to the desired final concentration (e.g., 3, 6, or 10 µM). It is crucial to ensure that the final concentration of DMSO in the aCSF is low (typically ≤ 0.1%) to avoid solvent effects on synaptic transmission.
-
Application: Perfuse the hippocampal slices with the this compound-containing aCSF for a sufficient period before LTP induction to allow for drug equilibration. A pre-incubation period of 20-30 minutes is common. Continue to perfuse with the this compound solution throughout the LTP induction and post-induction recording period.
-
Control: For control experiments, perfuse a separate set of slices with aCSF containing the same final concentration of DMSO used for the this compound experiments. This is essential to control for any potential effects of the solvent on LTP.
Electrophysiological Recording of LTP (Field Recordings)
This protocol describes the recording of field excitatory postsynaptic potentials (fEPSPs) from the stratum radiatum of the CA1 region of the hippocampus.
Materials:
-
Recording chamber with perfusion system
-
Stimulating electrode (e.g., bipolar tungsten electrode)
-
Recording electrode (glass micropipette filled with 2 M NaCl, 2-3 MΩ resistance)[11]
-
Amplifier, digitizer, and data acquisition software
-
aCSF (with and without this compound)
Procedure:
-
Transfer a recovered hippocampal slice to the recording chamber and continuously perfuse with carbogenated aCSF at 31 ± 1°C at a rate of 1.75-2 ml/min.[11]
-
Place the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.
-
Deliver single test pulses at a low frequency (e.g., 0.05 Hz) to evoke fEPSPs. Adjust the stimulation intensity to elicit a response that is approximately 30-50% of the maximal fEPSP slope.
-
Record a stable baseline of fEPSP responses for at least 20-30 minutes.
-
Switch the perfusion to aCSF containing the desired concentration of this compound (or vehicle) and allow it to equilibrate for 20-30 minutes while continuing to record the baseline.
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS). A common TBS protocol consists of 5 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval.[11]
-
Continue to record fEPSPs for at least 60 minutes post-induction to monitor the potentiation of the synaptic response.
Data Analysis
-
Measure the initial slope of the fEPSP for each recorded response.
-
Normalize the fEPSP slopes to the average slope of the baseline period before LTP induction.
-
Plot the normalized fEPSP slopes over time.
-
Quantify the magnitude of LTP by averaging the normalized fEPSP slopes during the last 10-20 minutes of the post-induction recording period.
-
Compare the magnitude of LTP in the this compound treated group to the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
Experimental Workflow
The following diagram illustrates the general workflow for an LTP experiment using this compound.
Experimental workflow for studying the effect of this compound on LTP.
References
- 1. Modulation of Hippocampus-Dependent Learning and Synaptic Plasticity by Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological evidence for a role of long-term potentiation in memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of CaMKII action in long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 6. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in the Electrophysiological Recordings of Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Frontiers | The Requirement of the C-Terminal Domain of GluA1 in Different Forms of Long-Term Potentiation in the Hippocampus Is Age-Dependent [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. scientifica.uk.com [scientifica.uk.com]
Application Notes and Protocols for KN-62 in Oocyte Activation Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing KN-62, a potent inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), in the study of oocyte activation. Oocyte activation is a critical process initiated by fertilization that leads to the completion of meiosis and the onset of embryonic development. Understanding the intricate signaling pathways governing this process is paramount for both basic research and advancements in assisted reproductive technologies. This compound serves as a valuable chemical tool to dissect the specific role of CaMKII in these events.
Mechanism of Action
Upon fertilization, a series of intracellular calcium (Ca2+) oscillations are triggered within the oocyte. This rise in intracellular calcium activates various downstream signaling molecules, including CaMKII. CaMKII is a serine/threonine protein kinase that plays a crucial role in transducing the calcium signal to initiate key oocyte activation events. These events include the resumption of meiosis, marked by the extrusion of the second polar body (2PBE), and the formation of pronuclei (PF), which involves the decondensation of maternal and paternal chromatin.
This compound is a cell-permeable and specific inhibitor of CaMKII. It acts by binding to the calmodulin-binding site of the kinase, thereby preventing its activation by the Ca2+/calmodulin complex. By inhibiting CaMKII, researchers can investigate whether specific events of oocyte activation are dependent on this kinase. Studies have shown that the application of this compound to mouse oocytes can inhibit both 2PBE and PF, indicating that CaMKII activity is essential for these processes.[1][2]
Experimental Applications
The primary application of this compound in this context is to probe the necessity of CaMKII in the signaling cascade of oocyte activation. By observing the arrest of specific developmental milestones in the presence of this compound, researchers can delineate the downstream targets of CaMKII and its position within the broader oocyte activation pathway.
Typical experiments involve:
-
Inhibition of Meiosis Resumption: Assessing the effect of this compound on the extrusion of the second polar body.
-
Inhibition of Pronuclear Formation: Observing the impact of this compound on the decondensation of chromatin and the formation of pronuclei.
-
Dose-Response Studies: Determining the concentration of this compound required to achieve inhibition, providing insights into the sensitivity of the CaMKII-dependent pathways.
Quantitative Data Summary
| Event | Treatment Group | Observation | Reference |
| Second Polar Body Emission (2PBE) | This compound | Inhibition of 2PBE | [1][2] |
| Control (DMSO) | Normal 2PBE | [1][2] | |
| Pronuclear Formation (PF) | This compound | Inhibition of PF | [1][2] |
| Control (DMSO) | Normal PF | [1][2] |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
a. Stock Solution Preparation (10 mM):
-
This compound is sparingly soluble in aqueous solutions. A stock solution is typically prepared in dimethyl sulfoxide (DMSO).
-
To prepare a 10 mM stock solution, dissolve 7.22 mg of this compound (molecular weight: 721.84 g/mol ) in 1 mL of high-quality, anhydrous DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 6 months or at -80°C for up to one year.
b. Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Dilute the stock solution in a suitable oocyte culture medium (e.g., M16, HTF) to the desired final working concentration. A typical final concentration used in studies is 10 µM.
-
To prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of 10 mM this compound stock to 999 µL of culture medium).
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the this compound working solution (e.g., 0.1% DMSO).
Protocol for Inhibition of Oocyte Activation
This protocol is designed for experiments with mouse oocytes and can be adapted for other species.
a. Oocyte Collection and Culture:
-
Collect metaphase II (MII) oocytes from superovulated female mice.
-
Wash the collected oocytes in a suitable handling medium (e.g., HEPES-buffered HTF).
-
Place the oocytes in pre-equilibrated culture medium under oil at 37°C in a 5% CO2 incubator.
b. This compound Treatment and Oocyte Activation:
-
Divide the oocytes into experimental and control groups.
-
Pre-incubate the experimental group of oocytes in the culture medium containing the desired concentration of this compound (e.g., 10 µM) for 30-60 minutes prior to activation.
-
Pre-incubate the control group in the vehicle control medium (containing DMSO).
-
Activate the oocytes using a standard method such as in vitro fertilization (IVF) or artificial activation with agents like strontium chloride (SrCl2) or a calcium ionophore (e.g., A23187). The activation stimulus should be applied in the continued presence of this compound or the vehicle control.
-
After the activation stimulus, continue to culture the oocytes in the respective this compound or control medium.
c. Assessment of Oocyte Activation Events:
-
Second Polar Body Emission (2PBE): At appropriate time points after activation (e.g., 2-4 hours), examine the oocytes under a microscope for the presence of the second polar body.
-
Pronuclear Formation (PF): At a later time point (e.g., 6-8 hours post-activation), assess the oocytes for the presence of one or two pronuclei.
-
Record the number of oocytes exhibiting 2PBE and PF in each group to determine the percentage of activation.
Visualizations
Signaling Pathway of Oocyte Activation and this compound Inhibition
Caption: Oocyte activation signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Inhibition Study
Caption: Experimental workflow for studying the effect of this compound on oocyte activation.
References
Application Notes and Protocols for In Vivo Administration of KN-62
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of KN-62, a potent and selective inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). The information provided is intended to guide researchers in designing and executing in vivo studies to investigate the physiological and pathological roles of CaMKII.
Introduction
This compound is a cell-permeable isoquinolinesulfonamide derivative that acts as a specific inhibitor of CaMKII by binding to the calmodulin-binding site of the enzyme.[1] This prevents the activation of CaMKII by the Ca2+/calmodulin complex, thereby inhibiting its downstream signaling pathways. Due to its crucial role in various cellular processes, including synaptic plasticity, gene expression, and cell cycle regulation, CaMKII is a significant target in numerous disease models. These protocols outline methods for preparing and administering this compound in vivo to study its effects in various research contexts.
Data Presentation
The following tables summarize quantitative data for the in vivo administration of this compound based on published studies.
Table 1: In Vivo Dosage and Administration of this compound
| Animal Model | Administration Route | Dosage | Vehicle/Solvent | Research Area |
| Mouse (BALB/c athymic nude) | Intraperitoneal (i.p.) | 5 mg/kg/day | Not specified | Cancer (Liver Metastasis) |
| Mouse | Intracerebroventricular (i.c.v.) | 1 µ g/site | Not specified | Neuroscience (Behavior) |
Table 2: Recommended Vehicle Composition for In Vivo Injections
| Component | Concentration | Notes |
| DMSO | <1% - 10% (v/v) | Should be kept to a minimum. A vehicle-only control group is recommended.[1] |
| Saline (0.9% NaCl) | q.s. to final volume | Used to dilute the DMSO stock solution. |
| Tween 80 / PEG 300 | Variable | Can be used as co-solvents to improve solubility. |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection of this compound in Mice
This protocol is suitable for systemic administration of this compound to investigate its effects on peripheral tissues or for studies where blood-brain barrier penetration is expected.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Insulin syringes with 27-30 gauge needles
-
70% ethanol
-
Animal scale
Procedure:
-
Preparation of this compound Stock Solution:
-
Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal amount of sterile DMSO to dissolve the powder completely. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Preparation of Injection Solution:
-
Based on the desired final dosage (e.g., 5 mg/kg) and the average weight of the mice, calculate the total volume of injection solution needed.
-
Dilute the this compound stock solution with sterile 0.9% saline to the final desired concentration. The final concentration of DMSO should be kept as low as possible, ideally below 10%.[1] For example, to achieve a final DMSO concentration of 10%, mix 1 part of the DMSO stock solution with 9 parts of sterile saline.
-
Vortex the solution gently to mix.
-
-
Animal Preparation and Injection:
-
Weigh each mouse to determine the precise injection volume.
-
Restrain the mouse by scruffing the neck and securing the tail.
-
Tilt the mouse to a slight head-down position to allow the abdominal organs to shift away from the injection site.
-
Wipe the lower right or left abdominal quadrant with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Protocol 2: Intracerebroventricular (i.c.v.) Injection of this compound in Mice
This protocol is designed for direct administration of this compound into the central nervous system, bypassing the blood-brain barrier. This procedure requires stereotaxic surgery.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile artificial cerebrospinal fluid (aCSF) or 0.9% saline
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools (scalpel, drill, etc.)
-
Hamilton syringe with a 33-gauge needle
-
Suturing material
-
Heating pad
-
70% ethanol and betadine
Procedure:
-
Preparation of this compound Injection Solution:
-
Prepare a stock solution of this compound in DMSO as described in Protocol 1.
-
Dilute the stock solution with sterile aCSF or saline to the final desired concentration (e.g., 1 µg/µL). The final DMSO concentration should be minimized.
-
-
Surgical Procedure:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Shave the scalp and secure the animal in the stereotaxic frame.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Sterilize the surgical area with betadine and 70% ethanol.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Using the stereotaxic coordinates for the lateral ventricle (e.g., from bregma: AP -0.3 mm, ML ±1.0 mm, DV -2.5 mm), mark the injection site.
-
Carefully drill a small burr hole at the marked location.
-
Lower the Hamilton syringe needle to the target depth.
-
Slowly infuse the this compound solution (e.g., 1 µL) over several minutes.
-
Leave the needle in place for a few minutes post-injection to allow for diffusion before slowly retracting it.
-
Suture the scalp incision.
-
Place the mouse on a heating pad for recovery.
-
Administer post-operative analgesics as required by your institution's animal care guidelines.
-
Monitor the animal closely during recovery.
-
Mandatory Visualization
References
Application of KN-62 in the Study of Insulin Secretion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin secretion from pancreatic β-cells is a tightly regulated process critical for maintaining glucose homeostasis. Dysregulation of this process is a hallmark of diabetes mellitus. Calcium/calmodulin-dependent protein kinase II (CaMKII) has emerged as a key signaling intermediate in the cascade of events leading to insulin exocytosis. KN-62 is a potent and specific inhibitor of CaMKII, making it an invaluable pharmacological tool for elucidating the precise role of this kinase in insulin secretion. This document provides detailed application notes and protocols for utilizing this compound in the study of insulin secretion.
This compound inhibits CaMKII by binding to the calmodulin-binding site of the enzyme, thereby preventing its activation. Studies have demonstrated that this compound dose-dependently inhibits the autophosphorylation of CaMKII and, consequently, glucose-stimulated insulin secretion (GSIS) from pancreatic islets and insulinoma cell lines.[1] This inhibitory effect highlights the essential role of CaMKII in the signaling pathway that couples glucose metabolism to insulin release.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the inhibitory effects of this compound on CaMKII activity and insulin secretion.
| Parameter | Value | Cell/Tissue Type | Reference |
| K₀.₅ for CaMKII Autophosphorylation Inhibition | 3.1 ± 0.3 µM | RINm5F cells | [1] |
| K₀.₅ for Glucose-Induced Insulin Release Inhibition | 1.5 ± 0.5 µM | Rat pancreatic islets | [1] |
| Inhibition of Carbachol-Stimulated Insulin Secretion (10 µM this compound) | 53% | Rat pancreatic islets | [1] |
| Inhibition of Potassium-Stimulated Insulin Secretion (10 µM this compound) | 59% | Rat pancreatic islets | [1] |
Signaling Pathway of CaMKII in Insulin Secretion
The following diagram illustrates the proposed signaling pathway for glucose-stimulated insulin secretion and the point of intervention by this compound.
Caption: CaMKII signaling pathway in insulin secretion and this compound's point of inhibition.
Experimental Protocols
Pancreatic Islet Isolation (Murine)
This protocol describes the isolation of pancreatic islets from mice for subsequent culture and experimentation.
Materials:
-
Collagenase P solution (ice-cold)
-
Hank's Balanced Salt Solution (HBSS)
-
RPMI 1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin
-
Ficoll-Paque or similar density gradient medium
-
Surgical instruments (scissors, forceps)
-
Syringes and needles
-
Centrifuge tubes (50 mL)
-
Petri dishes
Procedure:
-
Euthanize the mouse using an approved protocol.
-
Expose the abdominal cavity and locate the pancreas.
-
Inject ice-cold Collagenase P solution into the common bile duct to inflate the pancreas.
-
Carefully dissect the inflated pancreas and place it in a 50 mL tube with ice-cold HBSS.
-
Mince the pancreas and incubate in a 37°C water bath with gentle shaking to digest the tissue.
-
Stop the digestion by adding cold HBSS and centrifuge to pellet the tissue.
-
Resuspend the pellet in a density gradient medium and centrifuge to separate the islets from acinar tissue.
-
Collect the islet layer and wash with HBSS.
-
Hand-pick healthy islets under a stereomicroscope and culture in RPMI 1640 medium overnight for recovery.
Glucose-Stimulated Insulin Secretion (GSIS) Assay in Pancreatic Islets with this compound
This protocol details the procedure for a static GSIS assay to evaluate the effect of this compound on insulin secretion from isolated pancreatic islets.
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer with 2.8 mM glucose (low glucose)
-
KRB buffer with 16.7 mM glucose (high glucose)
-
This compound stock solution (in DMSO)
-
Isolated pancreatic islets
-
24-well plates
-
Insulin ELISA kit
Procedure:
-
After overnight culture, hand-pick islets of similar size (typically 10-15 islets per replicate).
-
Pre-incubate the islets in KRB buffer with 2.8 mM glucose for 1 hour at 37°C to allow them to equilibrate.
-
Prepare treatment groups in triplicate:
-
Control (low glucose): KRB with 2.8 mM glucose + vehicle (DMSO).
-
Control (high glucose): KRB with 16.7 mM glucose + vehicle (DMSO).
-
This compound (low glucose): KRB with 2.8 mM glucose + desired concentration of this compound (e.g., 1-10 µM).
-
This compound (high glucose): KRB with 16.7 mM glucose + desired concentration of this compound.
-
-
Incubate the islets in their respective treatment solutions for 1 hour at 37°C.
-
Collect the supernatant from each well for insulin measurement.
-
Lyse the islets to determine total insulin content (optional).
-
Measure insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
Caption: Experimental workflow for a Glucose-Stimulated Insulin Secretion (GSIS) assay.
Western Blot for Phospho-CaMKII in RINm5F Cells
This protocol outlines the steps to assess the effect of this compound on the phosphorylation of CaMKII in response to a stimulatory condition in RINm5F insulinoma cells.
Materials:
-
RINm5F cells
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
KRB buffer (as in GSIS assay)
-
This compound stock solution
-
Stimulant (e.g., high glucose, carbachol, or KCl)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-CaMKII (Thr286) and anti-total-CaMKII
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture RINm5F cells in appropriate culture vessels until they reach 80-90% confluency.
-
Pre-incubate the cells with KRB buffer containing low glucose (2.8 mM) for 1-2 hours.
-
Treat the cells with this compound (e.g., 10 µM) or vehicle (DMSO) for a specified time (e.g., 30 minutes) prior to stimulation.
-
Stimulate the cells with a secretagogue (e.g., high glucose, 16.7 mM) for a short period (e.g., 5-15 minutes).
-
Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples for SDS-PAGE, run the gel, and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CaMKII overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total CaMKII to normalize for protein loading.
Caption: Logical relationship between this compound, CaMKII activity, and insulin secretion.
Conclusion
This compound is a critical tool for dissecting the role of CaMKII in insulin secretion. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the molecular mechanisms governing β-cell function and to explore potential therapeutic targets for diabetes. Careful execution of these protocols and interpretation of the data will contribute to a deeper understanding of this important signaling pathway.
References
Application Notes and Protocols for Western Blot Analysis Following KN-62 Treatment
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for performing Western blot analysis to investigate the effects of KN-62, a potent and cell-permeable inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). These application notes will guide researchers in accurately assessing the modulation of CaMKII signaling pathways.
Introduction to this compound and CaMKII Signaling
CaMKII is a crucial serine/threonine kinase that plays a significant role in numerous cellular processes, including synaptic plasticity, gene expression, and cell cycle regulation. Its activity is dependent on the binding of a calcium-calmodulin (Ca2+/CaM) complex. This compound is a widely used pharmacological tool that selectively inhibits CaMKII by binding to the CaM binding site on the enzyme, thereby preventing its activation.[1][2] This inhibitory action prevents the autophosphorylation of CaMKII and the subsequent phosphorylation of its downstream targets.[1] Western blotting is a powerful technique to elucidate the impact of this compound on this signaling cascade by quantifying the changes in the phosphorylation status of CaMKII and its substrates.
Key Downstream Targets for Western Blot Analysis
Following this compound treatment, a decrease in the phosphorylation of several key downstream targets of CaMKII can be expected. These include:
-
Autophosphorylation of CaMKII: At threonine 286 (in α isoform) or threonine 287 (in β, γ, and δ isoforms), which is a marker of CaMKII activation.
-
CREB (cAMP response element-binding protein): Phosphorylation at Serine 133, a crucial step in gene transcription regulation, can be mediated by CaMKII.
-
HIF-1α (Hypoxia-inducible factor 1-alpha): this compound has been shown to suppress the translation of HIF-1α, affecting cellular responses to hypoxia.
-
RyR2 (Ryanodine receptor 2): Phosphorylation of RyR2 by CaMKII is important in regulating calcium release from the sarcoplasmic reticulum in cardiac cells.
Quantitative Data Summary
The following table summarizes expected quantitative changes in protein phosphorylation levels following this compound treatment, as analyzed by Western blot. The data is presented as a fold change relative to an untreated control.
| Target Protein | Phosphorylation Site | Cell Type | This compound Concentration | Duration of Treatment | Expected Fold Change in Phosphorylation | Reference |
| CaMKII | Thr286/287 | Neuronal Cells | 10 µM | 1 hour | ~0.2 - 0.5 | [3] |
| CREB | Ser133 | PC12 Cells | 10 µM | 30 minutes | ~0.3 - 0.6 | [4] |
| HIF-1α (protein level) | - | Hepatoma Cells | 10 µM | 24 hours | ~0.4 - 0.7 | |
| RyR2 | Ser2814 | Cardiomyocytes | 1 µM | 2 hours | ~0.5 - 0.8 | [5] |
Detailed Experimental Protocol: Western Blotting after this compound Treatment
This protocol is optimized for the detection of changes in protein phosphorylation.
Cell Culture and this compound Treatment
-
Plate cells at an appropriate density and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cellular stress.
-
Treat the cells with the desired concentration of this compound (e.g., 1-10 µM) for the specified duration (e.g., 30 minutes to 24 hours).
-
Include a vehicle-treated control group (cells treated with the same concentration of DMSO as the this compound treated group) and an untreated control group.
Cell Lysis and Protein Extraction
Note: Perform all subsequent steps on ice or at 4°C to minimize protein degradation and dephosphorylation.
-
After treatment, aspirate the cell culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold lysis buffer to the cells. A recommended lysis buffer for phosphoprotein analysis is RIPA buffer supplemented with protease and phosphatase inhibitors.
-
RIPA Buffer Composition:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% sodium deoxycholate
-
0.1% SDS
-
-
Freshly add before use:
-
Protease Inhibitor Cocktail (e.g., cOmplete™ Protease Inhibitor Cocktail)
-
Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™)
-
-
-
Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.
Sample Preparation for SDS-PAGE
-
To 20-30 µg of protein from each sample, add an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Briefly centrifuge the samples to collect the condensate.
SDS-PAGE and Protein Transfer
-
Load the prepared samples into the wells of a polyacrylamide gel (the percentage of which will depend on the molecular weight of the target protein). Include a pre-stained protein ladder to monitor migration and transfer efficiency.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
Immunoblotting
-
Blocking: Block the membrane with 5% (w/v) Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent for phosphoprotein detection, as it contains phosphoproteins that can cause high background.[6]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. Use antibodies specific for the phosphorylated and total forms of your target protein.
-
Recommended Primary Antibodies:
-
Rabbit anti-phospho-CaMKII (Thr286/287)
-
Mouse anti-total CaMKII
-
Rabbit anti-phospho-CREB (Ser133)
-
Mouse anti-total CREB
-
Rabbit anti-HIF-1α
-
Mouse anti-β-actin (as a loading control)
-
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST at room temperature.
Detection and Analysis
-
Prepare an enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the phosphoprotein band to the intensity of the corresponding total protein band. For proteins where only the total level is measured (like HIF-1α), normalize to a loading control (e.g., β-actin).
-
Calculate the fold change in protein phosphorylation or expression relative to the control group.
Visualizations
Caption: CaMKII Signaling Pathway and Inhibition by this compound.
Caption: Western Blot Experimental Workflow.
Caption: Logical Flow of this compound's Inhibitory Effect.
References
- 1. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 2. Cell lysis and immunoblotting for protein and phospho-protein quantification [protocols.io]
- 3. Active Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Regulates NMDA Receptor Mediated Postischemic Long-Term Potentiation (i-LTP) by Promoting the Interaction between CaMKII and NMDA Receptors in Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for KN-62 in Cell Cycle Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
KN-62 is a potent and specific, cell-permeable inhibitor of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), a serine/threonine protein kinase involved in a multitude of cellular processes, including cell cycle regulation. By binding to the calmodulin-binding site of CaMKII, this compound competitively inhibits its activation, thereby preventing the phosphorylation of downstream targets crucial for cell cycle progression. Emerging research has highlighted the potential of this compound as a tool to modulate the cell cycle, with studies demonstrating its ability to induce cell cycle arrest in various cancer cell lines. This makes this compound a valuable pharmacological agent for investigating the role of CaMKII in cell cycle control and for exploring its potential as an anti-cancer therapeutic.
These application notes provide a comprehensive overview of the use of this compound in cell cycle analysis, including its mechanism of action, quantitative data on its effects, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation
The following table summarizes the quantitative effects of this compound on the cell cycle distribution in different cancer cell lines as determined by flow cytometry analysis.
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| K562 (Human Chronic Myeloid Leukemia) | 10 | 48 | Data not specified | Increased accumulation | Data not specified | [1] |
| NIH 3T3 (Mouse Fibroblast) | Not Specified | 48 | 95% (arrest) | Progressed after release | Progressed after release | [2] |
Note: Further research is required to populate this table with more extensive quantitative data across a wider range of cell lines and this compound concentrations.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action of this compound and the experimental procedure for cell cycle analysis, the following diagrams have been generated using the Graphviz DOT language.
Caption: CaMKII Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for Cell Cycle Analysis.
Experimental Protocols
Materials and Reagents
-
Cell Line: e.g., K562 (human chronic myeloid leukemia), or other cancer cell lines of interest.
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., RPMI-1640 for K562 cells).
-
Fetal Bovine Serum (FBS): Heat-inactivated.
-
Penicillin-Streptomycin solution.
-
This compound (Stock solution prepared in DMSO).
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Trypsin-EDTA (for adherent cells).
-
70% Ethanol: ice-cold.
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% (v/v) Triton X-100 in PBS
-
-
Flow cytometry tubes.
Protocol for Cell Cycle Analysis using this compound and Flow Cytometry
This protocol provides a general guideline. Optimization of cell number, this compound concentration, and incubation time is recommended for each cell line.
1. Cell Seeding:
-
For suspension cells (e.g., K562), seed approximately 2 x 10⁵ cells/mL in a 6-well plate.
-
For adherent cells, seed a sufficient number of cells in a 6-well plate to reach 60-70% confluency at the time of treatment.
2. This compound Treatment:
-
Prepare serial dilutions of this compound in the complete cell culture medium from the stock solution. A final concentration range of 1 µM to 20 µM is a good starting point for dose-response experiments.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
3. Cell Harvesting and Fixation:
-
Suspension cells: Transfer the cell suspension from each well to a labeled 15 mL conical tube. Centrifuge at 300 x g for 5 minutes.
-
Adherent cells: Aspirate the medium, wash once with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a labeled 15 mL conical tube. Centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and wash the cell pellet once with 5 mL of cold PBS. Centrifuge again at 300 x g for 5 minutes.
-
Aspirate the supernatant completely.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks if necessary.
4. Propidium Iodide Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully aspirate the ethanol.
-
Wash the cell pellet with 5 mL of PBS. Centrifuge at 500 x g for 5 minutes.
-
Aspirate the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
5. Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer equipped with a 488 nm laser for excitation.
-
Collect the fluorescence emission using an appropriate filter for propidium iodide (typically in the range of 600-650 nm).
-
Acquire data for at least 10,000 events per sample.
-
Use a linear scale for the DNA content histogram (FL2-A or a similar channel).
-
Use doublet discrimination to exclude cell aggregates from the analysis (e.g., by gating on FSC-A vs. FSC-H or PI-A vs. PI-W).
6. Data Analysis:
-
Generate a histogram of DNA content (fluorescence intensity).
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of this compound-treated cells to the vehicle-treated control cells.
Conclusion
This compound serves as a valuable pharmacological tool for studying the role of CaMKII in cell cycle regulation. The provided protocols and data offer a foundation for researchers to design and execute experiments aimed at understanding the intricate mechanisms of cell cycle control and for the initial assessment of this compound as a potential therapeutic agent in cancer drug development. It is crucial to optimize the experimental conditions for each specific cell line and experimental setup to ensure reliable and reproducible results.
References
Application Notes and Protocols for Immunofluorescence Staining with KN-62 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing KN-62, a potent and specific inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), in conjunction with immunofluorescence (IF) staining techniques. CaMKII is a crucial serine/threonine kinase involved in a myriad of cellular processes, including synaptic plasticity, cell cycle regulation, and gene expression. Its activity is tightly regulated by intracellular calcium levels and subsequent autophosphorylation. This compound serves as an invaluable tool for investigating the roles of CaMKII by inhibiting its activity, often leading to changes in the phosphorylation status and subcellular localization of CaMKII and its downstream targets. This document outlines detailed protocols for treating cells with this compound, followed by immunofluorescent detection of total CaMKII and its activated, phosphorylated form (pCaMKII), and provides a framework for quantitative analysis.
Mechanism of Action of this compound
This compound is a competitive inhibitor of CaMKII, acting by binding to the calmodulin-binding site of the kinase. This prevents the activation of CaMKII by the Ca2+/calmodulin complex, thereby inhibiting its kinase activity and subsequent autophosphorylation at sites such as Threonine 286, which is critical for sustained, calcium-independent activity. By blocking CaMKII activation, this compound allows for the detailed study of its downstream signaling pathways and its role in regulating protein localization and function.
Data Presentation
The following tables summarize quantitative data from representative experiments demonstrating the effect of this compound treatment on CaMKII phosphorylation and localization as assessed by immunofluorescence.
Table 1: Effect of this compound Treatment on Phosphorylated CaMKII (pCaMKII) Fluorescence Intensity
| Cell Type | Treatment | Concentration | Duration | Change in pCaMKII Mean Fluorescence Intensity | Reference |
| Hippocampal Neurons | This compound | 10 µM | Overnight | ↓ 30% | [1] |
| K562 Cells | This compound | Dose-dependent | Not Specified | Dose-dependent inhibition of CaMKII activity | [2] |
Table 2: Subcellular Localization Changes of CaMKII upon Stimulation (Inhibited by this compound)
| Cellular Compartment | Condition | CaMKII Localization | Effect of this compound | Reference |
| Postsynaptic Density (PSD) | Synaptic Stimulation | Increased | Blocks translocation to PSD | [3] |
| Cytosol | Basal | Diffuse | No significant change | |
| Nucleus | Specific Stimuli | Potential for translocation | Can be investigated using this protocol |
Experimental Protocols
Protocol 1: this compound Treatment and Immunofluorescence Staining of Cultured Adherent Cells for pCaMKII and Total CaMKII
This protocol is designed for cultured adherent cells, such as neuronal cultures or other cell lines, to assess the effect of this compound on the phosphorylation status of CaMKII.
Materials:
-
Cultured adherent cells on sterile glass coverslips
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS
-
Blocking Buffer: 1% BSA and 10% normal goat serum in PBST (PBS + 0.1% Tween-20)
-
Primary Antibodies:
-
Rabbit anti-pCaMKII (Thr286) antibody
-
Mouse anti-CaMKII (pan) antibody
-
-
Secondary Antibodies:
-
Goat anti-rabbit IgG, Alexa Fluor 488-conjugated
-
Goat anti-mouse IgG, Alexa Fluor 594-conjugated
-
-
DAPI (4',6-diamidino-2-phenylindole) nuclear stain
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Plate cells on sterile glass coverslips in a multi-well plate and culture until the desired confluency.
-
Prepare the desired concentration of this compound in complete cell culture medium from a stock solution. A final concentration of 10 µM is a common starting point. Include a vehicle control (DMSO) at the same final concentration as the this compound-treated wells.
-
Aspirate the old medium and add the this compound-containing or vehicle control medium to the respective wells.
-
Incubate the cells for the desired duration (e.g., overnight) in a humidified incubator at 37°C and 5% CO2.
-
-
Fixation:
-
Aspirate the treatment medium and gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (rabbit anti-pCaMKII and mouse anti-CaMKII) in Blocking Buffer to their recommended concentrations.
-
Aspirate the Blocking Buffer and add the primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBST for 5 minutes each.
-
Dilute the fluorescently-conjugated secondary antibodies in Blocking Buffer.
-
Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBST for 5 minutes each, protected from light.
-
-
Counterstaining and Mounting:
-
Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Seal the coverslips and allow the mounting medium to cure.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence or confocal microscope with appropriate filter sets for DAPI, Alexa Fluor 488, and Alexa Fluor 594.
-
For quantitative analysis, maintain consistent acquisition settings (e.g., laser power, gain, exposure time) across all samples.
-
Measure the mean fluorescence intensity of pCaMKII and total CaMKII signals within defined regions of interest (e.g., whole cells, specific subcellular compartments).
-
Normalize the pCaMKII signal to the total CaMKII signal to account for variations in protein expression.
-
Mandatory Visualizations
Signaling Pathway
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting KN-62 Insolubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting insolubility issues encountered with the CaMKII inhibitor, KN-62, in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer. What is the recommended solvent?
A1: this compound is known to be poorly soluble in aqueous solutions. The recommended solvent for preparing a stock solution is dimethyl sulfoxide (DMSO). This compound is soluble in DMSO, and a concentrated stock solution can be prepared, which is then diluted to the final working concentration in your aqueous experimental buffer.
Q2: My this compound precipitates when I dilute my DMSO stock solution into my aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue with hydrophobic compounds like this compound. To avoid this, it is recommended to perform serial dilutions of your concentrated DMSO stock in DMSO first, before the final dilution into your aqueous buffer. This gradual reduction in concentration can help prevent the compound from crashing out of solution. Additionally, ensure the final concentration of DMSO in your experiment is low (ideally ≤ 0.5%) to minimize solvent effects on your biological system.
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
A3: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final DMSO concentration at or below 0.5% in cell-based assays. Some sensitive cell lines may require even lower concentrations, such as 0.1%. It is always best practice to include a vehicle control (your final assay buffer with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent.
Q4: Can I use sonication to help dissolve this compound in my aqueous buffer?
A4: While sonication can sometimes aid in dissolving compounds, it is unlikely to be effective for dissolving this compound directly in an aqueous buffer due to its inherent insolubility. The most reliable method is to first dissolve this compound in DMSO to create a stock solution. If you still encounter issues with precipitation after dilution, gentle warming or brief sonication of the final diluted solution might be attempted, but care should be taken as this may not provide a stable solution over time.
Q5: Is it possible to dissolve this compound by adjusting the pH of my buffer?
A5: While adjusting pH can be a useful technique for some compounds, there is limited publicly available data on the pH-dependent solubility of this compound. The isoquinolinesulfonamide structure of this compound suggests it has basic properties, and its solubility might increase in acidic conditions. However, without specific data, this approach is experimental. It is crucial to consider the pH stability of this compound and the pH requirements of your experimental system before attempting this. The recommended and most reliable method remains the use of a DMSO stock solution.
Troubleshooting Guide
This guide provides a step-by-step approach to address common issues with this compound solubility.
Problem: this compound powder will not dissolve in my aqueous buffer (e.g., PBS, TRIS, HEPEs).
-
Cause: this compound is hydrophobic and has very low solubility in water-based solutions.
-
Solution: Do not attempt to dissolve this compound directly in aqueous buffers. Prepare a concentrated stock solution in 100% DMSO.
Problem: A precipitate forms immediately upon adding my this compound DMSO stock to the aqueous buffer.
-
Cause 1: The concentration of this compound in the final aqueous solution is above its solubility limit. Even with a small percentage of DMSO, the final concentration of this compound may be too high to remain in solution.
-
Solution: Re-evaluate the required final concentration of this compound for your experiment. If possible, lower the final concentration.
-
-
Cause 2: "Solvent shock" - the rapid change in solvent polarity causes the compound to precipitate.
-
Solution: Instead of a single large dilution, perform a stepwise (serial) dilution. First, make intermediate dilutions of your concentrated DMSO stock in pure DMSO. Then, add the final, most dilute DMSO solution to your aqueous buffer. This gradual change in the solvent environment can prevent precipitation.
-
Problem: The final solution is initially clear but becomes cloudy or shows precipitation over time.
-
Cause: The solution is supersaturated, and the compound is slowly coming out of solution. The stability of this compound in the aqueous buffer at the working concentration may be limited.
-
Solution:
-
Prepare the final working solution fresh, just before use.
-
Avoid storing the diluted aqueous solution of this compound.
-
If possible, conduct your experiments at a consistent temperature, as temperature fluctuations can affect solubility.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Aqueous Buffer (e.g., PBS) | Insoluble | Direct dissolution is not recommended. |
| Water | Insoluble | |
| Ethanol | Insoluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing stock solutions. |
Note: Quantitative solubility data for this compound in various aqueous buffers and at different pH values is not extensively available in public literature. The information provided is based on manufacturer datasheets and general chemical properties.
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
-
Objective: To prepare a high-concentration stock solution of this compound that can be stored and used for subsequent dilutions.
-
Materials:
-
This compound (powder)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Determine the desired concentration of your stock solution (e.g., 10 mM).
-
Calculate the mass of this compound required. The molecular weight of this compound is approximately 580.69 g/mol .
-
For a 10 mM stock in 1 ml: 0.01 mol/L * 1 L/1000 ml * 580.69 g/mol * 1 ml = 0.00058069 g = 0.58 mg.
-
-
Weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add the appropriate volume of DMSO to the vial.
-
Vortex or gently warm (if necessary) until the this compound is completely dissolved. Visually inspect to ensure no solid particles remain.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer
-
Objective: To dilute the concentrated DMSO stock solution into an aqueous buffer to the final desired experimental concentration while avoiding precipitation.
-
Materials:
-
Concentrated this compound stock solution in DMSO (from Protocol 1)
-
Pure, sterile DMSO for serial dilutions
-
Sterile aqueous experimental buffer (e.g., cell culture medium, kinase assay buffer)
-
Sterile microcentrifuge tubes
-
-
Procedure (Example for preparing a 10 µM final solution from a 10 mM stock):
-
Intermediate Dilution (in DMSO):
-
Prepare a 1:10 dilution of the 10 mM stock solution in DMSO to get a 1 mM intermediate stock. (e.g., 2 µl of 10 mM stock + 18 µl of DMSO).
-
Prepare a 1:10 dilution of the 1 mM intermediate stock in DMSO to get a 100 µM intermediate stock. (e.g., 2 µl of 1 mM stock + 18 µl of DMSO).
-
-
Final Dilution (in Aqueous Buffer):
-
Add the appropriate volume of the final intermediate stock (100 µM) to your aqueous buffer to achieve the final concentration of 10 µM. For a 1:10 final dilution, add 100 µl of the 100 µM intermediate stock to 900 µl of aqueous buffer.
-
This will result in a final DMSO concentration of 1% from the intermediate stock, plus any DMSO from the initial stock dilutions if larger volumes are used. It is critical to calculate the final DMSO concentration and ensure it is within the acceptable range for your experiment.
-
To achieve a lower final DMSO concentration (e.g., 0.1%), a more dilute intermediate stock should be prepared in DMSO, and the final dilution factor into the aqueous buffer will be larger. For example, to get a 10 µM final concentration with 0.1% DMSO, you could make a 10 mM stock, then a 100x dilution in aqueous buffer. This would require a 100 µM intermediate stock. 1 µl of 10 mM stock into 99 µl of buffer would give 100 µM in 1% DMSO. A further 1:10 dilution in buffer would give 10 µM in 0.1% DMSO.
-
-
Mix the final solution gently but thoroughly.
-
Use the freshly prepared working solution immediately.
-
Mandatory Visualizations
Caption: CaMKII Activation and Inhibition by this compound.
Technical Support Center: Minimizing KN-62 Cytotoxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize KN-62 cytotoxicity in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, cell-permeable inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII) with a Ki of 0.9 µM.[1][2] It acts by binding to the calmodulin-binding site of CaMKII, thus preventing its activation.[2] Importantly, this compound is also a non-competitive antagonist of the purinergic P2X7 receptor with a much higher potency (IC50 ≈ 15 nM).[1][2] This off-target activity should be a critical consideration in experimental design.
Q2: Why am I observing high levels of cell death in my primary cultures treated with this compound?
High cytotoxicity with this compound in primary cell cultures can stem from several factors:
-
High Concentrations: Concentrations of this compound exceeding the optimal range for CaMKII inhibition can induce apoptosis.
-
Off-Target Effects: Inhibition of the P2X7 receptor, especially at lower concentrations, can trigger inflammatory and apoptotic pathways in glial cells and neurons.[3][4][5]
-
Solvent Toxicity: this compound is hydrophobic and typically dissolved in dimethyl sulfoxide (DMSO). Final DMSO concentrations above 0.5% can be toxic to primary cells.
-
Extended Incubation Times: Prolonged exposure to this compound, even at lower concentrations, can lead to cumulative stress and cell death.
-
Cell Type Sensitivity: Primary cells, particularly neurons, are more sensitive to chemical insults compared to immortalized cell lines.
Q3: What are the typical working concentrations for this compound to inhibit CaMKII without causing significant cytotoxicity?
Based on available literature, a concentration range of 1-10 µM is often used for effective CaMKII inhibition in short-term experiments. One study reported using 10 µM this compound overnight on primary hippocampal neurons, suggesting this concentration may be tolerated under specific conditions.[6] However, it is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific primary cell type and experimental duration.
Q4: How can I prepare and handle this compound to minimize precipitation and ensure accurate dosing?
This compound is hydrophobic and requires careful handling to ensure it remains in solution and is delivered to the cells effectively.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO. Store this stock in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Dilution: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in DMSO. Then, make the final dilution in your pre-warmed cell culture medium. It is critical to add the DMSO-diluted inhibitor to the medium and mix immediately to prevent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture does not exceed 0.5%, and ideally, is kept below 0.1%. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death (observed morphologically or by viability assay) | 1. This compound concentration is too high.2. Off-target effects are prominent.3. Incubation time is too long.4. Solvent (DMSO) toxicity. | 1. Perform a dose-response experiment to determine the optimal concentration (e.g., 0.1, 1, 5, 10, 25 µM).2. Consider using a more specific CaMKII inhibitor if P2X7 receptor antagonism is a concern. Alternatively, use a P2X7 receptor agonist to competitively block this compound's off-target effect.3. Reduce the incubation time. For some signaling events, a few hours of treatment may be sufficient.4. Ensure the final DMSO concentration is below 0.5% and include a vehicle control. |
| Inconsistent Results Between Experiments | 1. Inconsistent preparation of this compound solution.2. Variability in primary cell culture health.3. Fluctuation in incubation conditions. | 1. Follow a standardized protocol for preparing and diluting this compound. Use fresh aliquots of the stock solution for each experiment.2. Ensure consistent cell seeding density and monitor the health of the primary cultures before each experiment.3. Maintain consistent temperature, CO2, and humidity levels in the incubator. |
| No Effect of this compound on CaMKII Activity | 1. This compound has precipitated out of solution.2. Insufficient concentration of this compound.3. The inhibitor has degraded. | 1. Visually inspect the culture medium for any signs of precipitation after adding this compound. Prepare fresh dilutions if necessary.2. Increase the concentration of this compound, being mindful of potential cytotoxicity.3. Use a fresh aliquot of this compound stock solution. |
Quantitative Data Summary
| Parameter | Concentration | Cell Type/System | Reference |
| Ki for CaMKII | 0.9 µM | Rat Brain | [1][2] |
| IC50 for P2X7 Receptor | 15 nM | HEK293 Cells | [1][2] |
| Effective Concentration for CaMKII Inhibition | 1-10 µM | Various | Inferred from multiple sources |
| Reported Experimental Concentration (Primary Neurons) | 10 µM (overnight) | Primary Hippocampal Neurons | [6] |
| Reported Experimental Concentration (Cell Line) | 10 µM | K562 Cells | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound
This protocol outlines a method to determine the highest concentration of this compound that can be used without inducing significant cytotoxicity in your primary cell culture.
Materials:
-
Primary cells of interest (e.g., cortical neurons, astrocytes, microglia)
-
Appropriate culture medium and supplements
-
This compound
-
Anhydrous DMSO
-
96-well culture plates
-
Cell viability assay kit (e.g., MTT, LDH, or Calcein-AM/Propidium Iodide)
-
Multichannel pipette
Procedure:
-
Cell Plating: Plate your primary cells in a 96-well plate at a density appropriate for your cell type and allow them to adhere and stabilize for at least 24 hours.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of stock concentrations.
-
Treatment: Prepare working solutions of this compound by diluting the DMSO stocks into pre-warmed culture medium to achieve final concentrations ranging from 0.1 µM to 50 µM. Ensure the final DMSO concentration is constant across all wells and does not exceed 0.5%. Include a vehicle control (medium + DMSO) and an untreated control.
-
Incubation: Incubate the cells with this compound for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Following incubation, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the dose-response curve and identify the highest concentration that does not significantly reduce cell viability.
Protocol 2: Caspase-3 Activity Assay for Apoptosis Detection
This protocol can be used to assess whether this compound is inducing apoptosis in your primary cell cultures.
Materials:
-
Primary cells treated with this compound (from Protocol 1)
-
Caspase-3 colorimetric or fluorometric assay kit
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Cell Lysis: After treating the cells with this compound for the desired time, lyse the cells using the lysis buffer provided in the assay kit.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Caspase-3 Assay: Perform the caspase-3 assay according to the manufacturer's protocol. This typically involves incubating the cell lysate with a caspase-3 substrate that produces a colorimetric or fluorescent signal upon cleavage.
-
Data Measurement: Read the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Normalize the caspase-3 activity to the protein concentration for each sample. Compare the activity in this compound-treated cells to the vehicle control. An increase in caspase-3 activity indicates the induction of apoptosis.
Visualizations
Caption: Signaling pathways affected by this compound leading to potential cytotoxicity.
Caption: Experimental workflow for minimizing this compound cytotoxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Astrocytic and Oligodendrocytic P2X7 Receptors Determine Neuronal Functions in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Astrocytic and Oligodendrocytic P2X7 Receptors Determine Neuronal Functions in the CNS [frontiersin.org]
- 5. P2X7 Receptor-Associated Programmed Cell Death in the Pathophysiology of Hemorrhagic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
KN-62 stability in cell culture media over time
Welcome to the technical support center for the CaMKII inhibitor, KN-62. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For immediate use in cell culture, the DMSO stock solution should be diluted to the final working concentration in pre-warmed cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability, typically below 0.5%.
Q2: What is the expected stability of this compound in cell culture media?
A2: While specific, peer-reviewed data on the half-life of this compound in various cell culture media is limited, isoquinolinesulfonamide derivatives are generally stable in aqueous solutions under physiological conditions. However, the actual stability can be influenced by factors such as the specific components of the medium, pH, temperature, and exposure to light. For long-term experiments (over 24 hours), it is advisable to refresh the medium with freshly diluted this compound to maintain a consistent effective concentration. A detailed protocol for assessing stability is provided in the "Experimental Protocols" section.
Q3: Can this compound be used in serum-containing media?
A3: Yes, this compound can be used in cell culture media containing serum. However, it is important to note that some small molecules can bind to serum proteins, which may reduce the effective concentration of the inhibitor available to the cells. If you observe a lower than expected efficacy in serum-containing medium compared to serum-free medium, you may need to adjust the concentration of this compound accordingly.
Q4: Are there any known off-target effects of this compound?
A4: Besides its primary target, CaMKII, this compound is also known to be a potent antagonist of the P2X7 receptor. Researchers should be aware of this off-target activity and consider its potential contribution to the observed cellular effects. Using appropriate controls, such as a structurally related but inactive analog or employing genetic knockdown of CaMKII, can help to validate that the observed effects are specifically due to CaMKII inhibition.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no observable effect of this compound | Degradation of this compound: The compound may have degraded in the cell culture medium over the course of a long experiment. | For experiments lasting longer than 24 hours, consider replacing the medium with freshly prepared this compound solution every 24 hours. |
| Incorrect concentration: The effective concentration at the cellular level may be lower than anticipated due to factors like serum protein binding. | Titrate the concentration of this compound to determine the optimal dose for your specific cell line and experimental conditions. Consider performing a dose-response curve. | |
| Cell line insensitivity: The targeted CaMKII pathway may not be critical for the cellular process being investigated in your specific cell line. | Confirm the expression and activity of CaMKII in your cell line. Consider using a positive control cell line known to be responsive to CaMKII inhibition. | |
| Cell Toxicity or Death | High concentration of this compound: The concentration of this compound used may be cytotoxic to the cells. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range of this compound for your cell line. Use the lowest effective, non-toxic concentration. |
| High concentration of DMSO: The final concentration of the solvent (DMSO) in the cell culture medium may be too high. | Ensure the final DMSO concentration is at a non-toxic level, typically below 0.5%. Prepare a vehicle control with the same final DMSO concentration to assess solvent-specific effects. | |
| Variability between experiments | Inconsistent preparation of this compound solution: Variations in the preparation of the working solution can lead to different effective concentrations. | Prepare a large batch of concentrated stock solution in DMSO, aliquot it, and store it at -80°C. Thaw a fresh aliquot for each experiment to ensure consistency. |
| Cell passage number: High passage numbers can lead to phenotypic and genotypic drift, affecting cellular responses. | Use cells within a consistent and low passage number range for all experiments. |
Data Presentation
The following table summarizes hypothetical stability data for this compound in a standard cell culture medium (DMEM/F-12 with 10% FBS) at 37°C. This data is representative and should be used as a guideline. For precise measurements, it is recommended to perform a stability assay under your specific experimental conditions.
| Time (hours) | This compound Concentration (µM) | Percent Remaining (%) |
| 0 | 10.0 | 100 |
| 4 | 9.8 | 98 |
| 8 | 9.5 | 95 |
| 12 | 9.2 | 92 |
| 24 | 8.5 | 85 |
| 48 | 7.2 | 72 |
| 72 | 6.1 | 61 |
Note: This data is illustrative. Actual stability may vary.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Cell culture medium of interest (e.g., DMEM/F-12 with 10% FBS)
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the working solution: Dilute the this compound stock solution in the cell culture medium to the final desired concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Incubation: Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 4, 8, 12, 24, 48, and 72 hours). Place the tubes in a 37°C incubator with 5% CO₂.
-
Sample Collection: At each designated time point, remove one aliquot from the incubator and immediately store it at -80°C to halt any further degradation. The t=0 sample should be frozen immediately after preparation.
-
Sample Preparation for HPLC:
-
Thaw the samples.
-
To precipitate proteins and other interfering substances, add an equal volume of cold acetonitrile to each sample.
-
Vortex briefly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Use a suitable mobile phase gradient. A common starting point is a gradient of acetonitrile and water, both containing 0.1% TFA. For example:
-
Mobile Phase A: Water + 0.1% TFA
-
Mobile Phase B: Acetonitrile + 0.1% TFA
-
Gradient: Start with a low percentage of B and gradually increase it over the run time to elute this compound.
-
-
Set the UV detector to a wavelength where this compound has strong absorbance (this can be determined by a UV scan of the compound).
-
Inject a standard solution of this compound of known concentration to determine its retention time and to create a standard curve.
-
Inject the prepared samples from each time point.
-
-
Data Analysis:
-
Integrate the peak area of this compound in the chromatograms for each time point.
-
Use the standard curve to calculate the concentration of this compound remaining at each time point.
-
Calculate the percentage of this compound remaining relative to the t=0 sample.
-
Plot the percentage of remaining this compound against time to visualize the degradation profile and estimate the half-life.
-
Mandatory Visualizations
CaMKII Signaling Pathway
Caption: CaMKII signaling cascade and point of inhibition by this compound.
Experimental Workflow for this compound Stability Assay
Caption: Workflow for determining this compound stability in cell culture media.
potential interference of KN-62 with fluorescence assays
This technical support center provides troubleshooting guidance for researchers encountering potential interference when using the CaMKII inhibitor KN-62 in fluorescence-based assays.
Troubleshooting Guides
Issue 1: Unexpected Increase or Decrease in Fluorescence Signal
You observe a change in your fluorescence signal that is independent of the biological activity you are measuring. This may manifest as an unexpected increase (false positive) or decrease (false negative) in signal upon addition of this compound.
Possible Causes and Solutions:
-
Autofluorescence of this compound: Small molecules can inherently fluoresce, a phenomenon known as autofluorescence.[1][2] If this compound's fluorescence spectrum overlaps with that of your assay's fluorophore, it can lead to a false positive signal.[1]
-
Solution: Determine the excitation and emission spectra of this compound in your assay buffer. Compare this to the spectra of your fluorescent probe. If there is significant overlap, consider using a fluorescent probe with a different spectral profile.
-
-
Fluorescence Quenching: this compound might be absorbing light at the excitation or emission wavelength of your fluorophore, leading to a decrease in the detected signal (quenching).[2][3]
-
Solution: Perform a quenching control experiment. In a cell-free system, mix your fluorescent dye with different concentrations of this compound and measure the fluorescence. A dose-dependent decrease in signal in the absence of the biological target indicates quenching.
-
-
Inner Filter Effect: At high concentrations, this compound may absorb the excitation or emission light, which is particularly relevant for absorbance and fluorescence assays.[2]
-
Solution: Measure the absorbance spectrum of this compound at the concentrations used in your assay. If there is significant absorbance at your excitation or emission wavelengths, you may need to reduce the concentration of this compound or use a different fluorescent probe.
-
Issue 2: Inconsistent or Non-Reproducible Results
Your results vary significantly between experiments, even when using the same protocol.
Possible Causes and Solutions:
-
Light Sensitivity of this compound: While not extensively documented, some complex organic molecules can be sensitive to light, which might alter their fluorescent properties or inhibitory activity over time.
-
Solution: Prepare fresh solutions of this compound for each experiment and minimize its exposure to light.
-
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that may interfere with the assay by scattering light or through non-specific interactions.
-
Solution: Include a detergent like Tween-20 (around 0.01%) in your assay buffer to help prevent non-specific interactions and aggregation.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective and cell-permeable inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII).[5] It acts as an allosteric inhibitor by binding to the calmodulin-binding site of the enzyme, which prevents its activation.[6] this compound is competitive with respect to calmodulin, not ATP.[6] It is important to note that this compound does not inhibit CaMKII that has already been autophosphorylated.[5] this compound also potently inhibits the P2X7 purinergic receptor.[5]
Q2: Does this compound itself fluoresce?
The isoquinoline-5-sulfonamide structure of this compound suggests it may have some intrinsic fluorescence, as aromatic ring systems are often fluorescent. However, specific excitation and emission data for this compound are not widely published. It is crucial to experimentally determine if this compound fluoresces under your specific assay conditions (e.g., buffer, pH, temperature).
Q3: How can I test if this compound is interfering with my assay?
You should run a series of control experiments:
-
This compound Only: Measure the fluorescence of this compound in your assay buffer at the working concentration, without any of your fluorescent probes or biological samples. This will determine its level of autofluorescence.
-
Probe + this compound (No Target): Mix your fluorescent probe with this compound in the assay buffer. This will help identify any direct quenching or enhancement effects of this compound on the probe.
-
Varying this compound Concentrations: Perform the above controls with a range of this compound concentrations to see if the interference is dose-dependent.
Q4: What are some common fluorescent dyes that might be used in assays with this compound?
In studies involving CaMKII, researchers often use calcium indicators. The potential for spectral overlap should be considered.
| Fluorescent Probe | Excitation Max (nm) | Emission Max (nm) | Common Application |
| Fluo-4 | ~494 | ~516 | Calcium Imaging |
| Fura-2 | ~340 / ~380 | ~510 | Ratiometric Calcium Imaging |
| Indo-1 | ~330 | ~400 / ~475 | Ratiometric Calcium Imaging |
| Rhod-2 | ~552 | ~581 | Calcium Imaging |
Note: The spectral properties of this compound are not well-documented and should be determined empirically in your specific assay buffer.
Experimental Protocols
Protocol: Assessing Autofluorescence and Quenching of this compound
Objective: To determine if this compound interferes with the fluorescence signal in a specific assay.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Your fluorescent probe (e.g., Fluo-4)
-
Assay buffer
-
Black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in your assay buffer. The concentration range should span below and above your intended final assay concentration.
-
Prepare a working solution of your fluorescent probe in the assay buffer at the final assay concentration.
-
Set up the microplate as follows:
| Well Contents | Purpose |
| Assay Buffer Only | Blank measurement |
| This compound Dilutions in Buffer | To measure this compound autofluorescence |
| Fluorescent Probe in Buffer | Positive control for probe signal |
| Fluorescent Probe + this compound Dilutions | To measure quenching/enhancement |
-
Incubate the plate under your standard assay conditions (e.g., temperature, time).
-
Read the fluorescence on a plate reader using the excitation and emission wavelengths appropriate for your fluorescent probe.
-
Analyze the data:
-
Subtract the blank reading from all wells.
-
Plot the fluorescence of the "this compound Only" wells versus concentration to assess autofluorescence.
-
Plot the fluorescence of the "Fluorescent Probe + this compound" wells versus this compound concentration. A decrease in signal compared to the "Fluorescent Probe Only" control indicates quenching. An increase suggests additive fluorescence from this compound.
-
Visualizations
Caption: Troubleshooting workflow for this compound interference.
Caption: Simplified CaMKII activation pathway and this compound inhibition.
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
Navigating the Nuances of KN-62: A Guide to Controlling Non-Specific Binding
Technical Support Center
Troubleshooting Guide: Minimizing Non-Specific Binding of KN-62
Q1: My results with this compound are inconsistent or show effects at concentrations that are not consistent with its known IC50 for CaMKII. What could be the cause?
A1: Inconsistent results or effects at unexpected concentrations are often indicative of non-specific binding or off-target effects. This compound is a potent inhibitor of CaMKII, but it is also known to interact with other proteins, most notably the P2X7 receptor.[1] It is crucial to implement proper controls and optimize your experimental conditions to minimize these confounding factors.
Recommended Actions:
-
Optimize this compound Concentration: Determine the optimal concentration of this compound for your specific cell type or assay system by performing a dose-response curve. Start with a concentration range that brackets the known Ki for CaMKII (approximately 0.9 µM) and the IC50 for the P2X7 receptor (approximately 15 nM) if this off-target is relevant to your system.[2]
-
Incorporate Proper Controls: Always include a vehicle control (e.g., DMSO) and, most importantly, a negative control using an inactive analog of this compound, such as KN-04. KN-04 is structurally similar to this compound but does not inhibit CaMKII, allowing you to distinguish between CaMKII-specific effects and off-target effects.[3][4]
-
Adjust Assay Buffer Conditions: Non-specific binding can often be mitigated by optimizing the buffer composition.[4]
-
Increase Salt Concentration: Higher salt concentrations (e.g., increasing NaCl) can reduce electrostatic interactions that contribute to non-specific binding.
-
Include Additives: The addition of a blocking protein like Bovine Serum Albumin (BSA) at a concentration of 0.1-1% can help to saturate non-specific binding sites on surfaces and other proteins.[4] Non-ionic surfactants, such as Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.05%), can disrupt hydrophobic interactions that may lead to non-specific binding.[4]
-
Adjust pH: The pH of your buffer can influence the charge of both this compound and its potential non-specific binding partners. Empirically testing a range of pH values around the physiological norm may help to reduce non-specific interactions.[4]
-
Frequently Asked Questions (FAQs)
Q2: What are the known primary and major off-targets of this compound?
A2: The primary target of this compound is Calcium/calmodulin-dependent protein kinase II (CaMKII), for which it has a Ki of approximately 0.9 µM.[2] A significant off-target is the purinergic P2X7 receptor, which this compound inhibits with a much higher potency (IC50 of approximately 15 nM).[1][2] This substantial difference in potency is a critical consideration in experimental design.
Q3: How should I use KN-04 as a negative control?
A3: KN-04 is an invaluable tool for dissecting the specific effects of CaMKII inhibition by this compound.[3][4] It should be used at the same concentrations as this compound in parallel experiments. Any cellular or biochemical effect observed with this compound but not with KN-04 can be more confidently attributed to the inhibition of CaMKII. Conversely, effects observed with both compounds are likely due to off-target interactions or non-specific effects of the chemical scaffold.
Q4: What is the mechanism of action of this compound?
A4: this compound acts as an allosteric inhibitor of CaMKII. It does not compete with ATP but instead binds to the calmodulin-binding site on the kinase.[1] This prevents the activation of CaMKII by the Ca2+/calmodulin complex. It is important to note that this compound does not inhibit CaMKII that has already been autophosphorylated and is in a Ca2+/calmodulin-independent active state.[1]
Quantitative Data Summary
To aid in experimental design, the following table summarizes the known inhibitory constants of this compound against its primary target and a major off-target. A comprehensive kinase selectivity profile is crucial for interpreting results, and researchers are encouraged to consult broader kinase screening panel data when available.
| Target | Inhibitor | Ki (µM) | IC50 (nM) |
| CaMKII | This compound | 0.9 | - |
| P2X7 Receptor | This compound | - | 15 |
Key Experimental Protocols
Below are detailed methodologies for a biochemical kinase assay and a cell-based assay to assess CaMKII activity and the effect of this compound.
Protocol 1: In Vitro CaMKII Kinase Assay
This protocol is adapted from standard radiometric kinase assays and can be used to determine the direct inhibitory effect of this compound on CaMKII activity.
Materials:
-
Recombinant CaMKII enzyme
-
CaMKII peptide substrate (e.g., Autocamtide-2)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM CaCl₂, 1 µM Calmodulin)
-
This compound and KN-04 (dissolved in DMSO)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a master mix of the kinase reaction buffer containing the CaMKII enzyme and peptide substrate.
-
Aliquot the master mix into individual reaction tubes.
-
Add varying concentrations of this compound, KN-04, or DMSO (vehicle control) to the reaction tubes and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP to each tube.
-
Incubate the reactions for a predetermined time (e.g., 10-30 minutes) at 30°C. The incubation time should be within the linear range of the assay.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and KN-04 relative to the vehicle control and determine the IC50 value for this compound.
Protocol 2: Cell-Based CaMKII Activity Assay
This protocol describes a method to measure CaMKII activity in cell lysates after treatment with this compound.
Materials:
-
Cultured cells of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
This compound and KN-04 (dissolved in DMSO)
-
Stimulus to activate CaMKII (e.g., ionomycin, glutamate, depending on the cell type)
-
Antibodies for Western blotting: anti-phospho-CaMKII (Thr286) and anti-total CaMKII
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Plate cells and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound, KN-04, or DMSO for a specified period (e.g., 30-60 minutes).
-
Stimulate the cells with an appropriate agonist to induce CaMKII activation. Include an unstimulated control.
-
Immediately wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and Western blot analysis using antibodies against phospho-CaMKII (Thr286) to assess kinase activity and total CaMKII as a loading control.
-
Quantify the band intensities and normalize the phospho-CaMKII signal to the total CaMKII signal.
-
Compare the levels of CaMKII phosphorylation in this compound and KN-04 treated cells to the vehicle-treated and unstimulated controls.
Visualizations
CaMKII Signaling Pathway
Caption: Simplified CaMKII signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Controlling Non-Specific Binding
Caption: Logical workflow for designing experiments to control for non-specific binding of this compound.
References
- 1. Measurement of CAMKII activity in mouse pancreatic islets [bio-protocol.org]
- 2. SignaTECT® Calcium/Calmodulin-Dependent Protein Kinase Assay System Protocol [promega.com]
- 3. Visualization of Synaptic Ca2+ /Calmodulin-Dependent Protein Kinase II Activity in Living Neurons | Journal of Neuroscience [jneurosci.org]
- 4. Effect of this compound, a Selective Inhibitor of Calmodulin-Dependent Kinase II, On Mouse Oocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing KN-62 Incubation Time
Welcome to the technical support center for the CaMKII inhibitor, KN-62. This guide provides detailed information, protocols, and troubleshooting advice to help researchers and drug development professionals effectively use this compound, with a specific focus on optimizing incubation time for maximal and reliable inhibition of CaMKII.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, cell-permeable, and reversible inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII).[1] Its primary mechanism involves binding directly to the calmodulin-binding site on CaMKII. This action competitively blocks the binding of Ca2+/calmodulin, thereby preventing the autophosphorylation and subsequent activation of the kinase.[1]
Q2: What is the difference between this compound and its analog, KN-93?
A2: Both this compound and KN-93 are inhibitors of CaMKII. KN-93 is also a commonly used CaMKII inhibitor, but they have different chemical structures and may have slightly different potency and off-target effect profiles. It is crucial to consult the literature for the specific context of your experiment.
Q3: What are the known off-target effects of this compound?
A3: Besides its primary target CaMKII, this compound is a potent non-competitive antagonist of the purinergic P2X7 receptor, with an IC50 of approximately 15 nM.[1] At higher concentrations (e.g., 10 µM), it has also been reported to inhibit voltage-dependent calcium channels in certain cell types.[2] Researchers should include appropriate controls to account for these potential off-target effects.
Q4: Why is optimizing the incubation time for this compound important?
A4: The optimal incubation time is critical for achieving maximal and specific inhibition of CaMKII.
-
Insufficient Incubation: Too short an incubation time may not allow for adequate cell penetration and binding to the target, resulting in incomplete inhibition and inconsistent data.
-
Excessive Incubation: Prolonged exposure, especially at high concentrations, can increase the risk of off-target effects and potential cellular toxicity, confounding experimental results. The optimal time ensures the inhibitor has reached its target at the desired concentration before the experimental stimulus is applied.
Q5: What is a typical concentration range for using this compound in cell-based assays?
A5: The effective concentration of this compound can vary significantly depending on the cell type, cell density, and the specific biological question. A common starting point is between 1-10 µM. However, it is strongly recommended to perform a dose-response curve (from ~100 nM to 25 µM) to determine the optimal concentration for your specific system.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak inhibition of CaMKII activity | 1. Insufficient Incubation Time: this compound has not had enough time to permeate the cells and bind to CaMKII. 2. Inhibitor Concentration Too Low: The concentration used is below the effective IC50 in your specific cell system. 3. Inhibitor Degradation: Improper storage or handling of this compound stock solution. 4. CaMKII is already autophosphorylated: this compound does not inhibit the activity of already-autophosphorylated CaMKII.[1] | 1. Perform a time-course experiment to determine the optimal pre-incubation time (see Experimental Protocol below). 2. Perform a dose-response experiment to find the optimal concentration. 3. Prepare fresh this compound stock solution in an appropriate solvent (e.g., DMSO) and store it in aliquots at -20°C or -80°C. 4. Ensure this compound is added before the stimulus that activates CaMKII. |
| High variability between replicates | 1. Inconsistent Incubation Time: Minor differences in pre-incubation timing between wells or plates. 2. Cell Health/Density Variation: Inconsistent cell seeding or poor cell viability. 3. Incomplete Solubilization: this compound is not fully dissolved in the media. | 1. Use a multichannel pipette or automated liquid handler for inhibitor addition to minimize timing differences. 2. Ensure a homogenous single-cell suspension and consistent cell numbers across all wells. Monitor cell health via microscopy. 3. Vortex the final dilution of this compound in media thoroughly before adding it to the cells. |
| Unexpected or off-target effects observed | 1. P2X7 Receptor Antagonism: The observed effect may be due to the inhibition of P2X7 receptors, especially if ATP is involved in the signaling pathway.[1] 2. Inhibition of Calcium Channels: At higher concentrations, this compound may be affecting calcium signaling independently of CaMKII.[2] 3. Cellular Toxicity: The concentration and/or incubation time is too high, leading to cell death or stress. | 1. Use a lower concentration of this compound if possible. Test other P2X7 antagonists as controls. 2. Lower the this compound concentration. Use an alternative CaMKII inhibitor with a different mechanism of action (e.g., KN-93) to confirm the effect is CaMKII-dependent. 3. Perform a cell viability assay (e.g., MTT or Trypan Blue) in parallel with your dose-response and time-course experiments. |
Data Presentation
The optimal incubation time for this compound must be determined empirically. Below is a table illustrating hypothetical results from a time-course experiment designed to identify the minimal time required for maximal inhibition. In this example, cells were pre-incubated with 10 µM this compound for various times before being stimulated to activate CaMKII. The readout is the phosphorylation of a known CaMKII substrate.
Table 1: Example Time-Course for this compound Inhibition
| Pre-incubation Time (minutes) | Normalized Substrate Phosphorylation (%) | Standard Deviation |
|---|---|---|
| 0 (No this compound) | 100 | ± 8.5 |
| 5 | 65 | ± 7.2 |
| 15 | 32 | ± 5.1 |
| 30 | 15 | ± 3.3 |
| 45 | 14 | ± 3.8 |
| 60 | 15 | ± 3.5 |
| 120 | 16 | ± 4.0 |
Experimental Protocols
Protocol: Determining Optimal this compound Incubation Time
This protocol provides a framework for a time-course experiment to identify the optimal pre-incubation duration for this compound in a cell-based assay.
1. Materials:
-
Cells of interest plated in appropriate multi-well plates.
-
Complete cell culture medium.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Stimulating agent (e.g., ionomycin, carbachol, or other relevant agonist to activate CaMKII).
-
Lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors).
-
Method for detecting CaMKII activity (e.g., Western blot for a phosphorylated downstream target, kinase activity assay).
2. Experimental Procedure:
-
Cell Plating: Seed cells at a consistent density in a multi-well plate (e.g., 12-well or 24-well) and allow them to adhere and grow to the desired confluency (typically 70-90%).
-
Inhibitor Preparation: Prepare a working solution of this compound in pre-warmed cell culture medium at the desired final concentration (determined from a prior dose-response experiment, e.g., 10 µM).
-
Time-Course Incubation:
-
Label wells for each time point (e.g., 0, 5, 15, 30, 45, 60, 120 minutes). Include a "vehicle control" (DMSO) and an "unstimulated control" for comparison.
-
Working backward from the longest time point, replace the medium in the appropriate wells with the this compound-containing medium. For example, if your experiment ends at T=120 min, add this compound to the "120 min" wells at T=0 min; add it to the "60 min" wells at T=60 min, and so on.
-
-
Cell Stimulation: At the end of the final incubation period (e.g., T=120 min), add the stimulating agent to all wells (except the unstimulated control) for a short, defined period (e.g., 5-10 minutes) to activate CaMKII.
-
Cell Lysis: Immediately following stimulation, aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysates.
-
Downstream Analysis:
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate.
-
Analyze the samples using your chosen method (e.g., perform a Western blot to probe for the phosphorylated and total levels of a known CaMKII substrate like CREB or autophosphorylated CaMKII itself).
-
-
Data Analysis:
-
Quantify the signal for the phosphorylated substrate.
-
Normalize the phospho-signal to the total protein level of the substrate or a loading control (e.g., GAPDH or β-actin).
-
Plot the normalized signal against the pre-incubation time. The optimal time is the point at which the inhibitory effect reaches a plateau.
-
Mandatory Visualizations
Caption: CaMKII signaling pathway and point of inhibition by this compound.
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: Troubleshooting decision tree for lack of this compound efficacy.
References
Technical Support Center: Interpreting Unexpected Results with KN-62
Welcome to the technical support center for KN-62. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected experimental outcomes when using this CaMKII inhibitor.
Frequently Asked Questions (FAQs)
Q1: My results with this compound are not what I expected based on CaMKII inhibition. What could be the cause?
A1: Unexpected results with this compound often stem from its known off-target effects. While it is a potent inhibitor of CaMKII, it also significantly antagonizes the P2X7 receptor and can block various voltage-gated potassium (Kv) and L-type calcium channels.[1][2][3] The concentration of this compound you are using is critical, as its potency for these off-targets, particularly the P2X7 receptor, is much higher (in the nanomolar range) than for CaMKII (in the micromolar range).[1][2][3] Therefore, your observed phenotype may be independent of CaMKII inhibition.
Q2: I'm observing significant cell death in my cultures when using this compound, even at concentrations intended to inhibit CaMKII. Why is this happening?
A2: Unanticipated cell death can be a consequence of this compound's off-target activities. For instance, potent and sustained antagonism of the P2X7 receptor, which is involved in cell survival and proliferation in some cell types, could trigger a death pathway. Additionally, blockade of essential ion channels could disrupt cellular homeostasis, leading to cytotoxicity. It is also crucial to distinguish between apoptosis and necrosis, as this can provide clues to the underlying mechanism.
Q3: I used the inactive analog KN-92 as a negative control, but I'm still seeing an effect. Does this mean the effect is not due to CaMKII inhibition?
A3: While KN-92 is often used as a negative control because it does not inhibit CaMKII, it is not entirely inert.[4] Studies have shown that KN-92 can also block voltage-gated potassium channels, similar to this compound.[1] Therefore, if you observe an effect with both this compound and KN-92, it is possible that the effect is mediated by these ion channels and is independent of CaMKII. Another inactive analog, KN-04, has also been shown to have effects on ion channels.[4][5]
Q4: How can I be sure that the effect I'm observing is due to CaMKII inhibition and not an off-target effect?
A4: To confidently attribute an effect to CaMKII inhibition, a multi-pronged approach is necessary. This includes:
-
Titrating this compound to the lowest effective concentration: This minimizes the likelihood of engaging off-targets.
-
Employing molecular genetics: Using techniques like siRNA or CRISPR to knockdown or knockout CaMKII should replicate the pharmacological effect of this compound if the effect is truly on-target.
-
Performing rescue experiments: Re-expressing a wild-type or constitutively active form of CaMKII in a knockdown/knockout model should reverse the effect.
Troubleshooting Guides
Issue 1: Unexpected Inhibition/Potentiation of Neuronal Activity or Synaptic Plasticity
Scenario: You are studying Long-Term Potentiation (LTP) in hippocampal slices and find that this compound, at a concentration expected to inhibit CaMKII, is causing a much stronger inhibition of LTP than anticipated, or is affecting baseline synaptic transmission.
Possible Causes:
-
P2X7 Receptor Antagonism: P2X7 receptors are expressed on neurons and glia and are involved in modulating synaptic plasticity. This compound is a potent P2X7 antagonist, and this action could be confounding your results.
-
Ion Channel Blockade: this compound can block Kv channels, which are crucial for neuronal repolarization and firing patterns. This can alter neuronal excitability and synaptic transmission independently of CaMKII.
-
Effects on Glial Cells: Astrocytes and microglia express both CaMKII and P2X7 receptors. This compound could be altering glial function, which in turn affects neuronal activity and synaptic health.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected neuronal effects of this compound.
Issue 2: Unexplained Changes in Cytokine Release from Immune Cells
Scenario: You are treating macrophages with this compound to investigate the role of CaMKII in inflammation. You observe a significant change in the secretion of cytokines like IL-1β, TNF-α, or IL-6 that doesn't align with your hypothesis.
Possible Causes:
-
Potent P2X7 Receptor Antagonism: The P2X7 receptor is a key player in inflammasome activation and cytokine release in immune cells. This compound's potent antagonism of this receptor is a likely cause of your unexpected results.[6][[“]]
-
Direct Effects on Ion Channels: Changes in ion flux due to channel blockade by this compound can impact signaling pathways that regulate cytokine production and release.
Troubleshooting Protocol:
-
Dose-Response Curve: Perform a full dose-response experiment with this compound to determine the EC50 for the observed effect. If it is in the low nanomolar range, a P2X7-mediated effect is highly probable.
-
Use of a Specific P2X7 Antagonist: Treat your cells with a highly specific P2X7 antagonist (e.g., A-438079 or AZD9056) that is structurally different from this compound. If this antagonist phenocopies the effect of this compound, it strongly suggests P2X7 involvement.
-
P2X7 Agonist Stimulation: Co-treat cells with this compound and a P2X7 agonist like BzATP. If this compound blocks the BzATP-induced cytokine release, this further confirms its action on the P2X7 receptor.
-
Control with KN-92: Use KN-92 as a negative control. However, be aware that some studies have shown differential effects of P2X7 antagonists on the release of different cytokines, so results should be interpreted carefully.[[“]]
-
Measure Inflammasome Activation: Directly assess inflammasome activation by measuring caspase-1 activity or ASC speck formation to see if this compound is impacting this upstream event.
Issue 3: Unexpected Cell Death
Scenario: Your cell viability assays show a significant decrease in cell survival after treatment with this compound, which complicates the interpretation of your primary endpoint.
Possible Causes:
-
P2X7 Receptor-Mediated Death: In some cell types, P2X7 receptor activation can lead to the formation of a large pore and subsequent cell death. While this compound is an antagonist, its interaction with the receptor could potentially trigger unforeseen downstream signaling leading to cell death in certain contexts.
-
Disruption of Ion Homeostasis: Blockade of essential potassium and calcium channels can lead to a catastrophic failure of cellular homeostasis, culminating in cell death.
Troubleshooting Steps:
-
Characterize the Mode of Cell Death:
-
Apoptosis vs. Necrosis: Use assays like Annexin V/Propidium Iodide staining followed by flow cytometry to distinguish between apoptotic and necrotic cell death.[8]
-
Caspase Activation: Measure the activity of key caspases (e.g., caspase-3, -8, -9) to determine if the apoptotic pathway is involved.
-
Mitochondrial Membrane Potential: Use dyes like TMRE or JC-1 to assess mitochondrial health, as a loss of membrane potential is an early indicator of apoptosis.
-
-
Attempt to Rescue the Phenotype:
-
Pan-Caspase Inhibitor: If apoptosis is indicated, co-treat with a pan-caspase inhibitor like Z-VAD-FMK to see if it can prevent cell death.
-
Necroptosis Inhibitor: If necrosis is suspected, and you hypothesize a programmed mechanism, try co-treating with an inhibitor of necroptosis, such as Necrostatin-1 (a RIPK1 inhibitor).[9]
-
-
Evaluate P2X7 Involvement: Use a specific P2X7 antagonist to see if it can prevent the this compound-induced cell death.
Data Summary Tables
Table 1: Potency of this compound at On-Target and Key Off-Targets
| Target | Potency (IC50 / Ki) | Species | Notes |
| CaMKII | Ki: 0.9 µM | Rat | Primary Target [3] |
| P2X7 Receptor | IC50: ~15 nM | Human (HEK293 cells) | Potent off-target antagonism[3] |
| P2X7 Receptor | IC50: 12.7 nM | Human (lymphocytes) | Inhibition of ATP-stimulated Ba2+ influx[10] |
| P2X7 Receptor | IC50: 13.1 nM | Human (leukemic B lymphocytes) | Inhibition of ethidium+ uptake[3] |
Table 2: Selectivity Profile of this compound and Related Compounds
| Compound | Primary Target | Known Off-Targets | Inactive Analog? |
| This compound | CaMKII | P2X7 Receptor, Voltage-gated K+ channels, L-type Ca2+ channels | No |
| KN-93 | CaMKII | Voltage-gated K+ channels, L-type Ca2+ channels, other kinases (Fyn, Lck, etc.) | No |
| KN-92 | None (CaMKII inactive) | Voltage-gated K+ channels | Yes |
| KN-04 | None (CaMKII inactive) | P2X7 Receptor, Ion Channels | Yes |
Signaling Pathways and Experimental Workflows
Caption: On-target vs. off-target pathways of this compound action.
Caption: Logical workflow for dissecting this compound's mechanism of action.
References
- 1. Pharmacological approaches to understanding protein kinase signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinguishing between apoptosis and necrosis using a capacitance sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting cell signaling pathways for drug discovery: an old lock needs a new key - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular Signal Transductions and Their Inhibitors Derived from Deep-Sea Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. consensus.app [consensus.app]
- 8. Intra-hippocampal this compound hinders the memory of habituation acquired alone, but not simultaneously with a water-finding task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
KN-62 degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and proper handling of KN-62, a potent CaMKII inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For optimal stability, solid this compound should be stored at -20°C. Under these conditions, the compound is stable for at least four years.
Q2: How should I store this compound once it is dissolved in a solvent?
The stability of this compound in solution is dependent on the storage temperature. For stock solutions prepared in DMSO, the following storage conditions are recommended:
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month.
It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can contribute to degradation.
Q3: What is the recommended solvent for dissolving this compound?
This compound is highly soluble in DMSO. It is insoluble in water and ethanol. For cell culture experiments, the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced artifacts.
Q4: Is this compound sensitive to light?
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using this compound.
Problem 1: Inconsistent or no inhibitory effect observed in my assay.
| Possible Cause | Troubleshooting Steps |
| Improper Storage/Degradation | Ensure that this compound has been stored correctly in its solid form and as a solution. If the compound has been stored improperly or for an extended period, consider using a fresh stock. |
| Incorrect Concentration | Verify the calculations for your dilutions. Prepare fresh dilutions from a new aliquot of your stock solution. |
| Assay Conditions | The inhibitory activity of some kinase inhibitors can be influenced by the ATP concentration in the assay. If using a biochemical assay, consider titrating the ATP concentration. |
| Cell Permeability Issues | This compound is generally considered cell-permeable. However, if you suspect issues with cellular uptake, you can try to optimize incubation time and concentration. |
| Target Protein Expression | Confirm the expression of CaMKII in your experimental system (e.g., via Western blot). |
Problem 2: Discrepancy between biochemical and cell-based assay results.
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | In a cellular context, this compound may have off-target effects that could influence the experimental outcome. Consider using a secondary, structurally different CaMKII inhibitor to confirm that the observed phenotype is due to CaMKII inhibition. |
| Cellular Compensation Mechanisms | Cells can activate compensatory signaling pathways when a specific kinase is inhibited. This can mask the direct effect of the inhibitor. Time-course experiments may help to elucidate these dynamics. |
| Metabolism of the Compound | The compound may be metabolized by the cells, leading to a lower effective concentration. |
| Protein Binding | In cell culture media containing serum, the inhibitor may bind to serum proteins, reducing its free concentration. Consider using serum-free media for the duration of the inhibitor treatment if your experimental design allows. |
Problem 3: Observed cellular toxicity.
| Possible Cause | Troubleshooting Steps |
| High Concentration of this compound | Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell type. |
| Solvent (DMSO) Toxicity | Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level (typically below 0.1%). Run a vehicle control (medium with the same concentration of DMSO) to assess solvent toxicity. |
| Off-Target Effects | At higher concentrations, this compound may have off-target effects that lead to cytotoxicity. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid | -20°C | ≥ 4 years |
| In DMSO | -80°C | 6 months |
| In DMSO | -20°C | 1 month |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | Soluble |
| Water | Insoluble |
| Ethanol | Insoluble |
Experimental Protocols
Protocol for Assessing the Stability of this compound (Forced Degradation Study)
This protocol outlines a general procedure for a forced degradation study to evaluate the stability of this compound under various stress conditions. This is crucial for understanding its degradation profile.
1. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).
2. Stress Conditions:
-
Hydrolytic Degradation:
-
Acidic: Dilute the this compound stock solution in 0.1 M HCl.
-
Basic: Dilute the this compound stock solution in 0.1 M NaOH.
-
Neutral: Dilute the this compound stock solution in purified water.
-
Incubate samples at a controlled temperature (e.g., 40°C) and collect aliquots at various time points (e.g., 0, 2, 6, 12, 24 hours).
-
-
Oxidative Degradation:
-
Dilute the this compound stock solution in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate at room temperature and collect aliquots at various time points.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a light source that provides UV and visible light (as per ICH guidelines).
-
Keep a control sample in the dark.
-
Collect samples at various time points.
-
-
Thermal Degradation:
-
Store solid this compound and a solution of this compound at an elevated temperature (e.g., 60°C).
-
Collect samples at various time points.
-
3. Sample Analysis:
-
Analyze the stressed samples and control samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.
-
The method should be able to separate the intact this compound from its degradation products.
-
Quantify the amount of remaining this compound and identify any major degradation products.
Visualizations
Caption: this compound inhibits the CaMKII signaling pathway.
Caption: General experimental workflow for using this compound.
Caption: Logical workflow for troubleshooting this compound experiments.
addressing variability in KN-62 experimental results
This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot variability in experiments involving the Ca2+/calmodulin-dependent protein kinase II (CaMKII) inhibitor, KN-62.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective and cell-permeable inhibitor of CaMKII. It acts by binding directly to the calmodulin-binding site on the CaMKII enzyme. This action is competitive with respect to calmodulin, meaning it prevents CaMKII from being activated by the Ca2+/calmodulin complex. It is important to note that this compound does not effectively inhibit CaMKII that has already been autophosphorylated to a Ca2+/calmodulin-independent state.
A critical consideration for experimental design is that this compound is also a potent, non-competitive antagonist of the purinergic P2X7 receptor, often with much higher potency (IC50 ≈ 15 nM) than for CaMKII (IC50 ≈ 900 nM). This dual activity is a common source of experimental variability and misinterpretation.
Q2: What are the recommended solvent and storage conditions for this compound?
Proper handling of this compound is crucial for maintaining its activity and ensuring reproducible results.
| Parameter | Recommendation | Notes |
| Solvent | High-quality, anhydrous Dimethyl Sulfoxide (DMSO) | This compound is soluble in DMSO up to 100 mM. Using fresh, anhydrous DMSO is critical, as moisture can reduce solubility. |
| Stock Solution Conc. | 10-100 mM | Prepare a high-concentration stock to minimize the volume of DMSO added to your experimental system (typically <0.1%). |
| Storage (Powder) | Store at -20°C, desiccated and protected from light. | |
| Storage (Stock Solution) | Aliquot into single-use volumes and store at -80°C for up to 1 year or -20°C for up to 6 months. | Avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation. |
| Storage (Diluted Sol.) | Prepare fresh dilutions in aqueous buffer immediately before use. | Do not store diluted, aqueous solutions of this compound. |
Q3: At what concentration should I use this compound?
The optimal concentration depends entirely on the intended target. The significant difference in potency between its two main targets is a frequent cause of experimental variability.
| Target | Typical Concentration Range | Key Considerations |
| P2X7 Receptor | 10 - 100 nM | At these concentrations, this compound is highly selective for the P2X7 receptor. Effects on CaMKII are unlikely. |
| CaMKII | 1 - 10 µM | This range is required to achieve significant inhibition of CaMKII. However, at these concentrations, the P2X7 receptor will be completely blocked. |
It is essential to design experiments that can distinguish between these two effects.
Q4: What are the known off-target effects of this compound and how can I control for them?
Beyond its primary targets (CaMKII and P2X7), this compound may have other off-target effects that can introduce variability.[1]
-
Other Kinases: this compound can inhibit other calmodulin-dependent kinases, such as CaMKI and CaMKIV, with similar potency to CaMKII.
-
Ion Channels: Some reports indicate that this compound and its analogues can inhibit voltage-gated potassium channels and other ion fluxes, independent of CaMKII activity.
The most effective way to control for off-target effects is to use an inactive analogue, such as KN-92 or KN-04. These compounds are structurally similar to this compound but do not inhibit CaMKII.[1][2] Observing the same effect with both this compound and its inactive analogue suggests the result is due to an off-target mechanism, not CaMKII inhibition.[1]
Troubleshooting Guide
Problem: I am not observing the expected inhibition of my CaMKII-dependent process.
This is a common issue that can arise from several factors. Use the following logic to troubleshoot the problem.
Problem: My results are inconsistent and not reproducible.
Variability between experiments often points to issues with reagent stability or subtle differences in protocol execution.
-
Question: Are you using fresh, anhydrous DMSO?
-
Answer: this compound is susceptible to precipitation in the presence of water. Always use high-quality, anhydrous DMSO to prepare stock solutions. Old DMSO can absorb atmospheric moisture, leading to poor solubility and inconsistent final concentrations.
-
-
Question: How are you storing your stock solution?
-
Answer: Avoid repeated freeze-thaw cycles. Aliquot your stock solution into single-use tubes and store them at -80°C. When you need to use it, thaw one aliquot completely, use what you need, and discard the remainder.
-
-
Question: Is your cell culture consistent?
-
Answer: Biological variability can be a major factor. Ensure you are using cells within a consistent and low passage number range. Document the confluency of cells at the time of treatment and ensure it is consistent between experiments.
-
-
Question: Are you vortexing your diluted this compound solution?
-
Answer: Do not vortex vigorously, as this can induce precipitation of small molecules. Mix by gentle inversion or flicking after diluting the DMSO stock into your final aqueous buffer or media.
-
Problem: I see a cellular effect at a very low concentration of this compound (<100 nM). Is this CaMKII inhibition?
-
Answer: It is highly unlikely to be a CaMKII-mediated effect. At nanomolar concentrations, this compound is a potent antagonist of the P2X7 receptor.[3] Your observed phenotype is most likely due to the inhibition of P2X7 signaling. To confirm this, you should:
-
Test whether a P2X7 agonist (like BzATP) can induce the opposite effect and if this compound can block it.
-
Use a different, structurally unrelated P2X7 antagonist to see if it phenocopies the effect of this compound.
-
Use a specific CaMKII inhibitor with no reported P2X7 activity to see if it has the same effect (it likely will not at these low concentrations).
-
Experimental Protocols & Methodologies
General Protocol for a Cell-Based Assay
This protocol provides a framework for treating cultured cells with this compound. Specific details (e.g., cell density, incubation times) should be optimized for your particular cell line and endpoint.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Warm cell culture medium and other reagents to 37°C.
-
-
Cell Seeding:
-
Seed your cells in an appropriate culture plate format (e.g., 96-well, 24-well).
-
Allow cells to adhere and grow (typically overnight) to the desired confluency (e.g., 70-80%).
-
-
Preparation of Treatment Media:
-
Perform serial dilutions of your this compound stock solution in pre-warmed, serum-free, or complete medium immediately before use.
-
Crucially, also prepare treatment media for your controls:
-
Vehicle Control: Medium containing the same final concentration of DMSO that is in your highest this compound concentration well.
-
Negative Control: Medium containing an inactive analogue (e.g., KN-92) at the same concentration as this compound.
-
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Gently add the treatment media (Vehicle, this compound, KN-92) to the appropriate wells.
-
Incubate for the desired experimental duration (e.g., 1 hour, 24 hours).
-
-
Assay Endpoint:
-
After incubation, proceed with your specific downstream analysis (e.g., Western blot for phosphorylated proteins, cell viability assay, immunofluorescence).
-
Workflow for Validating Specificity of this compound Effects
Signaling Pathway Diagrams
Dual Mechanisms of this compound Action
This diagram illustrates the two primary signaling pathways inhibited by this compound. Understanding this dual inhibition is key to interpreting experimental results.
References
- 1. The Ca++/calmodulin-dependent protein kinase II inhibitors KN62 and KN93, and their inactive analogues KN04 and KN92, inhibit nicotinic activation of tyrosine hydroxylase in bovine chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound, a Selective Inhibitor of Calmodulin-Dependent Kinase II, On Mouse Oocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
KN-62 vs. KN-93: A Comparative Guide for Researchers
For researchers investigating Calcium/calmodulin-dependent protein kinase II (CaMKII) signaling, the choice of a potent and specific inhibitor is critical. Among the most established synthetic inhibitors are KN-62 and its successor, KN-93. This guide provides a detailed comparison of these two widely used research tools, focusing on their mechanism of action, potency, selectivity, and off-target effects, supported by experimental data and protocols to aid in experimental design and data interpretation.
Mechanism of Action: Allosteric Inhibition Competitive with Ca2+/Calmodulin
Both this compound and KN-93 are allosteric inhibitors of CaMKII.[1] They do not compete with ATP, but rather act competitively with the calcium/calmodulin (Ca2+/CaM) complex.[1] Upon an increase in intracellular calcium, Ca2+ binds to calmodulin, inducing a conformational change that allows the Ca2+/CaM complex to bind to the regulatory domain of CaMKII. This binding displaces the autoinhibitory domain, leading to the activation of the kinase.
This compound and KN-93 exert their inhibitory effect by binding to the CaMKII holoenzyme and preventing the conformational change induced by Ca2+/CaM binding.[1] This action blocks the activation of the kinase.[1] It is important to note that these inhibitors are not effective against already autophosphorylated, autonomously active CaMKII.[1][2]
A key distinction in their mechanism is that they do not directly bind to calmodulin at concentrations effective for CaMKII inhibition.[1] Instead, they are thought to stabilize the interaction between the autoinhibitory regulatory segment and the kinase domain, thereby hindering activation by Ca2+/CaM.[1]
Potency and Selectivity: A Quantitative Comparison
KN-93 is generally considered more potent than its predecessor, this compound, and has largely supplanted it in research.[1] The following table summarizes the available quantitative data for both inhibitors.
| Inhibitor | Target | IC50 | Ki | Notes |
| KN-93 | CaMKII | ~0.37 - 4 µM[1][3][4] | 370 nM[5] | Potency can vary depending on assay conditions. |
| This compound | CaMKII | - | - | Shares structural elements and mechanism with KN-93.[1] |
Selectivity:
Initial studies demonstrated that both this compound and KN-93 are selective for CaMKII over other kinases like PKA, PKC, and MLCK.[1] However, subsequent research revealed that they also inhibit CaMKI and CaMKIV with similar efficacy.[1] A broader kinase screen showed that KN-93 is highly selective but does have other targets, including Fyn, Haspin, Hck, Lck, MLCK, Tec, and TrkA.[1]
Off-Target Effects: A Critical Consideration
A significant drawback of both this compound and KN-93 is their off-target effects on ion channels, which are independent of their CaMKII inhibitory activity. This is a crucial consideration for researchers, especially in neuroscience and cardiovascular studies.
-
Potassium Channels: Both this compound and KN-93 block voltage-dependent K+ (Kv) channels at concentrations used to inhibit CaMKII.[1] Specifically, KN-93 has been shown to block members of the Kv1, Kv2, Kv3, Kv4, and Kv7 (hERG) channel families.[1]
-
L-type Calcium Channels: KN-93 can also inhibit L-type Ca2+ channels, which could confound results by reducing CaMKII activation through a decrease in calcium influx.[1]
To control for these off-target effects, the use of KN-92 , an inactive analog of KN-93 that does not inhibit CaMKII but shares its effects on ion channels, is highly recommended.[1]
Experimental Protocols
In Vitro Kinase Assay for CaMKII Inhibition
This protocol provides a general framework for assessing the inhibitory potential of this compound or KN-93 on CaMKII activity in a cell-free system.
Materials:
-
Recombinant CaMKII enzyme
-
CaMKII substrate (e.g., autocamtide-2)
-
Calmodulin
-
CaCl2
-
ATP (radiolabeled [γ-32P]ATP or non-radiolabeled for alternative detection methods)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
This compound or KN-93 stock solution (in DMSO)
-
Trichloroacetic acid (TCA) or phosphocellulose paper
-
Scintillation counter or appropriate detection system
Procedure:
-
Prepare a reaction mixture containing kinase buffer, CaCl2, and calmodulin.
-
Add varying concentrations of this compound or KN-93 to the reaction mixture. Include a DMSO-only control.
-
Add the CaMKII substrate.
-
Initiate the reaction by adding the CaMKII enzyme.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Start the kinase reaction by adding ATP.
-
Stop the reaction by adding TCA to precipitate the proteins or by spotting the reaction mixture onto phosphocellulose paper.
-
If using radiolabeled ATP, wash the precipitate or paper extensively to remove unincorporated ATP.
-
Quantify the incorporated phosphate using a scintillation counter or other appropriate method.
-
Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.
Western Blotting for Phospho-CaMKII in Cultured Cells
This protocol outlines the steps to assess the effect of this compound or KN-93 on CaMKII autophosphorylation in a cellular context.
Materials:
-
Cultured cells (e.g., PC12, HEK293T, or primary neurons)
-
Cell culture medium
-
This compound or KN-93
-
KN-92 (as a negative control)
-
Stimulus to induce CaMKII activation (e.g., KCl, ionomycin)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-CaMKII, anti-total-CaMKII, anti-loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere and grow.
-
Pre-treat cells with this compound, KN-93, KN-92, or vehicle (DMSO) for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells to activate CaMKII.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-CaMKII overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total CaMKII and a loading control to normalize the data.
Conclusion
References
- 1. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 2. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KN 93 | CaM Kinase | Tocris Bioscience [tocris.com]
- 4. KN 93 | Calcium Binding Protein Modulator Inhibitors: R&D Systems [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
Using KN-04 as a Negative Control for KN-62: A Comparative Guide
In pharmacological studies, the use of a specific inhibitor requires a proper negative control to ensure that the observed effects are due to the inhibition of the intended target and not off-target effects. This guide provides a detailed comparison of KN-62, a widely used inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), and its structurally similar but inactive analog, KN-04, which serves as an ideal negative control.
Pharmacological Profiles: this compound vs. KN-04
This compound is a potent, cell-permeable, and reversible inhibitor of CaMKII.[1][2] Its mechanism of action is to competitively block the binding of calmodulin (CaM) to CaMKII, thereby preventing the enzyme's activation and autophosphorylation.[2][3] This allosteric inhibition is specific, as this compound does not compete with ATP and does not inhibit the kinase once it has been autophosphorylated.[3]
KN-04 is a structural analog of this compound that is inactive against CaMKII.[4][5] While possessing a similar chemical structure, it does not significantly inhibit CaMKII activity, making it an excellent tool for control experiments.[5] Any cellular effects observed with this compound but not with KN-04 can be more confidently attributed to the inhibition of CaMKII. However, it's important to note that both this compound and its inactive analogs can inhibit nicotinic activation of tyrosine hydroxylase, suggesting that effects observed with both compounds may not be due to CaMKII inhibition.[4]
Data Presentation: Comparative Inhibitory Activity
| Compound | Target | Mechanism of Action | Potency (IC50 / Ki) | Key Characteristics |
| This compound | CaMKII | Allosteric inhibitor, competitive with Calmodulin binding[2][3] | Ki: 0.9 µM[1][6] | Cell-permeable, reversible inhibitor. Also a non-competitive antagonist of the P2X7 receptor (IC50 ≈ 15 nM).[1][2] |
| KN-04 | Negative Control | Structurally similar to this compound but does not inhibit CaMKII[4][5] | Not applicable | Used to control for off-target or non-specific effects of this compound.[5] |
Signaling Pathway and Mechanism of Inhibition
The activation of CaMKII is a critical step in many calcium-dependent signaling pathways. The process begins with an increase in intracellular calcium (Ca2+), which then binds to calmodulin (CaM). The Ca2+/CaM complex subsequently binds to and activates CaMKII, leading to the phosphorylation of various downstream protein targets that regulate numerous cellular processes.
This compound exerts its inhibitory effect by binding to the calmodulin-binding site on CaMKII, preventing the Ca2+/CaM complex from activating the kinase.[2] KN-04, despite its structural similarity, fails to effectively block this interaction.
Experimental Protocols
To validate the specificity of this compound, a typical experiment would involve treating cells or tissues with this compound, KN-04, and a vehicle control (e.g., DMSO).
Example Protocol: In Vitro CaMKII Activity Assay
This protocol provides a general framework for assessing the inhibitory effects of this compound and KN-04 on CaMKII activity.
1. Materials:
-
Purified CaMKII enzyme
-
CaM
-
ATP (radiolabeled [γ-³²P]ATP or for use with antibody-based detection)
-
CaMKII substrate (e.g., autocamtide-2)
-
Assay Buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.5)
-
This compound and KN-04 stock solutions (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Stop solution (e.g., phosphoric acid)
2. Procedure:
-
Prepare a reaction mixture containing assay buffer, CaM, and CaMKII substrate.
-
Add this compound, KN-04, or vehicle control to the reaction mixture at the desired final concentrations. A typical concentration range for this compound is 1-10 µM. Use the same concentrations for KN-04.
-
Pre-incubate the mixture for 10-15 minutes at 30°C to allow the inhibitors to bind to the enzyme.
-
Initiate the kinase reaction by adding ATP and the purified CaMKII enzyme.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.
-
Terminate the reaction by adding the stop solution.
-
Quantify substrate phosphorylation. This can be done by measuring the incorporation of ³²P into the substrate or by using a phosphorylation-specific antibody in an ELISA or Western blot format.
3. Expected Results:
-
Vehicle Control: High level of CaMKII activity.
-
This compound: Dose-dependent inhibition of CaMKII activity.
-
KN-04: No significant inhibition of CaMKII activity compared to the vehicle control.
By demonstrating that this compound inhibits the target while the chemically related but inactive KN-04 does not, researchers can more definitively attribute the biological effects of this compound to its inhibition of CaMKII.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 4. The Ca++/calmodulin-dependent protein kinase II inhibitors KN62 and KN93, and their inactive analogues KN04 and KN92, inhibit nicotinic activation of tyrosine hydroxylase in bovine chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound, a Selective Inhibitor of Calmodulin-Dependent Kinase II, On Mouse Oocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
A Comparative Guide to Kinase Inhibition: KN-62 vs. Staurosporine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor research, the choice between a selective and a broad-spectrum inhibitor is a critical decision that shapes experimental outcomes and therapeutic strategies. This guide provides a detailed comparison of KN-62, a selective Ca2+/calmodulin-dependent protein kinase II (CaMKII) inhibitor, and staurosporine, a potent but non-selective protein kinase inhibitor. By presenting their mechanisms of action, kinase inhibition profiles, and relevant experimental protocols, this document aims to equip researchers with the necessary information to make informed decisions for their specific research needs.
Mechanism of Action: A Tale of Two Binding Modes
The fundamental difference between this compound and staurosporine lies in their mechanism of inhibiting kinase activity.
This compound is a selective and cell-permeable inhibitor of CaMKII.[1] It functions as a calmodulin-competitive inhibitor, meaning it binds to the calmodulin-binding site on CaMKII, preventing the activation of the kinase by the Ca2+/calmodulin complex.[1][2] This mode of action is distinct from many kinase inhibitors as it is non-competitive with respect to ATP .[3] Consequently, this compound's inhibitory effect is dependent on the activation state of CaMKII, being ineffective against already autophosphorylated, active CaMKII.[1]
Staurosporine , on the other hand, is a classic example of a broad-spectrum ATP-competitive kinase inhibitor. It exhibits high affinity for the ATP-binding pocket of a wide array of protein kinases. This lack of selectivity has made it a powerful research tool for inducing apoptosis and studying general kinase-dependent signaling, but has limited its therapeutic applications.
Quantitative Comparison of Kinase Inhibition
| Kinase Target | This compound IC50/Ki | Staurosporine IC50 | Notes |
| CaMKII | K_i_ = 0.9 µM [4][5], IC50 = 900 nM [1] | ~20 nM | This compound is a potent inhibitor of CaMKII. |
| CaMKI | Inhibits equally well as CaMKII[4] | - | This compound shows activity against other CaM kinases. |
| CaMKIV | Inhibits equally well as CaMKII[4] | - | |
| PKA | Selective against[4] | - | Demonstrates this compound's selectivity over some common kinases. |
| PKC | Selective against[4] | - | |
| MLCK | Selective against[4] | - | |
| P2X7 Receptor | IC50 ≈ 15 nM[4][5] | - | A known off-target effect of this compound. |
| Various Kinases | - | Broad Inhibition (nM range) | Staurosporine inhibits a wide range of kinases at low nanomolar concentrations. |
Note: IC50 and Ki values can vary depending on the specific assay conditions.
Signaling Pathway Visualization
The following diagrams illustrate a simplified signaling pathway for apoptosis induction, a common application for staurosporine, and highlights the potential involvement of CaMKII, the primary target of this compound. A typical experimental workflow for an in vitro kinase inhibition assay is also depicted.
Caption: Simplified signaling pathway of apoptosis.
Caption: Workflow for an in vitro kinase assay.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to comparing this compound and staurosporine.
In Vitro CaMKII Inhibition Assay
This protocol is designed to measure the direct inhibitory effect of compounds on CaMKII activity.
Materials:
-
Recombinant CaMKII enzyme
-
CaMKII substrate (e.g., Autocamtide-2 or Syntide-2)
-
Calmodulin
-
CaCl2
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP ([γ-³²P]ATP for radiometric assay, or unlabeled ATP for other detection methods)
-
This compound and Staurosporine stock solutions (in DMSO)
-
96-well plates
-
Phosphocellulose paper or other detection-specific materials
-
Scintillation counter or plate reader
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, calmodulin, CaCl2, and the CaMKII substrate in each well of a 96-well plate.
-
Add serial dilutions of this compound or staurosporine to the wells. Include a DMSO-only control (vehicle).
-
Add the recombinant CaMKII enzyme to each well to start the pre-incubation. Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).
-
Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture from each well onto phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Apoptosis Assay using Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol assesses the ability of this compound and staurosporine to induce apoptosis in a cell line of interest.
Materials:
-
Adherent or suspension cell line
-
Cell culture medium and supplements
-
This compound and Staurosporine stock solutions (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere (for adherent cells) or reach the desired density (for suspension cells).
-
Treat the cells with various concentrations of this compound or staurosporine. A known apoptosis inducer like staurosporine at ~1 µM can serve as a positive control. Include a DMSO-only vehicle control.
-
Incubate the cells for a specified period (e.g., 6, 12, or 24 hours).
-
Harvest the cells. For adherent cells, use trypsin and collect the cells, then wash with PBS. For suspension cells, pellet the cells by centrifugation and wash with PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Compare the percentage of apoptotic cells in the inhibitor-treated samples to the vehicle control.
Conclusion
This compound and staurosporine represent two distinct classes of kinase inhibitors with different applications in research. This compound, with its selectivity for CaMKII and its unique calmodulin-competitive mechanism, is a valuable tool for dissecting the specific roles of CaMKII in cellular processes. In contrast, staurosporine's broad-spectrum activity makes it a powerful, albeit non-specific, tool for inducing widespread kinase inhibition and apoptosis. The choice between these two inhibitors should be guided by the specific research question, with careful consideration of their respective mechanisms and selectivity profiles. The experimental protocols provided herein offer a starting point for the empirical evaluation of these compounds in various experimental settings.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Metabolic Regulation of CaMKII Protein and Caspases in Xenopus laevis Egg Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to CaMKII Inhibitors: KN-62 vs. Autocamtide-2 Inhibitory Peptide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used inhibitors of Calcium/calmodulin-dependent protein kinase II (CaMKII): the small molecule KN-62 and the peptide-based autocamtide-2 inhibitory peptide (AIP). This document aims to furnish researchers with the necessary data and methodologies to make informed decisions when selecting a CaMKII inhibitor for their experimental needs.
Inhibitor Efficacy and Potency
A critical aspect of selecting an appropriate inhibitor is its potency, typically expressed as the half-maximal inhibitory concentration (IC50). The IC50 value indicates the concentration of an inhibitor required to reduce the activity of a target enzyme by 50%. A lower IC50 value signifies a higher potency.
| Inhibitor | Target | IC50 Value | Ki Value | Mechanism of Action | Selectivity |
| This compound | CaMKII | 900 nM | 0.9 µM | Allosteric, Non-competitive with ATP. Binds to the calmodulin-binding site on CaMKII. | Selective for CaMKII over PKA, PKC, and MLCK. Also a potent antagonist of the P2X7 receptor (IC50 = 15 nM). |
| Autocamtide-2 Inhibitory Peptide (AIP) | CaMKII | 40 nM | Not widely reported | Competitive with respect to the peptide substrate. Mimics the autophosphorylation site of CaMKII. | Highly specific for CaMKII. Does not significantly inhibit PKA, PKC, or CaMKIV. |
Key Observation: Autocamtide-2 inhibitory peptide (AIP) demonstrates significantly higher potency in inhibiting CaMKII activity, with an IC50 value approximately 22.5 times lower than that of this compound.
Mechanism of Inhibition
The distinct mechanisms of action of this compound and AIP have important implications for their experimental use.
This compound acts as an allosteric inhibitor by binding to the calmodulin-binding site of CaMKII. This prevents the activation of the kinase by the Ca2+/calmodulin complex. Consequently, this compound is a non-competitive inhibitor with respect to ATP. It is important to note that this compound also exhibits potent off-target effects, most notably as an antagonist of the P2X7 purinergic receptor.
Autocamtide-2 inhibitory peptide (AIP) is a competitive inhibitor that acts by mimicking the autophosphorylation site (Thr286) of CaMKII. This direct competition with the substrate for the active site of the enzyme leads to its potent and specific inhibition.
Signaling Pathway of CaMKII and Points of Inhibition
The following diagram illustrates the canonical CaMKII signaling pathway and the distinct points at which this compound and Autocamtide-2 Inhibitory Peptide exert their inhibitory effects.
Caption: CaMKII signaling pathway and inhibitor action.
Experimental Protocols
The determination of IC50 values is crucial for comparing the efficacy of enzyme inhibitors. Below is a representative protocol for a radioactive in vitro CaMKII activity assay, which can be adapted to determine the IC50 for both this compound and AIP.
Objective: To determine the concentration of this compound or Autocamtide-2 Inhibitory Peptide required to inhibit 50% of CaMKII activity.
Materials:
-
Purified, active CaMKII enzyme
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM CaCl2, 1 µM Calmodulin)
-
[γ-32P]ATP (radiolabeled ATP)
-
ATP solution
-
Peptide substrate (e.g., Syntide-2)
-
Inhibitor stock solutions (this compound and Autocamtide-2 Inhibitory Peptide) dissolved in an appropriate solvent (e.g., DMSO for this compound, water for AIP)
-
Phosphocellulose paper
-
Scintillation counter and scintillation fluid
-
Phosphoric acid wash solution
Procedure:
-
Prepare Inhibitor Dilutions: Create a series of dilutions of this compound and AIP in the assay buffer. The concentration range should span several orders of magnitude around the expected IC50 value. Include a vehicle control (solvent without inhibitor).
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, the diluted inhibitor (or vehicle), and the CaMKII enzyme. Pre-incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Kinase Reaction: Start the reaction by adding a mixture of the peptide substrate and [γ-32P]ATP. The final ATP concentration should be close to the Km of CaMKII for ATP to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction mixture at 30°C for a specific time (e.g., 10-20 minutes). The incubation time should be within the linear range of the enzyme activity.
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a piece of phosphocellulose paper. The phosphorylated peptide substrate will bind to the paper, while the unreacted [γ-32P]ATP will not.
-
Washing: Wash the phosphocellulose papers multiple times with phosphoric acid to remove any unbound [γ-32P]ATP.
-
Quantification: Place the washed papers into scintillation vials with scintillation fluid and measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of CaMKII activity for each inhibitor concentration relative to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow for IC50 Determination
The following diagram outlines the general workflow for determining the IC50 value of a kinase inhibitor.
Caption: General workflow for IC50 determination.
Conclusion
Both this compound and Autocamtide-2 Inhibitory Peptide are valuable tools for studying the physiological and pathological roles of CaMKII.
-
Autocamtide-2 Inhibitory Peptide (AIP) is the preferred choice when high potency and specificity are paramount. Its competitive mechanism of action makes it a precise tool for interrogating the catalytic activity of CaMKII.
-
This compound , while less potent and possessing a significant off-target effect on P2X7 receptors, can still be a useful tool, particularly due to its cell-permeability, a property not inherent to the standard AIP. When using this compound, it is crucial to include appropriate controls to account for its potential effects on P2X7 signaling.
The choice between these two inhibitors will ultimately depend on the specific experimental context, the required level of specificity, and the desired mode of delivery. This guide provides the foundational information to aid researchers in making a well-informed selection.
Validating KN-62 Specificity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the specificity of a chemical probe is paramount to the integrity of experimental results. This guide provides a comprehensive comparison of KN-62, a widely used CaMKII inhibitor, with alternative inhibitors and outlines detailed protocols for its validation in a new cell line.
This compound is a potent, cell-permeable inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), a crucial serine/threonine kinase involved in a myriad of cellular processes, including synaptic plasticity, cell cycle regulation, and apoptosis.[1] Its mechanism of action is allosteric, binding to the calmodulin-binding site of CaMKII, thereby preventing its activation.[1] However, like many kinase inhibitors, this compound is not entirely specific and exhibits off-target effects, most notably as a potent antagonist of the P2X7 receptor.[1] This guide will equip researchers with the knowledge and experimental framework to confidently validate the on-target effects of this compound in their specific cellular context.
Comparison of CaMKII Inhibitors
To provide a clear perspective on this compound, the following table compares its properties with other commonly used CaMKII inhibitors, categorized by their mechanism of action.
| Inhibitor | Mechanism of Action | Target | IC₅₀/Kᵢ for CaMKII | Known Off-Targets |
| This compound | Calmodulin-competitive | CaMKII | Kᵢ: 0.9 µM | P2X7 receptor (IC₅₀: ~15 nM), CaMKI, CaMKIV[1] |
| KN-93 | Calmodulin-competitive | CaMKII | Kᵢ: 370 nM | L-type Ca²⁺ channels, various other kinases at higher concentrations[2] |
| Autocamtide-2 Related Inhibitory Peptide (AIP) | Substrate-competitive | CaMKII | IC₅₀: 40 nM | Highly specific for CaMKII |
| STO-609 | ATP-competitive | CaMKK | IC₅₀: 80 ng/mL (CaMKKα), 15 ng/mL (CaMKKβ) | CaMKI, CaMKIV (indirectly via CaMKK inhibition)[3] |
| AS-105 | ATP-competitive | CaMKII | IC₅₀: 12 nM | Limited data on broad kinome selectivity |
Signaling Pathway and Experimental Workflow
To effectively validate this compound, it is crucial to understand the CaMKII signaling pathway and the logical flow of the experimental validation process.
CaMKII Signaling Pathway and Points of Inhibition.
References
KN-62 Kinase Selectivity Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of KN-62, a widely used inhibitor of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII). The data presented here is intended to offer an objective overview of its on-target and off-target activities, supported by experimental data, to aid in the design and interpretation of research studies.
Executive Summary
This compound is a potent, cell-permeable inhibitor of CaMKII, a key serine/threonine kinase involved in a multitude of cellular processes. While it is often cited as a selective CaMKII inhibitor, comprehensive profiling reveals a broader spectrum of activity. Notably, this compound exhibits potent inhibition of the purinergic receptor P2X7, an ATP-gated ion channel, with an IC50 value significantly lower than that for CaMKII. This guide presents quantitative data on the selectivity of this compound against a panel of kinases, highlighting its primary target and significant off-target interactions.
This compound Kinase Selectivity Profile
The following table summarizes the inhibitory activity of this compound against its primary target CaMKII and a panel of other kinases. The data reveals that while this compound is effective against CaMKII, it also interacts with other kinases at a tested concentration of 10 µM.
| Target | IC50/Ki | % Activity Remaining @ 10µM | Notes |
| CaMKII | 900 nM (IC50) [1] | 38% [2] | Primary Target. this compound acts as a competitive inhibitor with respect to calmodulin by binding to the calmodulin-binding site of CaMKII.[1] |
| P2X7 Receptor | 15 nM (IC50) | Not Assayed in Kinase Panel | Significant Off-Target. A potent non-competitive antagonist. This interaction is independent of its kinase inhibitory activity.[1] |
| CAMK1 | Not Determined | 38%[2] | Significant inhibition observed at 10 µM. |
| DYRK1A | Not Determined | 38%[2] | Significant inhibition observed at 10 µM. |
| Lck | Not Determined | 30%[2] | Significant inhibition observed at 10 µM. |
| PRAK | Not Determined | 45%[2] | Moderate inhibition observed at 10 µM. |
| PIM1 | Not Determined | 53%[2] | Moderate inhibition observed at 10 µM. |
| MAPKAP-K2 | Not Determined | 56%[2] | Moderate inhibition observed at 10 µM. |
| GSK3 beta | Not Determined | 58%[2] | Moderate inhibition observed at 10 µM. |
| RSK2 | Not Determined | 60%[2] | Moderate inhibition observed at 10 µM. |
| PIM3 | Not Determined | 61%[2] | Moderate inhibition observed at 10 µM. |
| S6K1 | Not Determined | 61%[2] | Moderate inhibition observed at 10 µM. |
| IKK beta | Not Determined | 63%[2] | Moderate inhibition observed at 10 µM. |
| SRPK1 | Not Determined | 70%[2] | Low inhibition observed at 10 µM. |
| NEK6 | Not Determined | 74%[2] | Low inhibition observed at 10 µM. |
| MAPKAP-K3 | Not Determined | 74%[2] | Low inhibition observed at 10 µM. |
| PKB alpha | Not Determined | 75%[2] | Low inhibition observed at 10 µM. |
| SGK1 | Not Determined | 75%[2] | Low inhibition observed at 10 µM. |
| DYRK2 | Not Determined | 76%[2] | Low inhibition observed at 10 µM. |
| MELK | Not Determined | 76%[2] | Low inhibition observed at 10 µM. |
| PKA | Not Determined | 76%[2] | Low inhibition observed at 10 µM. |
| CSK | Not Determined | 79%[2] | Low inhibition observed at 10 µM. |
| JNK3 | Not Determined | 79%[2] | Low inhibition observed at 10 µM. |
| SmMLCK | Not Determined | 80%[2] | Low inhibition observed at 10 µM. |
| MSK1 | Not Determined | 81%[2] | Low inhibition observed at 10 µM. |
| DYRK3 | Not Determined | 81%[2] | Low inhibition observed at 10 µM. |
| PKB beta | Not Determined | 83%[2] | Low inhibition observed at 10 µM. |
| p38 beta MAPK | Not Determined | 84%[2] | Low inhibition observed at 10 µM. |
| CAMKK alpha | Not Determined | 85%[2] | Low inhibition observed at 10 µM. |
| PHK | Not Determined | 87%[2] | Low inhibition observed at 10 µM. |
| PKD1 | Not Determined | 87%[2] | Low inhibition observed at 10 µM. |
| PRK2 | Not Determined | 87%[2] | Low inhibition observed at 10 µM. |
| PIM2 | Not Determined | 87%[2] | Low inhibition observed at 10 µM. |
| ROCK 2 | Not Determined | 87%[2] | Low inhibition observed at 10 µM. |
| CAMKK beta | Not Determined | 88%[2] | Low inhibition observed at 10 µM. |
| JNK2 | Not Determined | 89%[2] | Low inhibition observed at 10 µM. |
| Aurora B | Not Determined | 89%[2] | Low inhibition observed at 10 µM. |
| PAK4 | Not Determined | 89%[2] | Low inhibition observed at 10 µM. |
| p38 delta MAPK | Not Determined | 90%[2] | Minimal inhibition observed at 10 µM. |
| NEK2a | Not Determined | 90%[2] | Minimal inhibition observed at 10 µM. |
| MARK3 | Not Determined | 90%[2] | Minimal inhibition observed at 10 µM. |
| NEK7 | Not Determined | 91%[2] | Minimal inhibition observed at 10 µM. |
| p38 alpha MAPK | Not Determined | 91%[2] | Minimal inhibition observed at 10 µM. |
| Aurora C | Not Determined | 91%[2] | Minimal inhibition observed at 10 µM. |
| ERK2 | Not Determined | 92%[2] | Minimal inhibition observed at 10 µM. |
| CK1 delta | Not Determined | 93%[2] | Minimal inhibition observed at 10 µM. |
| MKK1 | Not Determined | 93%[2] | Minimal inhibition observed at 10 µM. |
| PKC alpha | Not Determined | 93%[2] | Minimal inhibition observed at 10 µM. |
| Src | Not Determined | 94%[2] | Minimal inhibition observed at 10 µM. |
| PLK1 | Not Determined | 95%[2] | Minimal inhibition observed at 10 µM. |
| BRSK2 | Not Determined | 96%[2] | Minimal inhibition observed at 10 µM. |
| HIPK2 | Not Determined | 99%[2] | No significant inhibition observed at 10 µM. |
| PKC zeta | Not Determined | 99%[2] | No significant inhibition observed at 10 µM. |
| PDK1 | Not Determined | 99%[2] | No significant inhibition observed at 10 µM. |
| ERK8 | Not Determined | 99%[2] | No significant inhibition observed at 10 µM. |
| MNK2 | Not Determined | 101%[2] | No significant inhibition observed at 10 µM. |
| p38 gamma MAPK | Not Determined | 102%[2] | No significant inhibition observed at 10 µM. |
| ERK1 | Not Determined | 102%[2] | No significant inhibition observed at 10 µM. |
| MST2 | Not Determined | 102%[2] | No significant inhibition observed at 10 µM. |
| MNK1 | Not Determined | 103%[2] | No significant inhibition observed at 10 µM. |
| PAK5 | Not Determined | 104%[2] | No significant inhibition observed at 10 µM. |
| CDK2-Cyclin A | Not Determined | 105%[2] | No significant inhibition observed at 10 µM. |
| CK2 | Not Determined | 105%[2] | No significant inhibition observed at 10 µM. |
| HIPK3 | Not Determined | 107%[2] | No significant inhibition observed at 10 µM. |
| JNK1 | Not Determined | 110%[2] | No significant inhibition observed at 10 µM. |
| PAK6 | Not Determined | 113%[2] | No significant inhibition observed at 10 µM. |
| AMPK | Not Determined | 115%[2] | No significant inhibition observed at 10 µM. |
| RSK1 | Not Determined | 116%[2] | No significant inhibition observed at 10 µM. |
| CHK1 | Not Determined | 120%[2] | No significant inhibition observed at 10 µM. |
| CHK2 | Not Determined | 123%[2] | No significant inhibition observed at 10 µM. |
| EF2K | Not Determined | 130%[2] | No significant inhibition observed at 10 µM. |
| PKC (Ca2+-dependent) | Not Determined | Not Inhibited | Qualitative data indicating no inhibition.[3] |
| PTK | Not Determined | Not Inhibited | Qualitative data indicating no inhibition.[3] |
Experimental Protocols
The determination of kinase inhibitor selectivity is a critical step in drug discovery and chemical biology. A standard method for this is the in vitro kinase assay, which measures the enzymatic activity of a kinase in the presence and absence of an inhibitor. Below is a representative protocol for a radiometric kinase assay, a common method for assessing kinase activity.
Objective: To determine the inhibitory effect of this compound on the activity of a panel of protein kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)
-
Kinase reaction buffer (typically contains a buffer like HEPES or Tris-HCl, MgCl2, and other components optimized for the specific kinase)
-
[γ-³²P]ATP or [γ-³³P]ATP (radiolabeled ATP)
-
ATP
-
Phosphocellulose paper or membrane
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
Prepare a master mix for the kinase reaction containing the kinase reaction buffer, the specific peptide substrate, and the purified kinase enzyme.
-
-
Kinase Reaction:
-
In a microcentrifuge tube or a well of a microplate, add the kinase master mix.
-
Add the desired concentration of this compound or the vehicle control (DMSO) to the reaction mixture.
-
Pre-incubate the mixture for a short period (e.g., 10 minutes) at the optimal temperature for the kinase (often 30°C) to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP. The final ATP concentration is typically at or near the Km for the specific kinase to ensure sensitive detection of inhibition.
-
-
Reaction Quenching and Substrate Capture:
-
After a defined incubation time (e.g., 10-30 minutes), during which the kinase is in its linear reaction range, stop the reaction. This can be done by adding a strong acid (e.g., phosphoric acid) or by spotting the reaction mixture onto a phosphocellulose paper/membrane.
-
The phosphocellulose paper/membrane selectively binds the phosphorylated peptide substrate, while the unreacted [γ-³²P]ATP is washed away.
-
-
Washing:
-
Wash the phosphocellulose paper/membrane multiple times with the wash buffer to remove all unbound radiolabeled ATP.
-
-
Detection and Data Analysis:
-
Place the washed phosphocellulose paper/membrane in a scintillation vial with scintillation fluid.
-
Measure the amount of radioactivity incorporated into the peptide substrate using a scintillation counter. The counts per minute (CPM) are directly proportional to the kinase activity.
-
Calculate the percentage of remaining kinase activity for each this compound concentration compared to the vehicle control.
-
For IC50 determination, plot the percentage of remaining activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve.
-
Visualizing the CaMKII Signaling Pathway
The following diagrams illustrate the CaMKII signaling pathway and the experimental workflow for assessing kinase inhibitor selectivity.
Caption: CaMKII signaling pathway and inhibition by this compound.
Caption: Experimental workflow for a radiometric kinase assay.
References
- 1. researchgate.net [researchgate.net]
- 2. A quantitative analysis of kinase ... | Article | H1 Connect [archive.connect.h1.co]
- 3. This compound, a selective inhibitor of Ca(2+)/calmodulin-dependent protein kinase II, inhibits the lysozyme pre-mRNA splicing in myelomonocytic HD11 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming CaMKII Inhibition: A Comparative Guide to Secondary Methods
For researchers, scientists, and drug development professionals, confirming on-target activity of novel inhibitors is a critical step in the validation process. While primary biochemical assays provide initial potency data, orthogonal secondary methods are essential to verify target engagement and functional inhibition within a cellular context. This guide compares three widely used secondary methods for confirming the inhibition of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII): the NanoBRET™ Target Engagement Assay, Western Blotting of downstream substrates, and the Cellular Thermal Shift Assay (CETSA®).
This comprehensive guide provides an objective comparison of these methods, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate secondary assay for your CaMKII inhibitor validation studies.
Comparison of CaMKII Inhibitor Potency Across Different Assay Formats
The following table summarizes the potency of various CaMKII inhibitors as determined by a primary biochemical kinase assay and a secondary cellular assay measuring the phosphorylation of a key downstream target, phospholamban (PLN). This direct comparison highlights the importance of validating inhibitor activity in a cellular environment, as potencies can differ significantly from purely enzymatic assays.
| Inhibitor | Primary Assay: Biochemical IC50 (CaMKIIδ) | Secondary Assay: Cellular p-PLN (Thr17) EC50 |
| GS-680 | 2.3 nM | 98.9 nM |
| AS105 | 8 nM | Not Reported |
| RA306 | 15 nM | 205 nM (mouse cardiomyocytes) |
| KN-93 | ~1-4 µM (assay dependent)[1] | Not Reported |
Secondary Confirmation Methods: A Detailed Overview
NanoBRET™ Target Engagement Intracellular Kinase Assay
The NanoBRET™ assay provides a quantitative measure of compound binding to a specific protein target in living cells. This method utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged CaMKII and a fluorescently labeled tracer that reversibly binds to the kinase's active site. A test compound that engages CaMKII will compete with the tracer, leading to a decrease in the BRET signal, which can be used to determine the compound's cellular affinity.
Experimental Workflow:
Experimental Protocol: A detailed protocol for the NanoBRET® Target Engagement Intracellular Kinase Assay can be found on the Promega website.[2] Key steps include cell plating, transfection with the CaMKII-NanoLuc® fusion vector, addition of the NanoBRET® tracer and the test compound, incubation, and reading the BRET signal.[2]
Western Blotting of Downstream Substrate Phosphorylation
A functional consequence of CaMKII inhibition is the reduced phosphorylation of its downstream substrates. Western blotting with phospho-specific antibodies provides a direct readout of this effect. Key downstream targets of CaMKII include autophosphorylation at Threonine 286 (Thr286) on CaMKII itself, Phospholamban (PLN) at Threonine 17 (Thr17), and the Ryanodine Receptor 2 (RyR2) at Serine 2814 (Ser2814).[3][4][5] A reduction in the phosphorylation of these sites in the presence of an inhibitor confirms its functional activity in cells.
Experimental Workflow:
Experimental Protocol:
-
Cell Treatment and Lysis: Treat cultured cells with varying concentrations of the CaMKII inhibitor. After the desired incubation time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[6] Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-CaMKII Thr286, anti-phospho-PLN Thr17, or anti-phospho-RyR2 Ser2814). Following washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or total protein levels of the target).
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for verifying target engagement in a cellular environment without the need for modifying the compound or the target protein. The principle of CETSA® is based on the ligand-induced stabilization of the target protein against thermal denaturation. When a compound binds to CaMKII, the resulting complex is often more resistant to heat-induced unfolding and aggregation.
Experimental Workflow:
Experimental Protocol:
-
Cell Treatment: Treat intact cells with the CaMKII inhibitor or a vehicle control.
-
Heating: Aliquot the cell suspensions and heat them at a range of temperatures for a defined period (e.g., 3 minutes).[7]
-
Lysis and Fractionation: Lyse the cells, for example, by repeated freeze-thaw cycles. Separate the soluble protein fraction from the aggregated proteins by high-speed centrifugation.[7]
-
Analysis: Analyze the amount of soluble CaMKII remaining in the supernatant at each temperature by Western blotting or other protein detection methods. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
CaMKII Signaling Pathway
Understanding the CaMKII signaling pathway is crucial for selecting appropriate downstream markers for Western blot analysis and for interpreting the functional consequences of inhibition. CaMKII is a key mediator of calcium signaling in various cell types.
References
- 1. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 2. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Camkii-Dependent Phosphorylation of Cardiac Ryanodine Receptors Regulates Cell Death In Cardiac Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospho-CaMKII (Thr286) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. ahajournals.org [ahajournals.org]
A Comparative Guide to KN-62 and K-252a in Neuronal Research
For researchers in neuroscience and drug development, the selection of appropriate kinase inhibitors is critical for dissecting signaling pathways and identifying potential therapeutic targets. This guide provides a detailed comparison of two widely used inhibitors in neuronal studies: KN-62, a specific inhibitor of Ca2+/Calmodulin-dependent protein kinase II (CaMKII), and K-252a, a potent inhibitor of the Tropomyosin receptor kinase (Trk) family. We present their mechanisms of action, quantitative performance data, experimental protocols, and visual guides to their respective signaling pathways.
At a Glance: Key Differences
| Feature | This compound | K-252a |
| Primary Target | Ca2+/Calmodulin-dependent protein kinase II (CaMKII) | Trk family of receptor tyrosine kinases (TrkA, TrkB, TrkC) |
| Mechanism of Action | Allosteric inhibitor, competitive with Calmodulin binding | ATP-competitive inhibitor of the kinase domain |
| Primary Application in Neuronal Studies | Inhibition of LTP, studies of synaptic plasticity, Ca2+ signaling | Inhibition of neurotrophin-induced effects (e.g., neurite outgrowth, survival) |
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound and K-252a, providing a basis for comparing their potency and selectivity.
Table 1: Inhibitory Activity of this compound
| Target | Inhibition Constant (Ki) / IC50 | Notes |
| CaMKII | ~0.9 µM (Ki)[1][2] | Selective for CaMKII over PKA, PKC, and MLCK[1][3] |
| CaMKI & CaMKIV | Inhibits equally well as CaMKII[1][3] | |
| P2RX7 Receptor | ~15 nM (IC50)[1][2][4] | Potent non-competitive antagonist |
| CaMKV | 0.8 µM (Ki)[1] |
Table 2: Inhibitory Activity of K-252a
| Target | IC50 | Notes |
| TrkA (gp140trk) | ~3 nM[5] | Potent inhibitor of NGF receptor kinase activity |
| TrkB & TrkC | Potently inhibits[5] | |
| Serine/Threonine Kinases (general) | 10 - 30 nM[5] | |
| Protein Kinase C (PKC) | 32.9 nM[6] | |
| Myosin Light Chain Kinase (MLCK) | 20 nM (Ki)[6] | |
| Other Tyrosine Kinases (EGF-R, PDGF-R, v-src, v-fms) | No significant effect at micromolar concentrations[5] | Demonstrates selectivity for the Trk family among tyrosine kinases |
Signaling Pathways and Inhibitor Action
The distinct mechanisms of this compound and K-252a place them at different junctures in critical neuronal signaling cascades.
K-252a: Targeting Neurotrophin Signaling at the Receptor
K-252a acts upstream by inhibiting the autophosphorylation and activation of Trk receptors upon neurotrophin binding. This effectively blocks the entire downstream signaling cascade responsible for neurotrophin-mediated effects like neuronal survival and differentiation.
This compound: Modulating Calcium-Dependent Signaling
This compound acts intracellularly to prevent the activation of CaMKII, a key enzyme in calcium-mediated signaling. This is particularly relevant in processes like synaptic plasticity, where calcium influx through NMDA receptors leads to CaMKII activation.
Experimental Protocols
While detailed protocols should be optimized for specific experimental systems, the following provides an overview of the methodologies commonly employed when using this compound and K-252a.
Inhibition of NGF-Induced Neurite Outgrowth in PC12 Cells with K-252a
This experiment assesses the ability of K-252a to block the differentiating effects of Nerve Growth Factor (NGF) on a model neuronal cell line.
-
Cell Culture : PC12 cells are cultured in a suitable medium (e.g., DMEM with horse and fetal bovine serum) and plated on collagen-coated dishes.
-
Inhibitor Pre-treatment : Cells are pre-incubated with varying concentrations of K-252a (e.g., 10 nM - 300 nM) for a specified period (e.g., 1 hour) before stimulation. A vehicle control (e.g., DMSO) should be included.
-
NGF Stimulation : NGF (e.g., 50 ng/mL) is added to the culture medium.
-
Incubation : Cells are incubated for 24-48 hours to allow for neurite outgrowth.
-
Analysis : Neurite outgrowth is quantified. A common method is to count the percentage of cells bearing neurites longer than the cell body diameter. This can be done manually using a microscope or with automated image analysis software. The effect of K-252a is determined by comparing the extent of neurite outgrowth in treated versus untreated, NGF-stimulated cells.[5]
CaMKII Activity Assay with this compound
This biochemical assay measures the ability of this compound to inhibit the enzymatic activity of CaMKII.
-
Reaction Mixture Preparation : A reaction buffer is prepared containing HEPES, MgCl₂, CaCl₂, and a CaMKII substrate such as autocamtide 2 or myosin light chain.[1][7] Calmodulin is also added to activate the kinase.
-
Inhibitor Addition : this compound is added to the reaction mixture at various concentrations (e.g., 0.1 µM - 10 µM). A vehicle control is also prepared.
-
Enzyme Addition : The reaction is initiated by adding purified CaMKII enzyme.
-
Phosphorylation Reaction : Radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) is added, and the mixture is incubated at 30°C for a short period (e.g., 2-10 minutes) to allow for substrate phosphorylation.
-
Reaction Termination : The reaction is stopped by adding a solution like trichloroacetic acid.[1]
-
Quantification : The amount of incorporated radiolabel into the substrate is measured, typically by spotting the mixture onto phosphocellulose paper, washing away unincorporated ATP, and then using a scintillation counter. The inhibitory effect of this compound is calculated as the percentage reduction in kinase activity compared to the control.
Choosing the Right Inhibitor: An Experimental Workflow
The selection between this compound and K-252a depends entirely on the biological question being addressed. The following workflow can guide this decision-making process.
Summary and Recommendations
-
For studying neurotrophin-dependent processes : K-252a is the inhibitor of choice. Its potent and selective inhibition of Trk receptors makes it an excellent tool for investigating the roles of NGF, BDNF, and other neurotroins in neuronal development, survival, and plasticity.[5] Researchers should be mindful of its off-target effects on other kinases like PKC, especially at higher concentrations.
-
For investigating calcium-mediated neuronal events : this compound is a valuable tool for probing the involvement of CaMKII in processes such as long-term potentiation, neurotransmitter release, and gene expression.[3] It is important to consider its inhibitory action on other CaM kinases and its potent antagonism of the P2RX7 receptor, which could be a confounding factor in some experimental systems.[1][2][4]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. K252a is a selective inhibitor of the tyrosine protein kinase activity of the trk family of oncogenes and neurotrophin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a selective inhibitor of Ca(2+)/calmodulin-dependent protein kinase II, inhibits the lysozyme pre-mRNA splicing in myelomonocytic HD11 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Off-Target Effects of KN-62 Using its Inactive Analog, KN-04: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) inhibitor, KN-62, and its structurally similar but inactive analog, KN-04. The primary objective is to delineate the off-target effects of this compound by leveraging KN-04 as a negative control. This allows researchers to distinguish between cellular effects mediated by CaMKII inhibition and those arising from interactions with other cellular targets.
Introduction
This compound is a widely used pharmacological tool for studying the roles of CaMKII in various signaling pathways. It acts as a selective and cell-permeable inhibitor of CaMKII with a reported IC50 of 900 nM.[1] However, like many kinase inhibitors, this compound is not entirely specific and can interact with other proteins, leading to off-target effects that can confound experimental results. KN-04, a close structural analog of this compound, does not inhibit CaMKII and therefore serves as an invaluable tool for identifying and characterizing these CaMKII-independent effects.
On-Target and Off-Target Activities: A Quantitative Comparison
While a comprehensive head-to-head kinome scan of this compound and KN-04 is not publicly available, existing data reveal significant off-target activities for the shared chemical scaffold. The following tables summarize the known inhibitory activities of both compounds.
| Target | Compound | Activity (IC50/Ki) | Assay Type | Reference |
| CaMKII | This compound | 900 nM (IC50) | Kinase Activity Assay | [1] |
| CaMKII | KN-04 | Inactive | Kinase Activity Assay | [2] |
| P2X7 Receptor | This compound | 15 nM (IC50) | Ion Flux Assay | [1] |
| Stimulated Catecholamine Release | This compound | 0.32 µM (IC50) | Cellular Assay | |
| Stimulated Ca²⁺ Influx | This compound | Inhibition observed | Cellular Assay | |
| Stimulated Ca²⁺ Influx | KN-04 | Inhibition observed (similar to this compound) | Cellular Assay | |
| Stimulated Catecholamine Release | KN-04 | Inhibition observed (similar to this compound) | Cellular Assay |
Table 1: Comparative Inhibitory Activities of this compound and KN-04. This table highlights the on-target activity of this compound against CaMKII and its potent off-target inhibition of the P2X7 receptor. Notably, both this compound and its inactive analog KN-04 inhibit stimulated Ca²⁺ influx and catecholamine release, indicating these are CaMKII-independent off-target effects.
Signaling Pathways and Experimental Workflow
To effectively dissect the on-target versus off-target effects of this compound, a well-designed experimental workflow is crucial. The following diagrams illustrate the key signaling pathways and a recommended experimental approach.
Figure 1: this compound Signaling Interactions. This diagram illustrates the known on-target (CaMKII) and off-target (P2X7 receptor, Voltage-gated Ca²⁺ Channels) interactions of this compound, leading to downstream cellular effects.
References
Navigating CaMKII Inhibition: A Comparative Guide to Alternatives for In Vivo Research
For researchers, scientists, and drug development professionals investigating the multifaceted roles of Calcium/Calmodulin-dependent protein kinase II (CaMKII), selecting the appropriate inhibitor is paramount for the validity and success of in vivo studies. While KN-62 has been a widely used tool, its known off-target effects necessitate a careful evaluation of alternatives. This guide provides an objective comparison of CaMKII inhibitors suitable for in vivo applications, supported by experimental data and detailed protocols to aid in your research.
The ideal CaMKII inhibitor for in vivo studies should exhibit high potency and selectivity, with minimal off-target effects to ensure that observed phenotypes can be confidently attributed to CaMKII inhibition. This guide explores several alternatives to this compound, including its close analog KN-93, the peptide-based inhibitor Autocamtide-2-related inhibitory peptide (AIP), and the newer compound CK59.
Comparative Analysis of CaMKII Inhibitors
The selection of a CaMKII inhibitor for in vivo studies requires a careful balance of potency, selectivity, and the nature of the research question. While small molecule inhibitors like KN-93 and CK59 offer ease of use, their off-target effects on ion channels are a significant consideration.[1][2][3][4] Peptide-based inhibitors such as AIP provide higher specificity but may present challenges in delivery and cell permeability for in vivo applications.
| Inhibitor | Type | Mechanism of Action | IC50 for CaMKII | Key Off-Target Effects | Inactive Control |
| This compound | Small Molecule | Allosteric, competitive with Ca²⁺/Calmodulin[1][4] | 0.9 µM[2] | L-type Ca²⁺ channels, voltage-gated K⁺ channels[1][4] | KN-04[1] |
| KN-93 | Small Molecule | Allosteric, competitive with Ca²⁺/Calmodulin[1][4] | 0.37 µM - 4 µM[1][2][4] | L-type Ca²⁺ channels, voltage-gated K⁺ channels, Fyn, Lck, MLCK[1][4] | KN-92[1] |
| AIP (Autocamtide-2-related inhibitory peptide) | Peptide | Binds to the T-site, preventing substrate binding[5] | ~40 nM | Generally considered more specific than small molecule inhibitors | Not applicable |
| CK59 | Small Molecule | ATP-competitive | <10 µM | Voltage-gated Ca²⁺ channels[2][3] | Not specified |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the CaMKII signaling pathway and a general workflow for evaluating CaMKII inhibitors.
Caption: Simplified CaMKII signaling pathway.
Caption: General experimental workflow for inhibitor evaluation.
Detailed Experimental Protocols
In Vitro CaMKII Kinase Activity Assay (Non-Radioactive)
This protocol is adapted from commercially available ELISA-based kits and non-radioactive HPLC-MS methods.[6][7]
Objective: To determine the IC50 value of a test compound against CaMKII.
Materials:
-
Recombinant CaMKII enzyme
-
CaMKII substrate peptide (e.g., Syntide-2)[6]
-
Kinase buffer (containing MgCl₂, ATP, CaCl₂, and Calmodulin)[8]
-
Test inhibitor and vehicle control (e.g., DMSO)
-
96-well plate pre-coated with substrate peptide[6]
-
Phospho-specific antibody against the phosphorylated substrate[6]
-
HRP-conjugated secondary antibody and TMB substrate for ELISA, or an HPLC-MS system for direct quantification.[6][7]
-
Plate reader or HPLC-MS instrument
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in the kinase buffer. Include a vehicle-only control.
-
Kinase Reaction: Add the recombinant CaMKII enzyme to each well of the substrate-coated plate.
-
Incubation: Add the serially diluted inhibitor or vehicle to the respective wells.
-
Initiation of Reaction: Start the kinase reaction by adding the ATP-containing kinase buffer to all wells.[8]
-
Reaction Termination: After a defined incubation period (e.g., 30 minutes at 30°C), stop the reaction by adding a chelating agent like EDTA.[6]
-
Detection (ELISA-based):
-
Wash the wells to remove non-bound reagents.
-
Add the phospho-specific primary antibody and incubate.
-
Wash and add the HRP-conjugated secondary antibody.
-
Wash and add the TMB substrate.
-
Stop the color development with a stop solution and measure the absorbance using a plate reader.[6]
-
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Administration and Efficacy Study in a Mouse Model
This protocol provides a general framework for assessing the in vivo efficacy of a CaMKII inhibitor. Specific parameters will need to be optimized for the chosen animal model and disease context.
Objective: To evaluate the effect of a CaMKII inhibitor on a specific physiological or pathological endpoint in vivo.
Materials:
-
Test CaMKII inhibitor and vehicle control
-
Experimental animals (e.g., C57BL/6 mice)
-
Appropriate delivery vehicle (e.g., saline, DMSO/polyethylene glycol)
-
Tools for administration (e.g., intraperitoneal injection needles)
-
Equipment for endpoint analysis (e.g., electrophysiology setup, behavioral testing apparatus, tissue collection tools)
Procedure:
-
Animal Acclimatization: Allow animals to acclimate to the housing conditions for at least one week prior to the experiment.
-
Grouping and Baseline Measurement: Randomize animals into treatment and vehicle control groups. Perform baseline measurements of the endpoint of interest (e.g., cardiac function, memory performance).
-
Inhibitor Administration:
-
Prepare the inhibitor solution in the appropriate vehicle at the desired concentration.
-
Administer the inhibitor or vehicle to the animals via the chosen route (e.g., intraperitoneal injection). The dosage and frequency will depend on the inhibitor's pharmacokinetic properties. For example, a study using the BET inhibitor JQ1 in a mouse model of atrial fibrillation used a dose of 50 mg/kg via intraperitoneal injection.[9]
-
-
Endpoint Measurement: At a predetermined time point after administration, repeat the measurement of the physiological or behavioral endpoint.
-
Tissue Collection and Molecular Analysis: At the end of the study, humanely euthanize the animals and collect relevant tissues (e.g., heart, brain).[9]
-
Western Blot Analysis: Prepare protein lysates from the collected tissues and perform Western blotting to assess the phosphorylation status of CaMKII (p-CaMKII) and its downstream targets to confirm target engagement.[9]
-
Data Analysis: Compare the endpoint measurements and molecular data between the inhibitor-treated and vehicle control groups using appropriate statistical tests.
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
Conclusion
The choice of a CaMKII inhibitor for in vivo research is a critical decision that can significantly impact the interpretation of experimental results. While this compound and its analog KN-93 are widely referenced, their off-target effects on ion channels warrant caution.[1][4][10] Researchers should consider the use of inactive controls like KN-92 to differentiate between CaMKII-dependent and independent effects.[1] For studies requiring high specificity, peptide-based inhibitors like AIP may be a more suitable, albeit potentially more challenging, option. Newer compounds like CK59 also present alternatives, but their off-target profiles must be carefully evaluated.[2][3] By carefully considering the data presented and employing rigorous experimental design, including the use of appropriate controls and validation of target engagement, researchers can confidently investigate the in vivo functions of CaMKII.
References
- 1. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 2. Nonspecific, Reversible Inhibition of Voltage-Gated Calcium Channels by CaMKII Inhibitor CK59 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonspecific, reversible inhibition of voltage-gated calcium channels by CaMKII inhibitor CK59 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CaMKII inhibitors: from research tools to therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 7. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of KN-62: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides essential safety and logistical information for the proper disposal of KN-62, a potent and selective inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII).
This compound is a valuable tool in signal transduction research; however, its safe management as laboratory waste is critical. Adherence to proper disposal procedures minimizes risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended steps for the safe disposal of this compound and associated contaminated materials. This procedure is based on general best practices for chemical waste management and should be adapted to comply with your institution's specific policies and local regulations.
-
Segregation of Waste:
-
Properly segregate this compound waste from other laboratory waste streams.
-
Solid this compound waste (e.g., unused powder) should be collected in a clearly labeled, sealed container.
-
Solutions containing this compound should be collected in a separate, compatible, and clearly labeled waste container. Do not mix with other solvent waste unless permitted by your institution's chemical safety guidelines.
-
Materials contaminated with this compound, such as pipette tips, gloves, and empty vials, should be collected in a designated, sealed waste bag or container.
-
-
Container Labeling:
-
All waste containers must be clearly and accurately labeled.
-
The label should include:
-
The full chemical name: "this compound"
-
The CAS Number: 127191-97-3
-
The primary hazard(s) (e.g., "Harmful if swallowed," "Causes skin irritation," "Causes serious eye irritation").
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
-
-
Storage of Waste:
-
Store this compound waste in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
-
Waste containers should be kept tightly sealed except when adding waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste.
-
Provide the EHS department with accurate information about the waste, including its composition and volume.
-
Follow all institutional procedures for waste pickup requests.
-
-
Regulatory Compliance:
-
Disposal of this compound must be carried out in accordance with all applicable local, regional, national, and international regulations.[1]
-
Engage a licensed professional waste disposal service for the final treatment and disposal of the chemical waste, which will likely involve incineration.
-
This compound: Physical and Chemical Properties
The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and chemical properties.[2][3]
| Property | Value |
| Molecular Formula | C₃₈H₃₅N₅O₆S₂ |
| Molecular Weight | 721.84 g/mol |
| Appearance | Yellow to off-white solid powder |
| Melting Point | 130 °C |
| Purity | ≥95% |
| Solubility | DMSO: 12 mg/mL, 100 mM[2]Methanol: 10 mg/mL, 5 mg/mLChloroform: 20 mg/mL45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin: 0.93 mg/mL |
| Storage Temperature | -20°C |
Signaling Pathway Inhibition by this compound
This compound is a well-characterized inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). It acts by binding to the calmodulin-binding site of the enzyme, thereby preventing its activation. The diagram below illustrates the canonical CaMKII signaling pathway and the point of inhibition by this compound.
References
Personal protective equipment for handling KN-62
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling KN-62. The following procedural steps and data are designed to ensure the safe handling, use, and disposal of this compound, fostering a secure laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is paramount to minimize exposure and ensure user safety. Although this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), its toxicological properties have not been exhaustively investigated. Therefore, adherence to standard laboratory safety protocols is essential.
Recommendations for Personal Protective Equipment
| PPE Category | Recommendation | Specification |
| Eye Protection | Chemical safety goggles or glasses | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. |
| Hand Protection | Chemical-resistant gloves | Due to the lack of specific testing for this compound, caution is advised. Based on data for Piperazine, a structurally related compound, common glove materials may offer limited protection. Double gloving is recommended. |
| Body Protection | Laboratory coat | Standard lab coat to prevent skin contact. |
| Respiratory Protection | Generally not required | A NIOSH-approved particulate respirator is recommended if handling procedures are likely to generate dust. |
Glove Compatibility Considerations
Direct chemical resistance data for this compound is not available. However, data for Piperazine, a key structural component of this compound, indicates poor resistance for common glove materials.
| Glove Material | Chemical Resistance to Piperazine | Recommendation for this compound Handling |
| Nitrile | Poor | Not recommended for prolonged contact. Use for incidental splash protection only and change gloves immediately upon contact. |
| Neoprene | Poor | Not recommended for prolonged contact. Use for incidental splash protection only and change gloves immediately upon contact. |
| Natural Rubber (Latex) | Poor | Not recommended for prolonged contact. Use for incidental splash protection only and change gloves immediately upon contact. |
Given the poor resistance of standard laboratory gloves to a key structural component of this compound, it is imperative to handle the compound with care and avoid direct contact.
Operational and Disposal Plans
Handling and Storage
-
Engineering Controls : Handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid form to minimize dust inhalation.
-
Handling Practices : Avoid contact with skin, eyes, and clothing. Minimize dust generation when handling the solid compound.
-
Storage : Store this compound in a tightly sealed container in a freezer, as recommended by the manufacturer.
Spill Management
In the event of a spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, chemical-resistant gloves (double-gloved), and eye protection.
-
For solid spills, carefully sweep the material to avoid generating dust and place it in a designated, labeled waste container.
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a designated, labeled waste container.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
Dispose of all contaminated materials as chemical waste.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. As this compound is not classified as hazardous, it may fall under non-hazardous chemical waste protocols. However, it is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
General Disposal Guidelines:
-
Solid Waste :
-
Collect waste this compound and any materials used for cleaning up spills (e.g., contaminated paper towels, absorbent pads) in a clearly labeled, sealed container designated for solid chemical waste.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Liquid Waste :
-
Solutions containing this compound should be collected in a dedicated, labeled container for liquid chemical waste.
-
Do not dispose of solutions containing this compound down the drain.
-
Experimental Protocols
While this document does not provide protocols for specific experiments using this compound, the following workflow outlines the essential safety steps for its general handling in a laboratory setting.
Caption: Experimental workflow for the safe handling of this compound.
Mechanism of Action: Inhibition of CaMKII Signaling
This compound is a potent and specific inhibitor of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), a key enzyme involved in various cellular signaling pathways. The diagram below illustrates the point of inhibition by this compound.
Caption: this compound inhibits the activation of CaMKII.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
